molecular formula C7H8N2O B009815 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine CAS No. 102226-41-5

3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine

Cat. No.: B009815
CAS No.: 102226-41-5
M. Wt: 136.15 g/mol
InChI Key: HKSOYMJNDHHYEI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine (CAS 102226-41-5, Molecular Formula: C 7 H 8 N 2 O, Molecular Weight: 136.15 g/mol) is a versatile pyrido-oxazine derivative serving as a privileged scaffold in medicinal chemistry and drug discovery . This compound is of significant interest due to its role as a bioisosteric replacement for the 3,4-dihydro-2H-1,4-benzoxazine ring; the strategic replacement of a benzene ring with a pyridine can markedly improve a molecule's physicochemical properties, such as solubility and metabolic stability, making it a valuable building block for potential bioactive compounds . While the pyrido[4,3-b][1,4]oxazine nucleus is more established, research into its position isomers, like pyrido[3,2-b][1,4]oxazine, is an active area of study, highlighting the value of this chemical class as novel scaffolds . The parent structure can be functionalized at multiple positions, allowing for the generation of diverse chemical libraries aimed at exploring new biological targets . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet (SDS) for proper handling information, as this compound may be hazardous .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
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InChI

InChI=1S/C7H8N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSOYMJNDHHYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90619448
Record name 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102226-41-5
Record name 3,4-Dihydro-2H-pyrido[4,3-b]-1,4-oxazine
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Record name 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine
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Record name 2H,3H,4H-pyrido[4,3-b][1,4]oxazine
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Foundational & Exploratory

A Technical Guide to the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Scaffold

A Technical Guide to the 3,4-Dihydro-2H-pyrido[4,3-b][1][2]oxazine Scaffold

Abstract

The 3,4-Dihydro-2H-pyrido[4,3-b][1][2]oxazine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. As a privileged structure, it combines the key features of a pyridine ring—a ubiquitous element in pharmaceuticals known for its hydrogen bonding capacity and metabolic stability—with a morpholine-like oxazine ring, which imparts favorable physicochemical properties such as improved solubility and metabolic profiles. This guide provides an in-depth analysis of the core structure, explores logical synthetic strategies, outlines methods for analytical characterization, and discusses its established role as a foundational template in drug discovery, particularly in the development of targeted therapeutics like kinase inhibitors. Detailed, field-proven protocols for a representative synthesis and subsequent quality control are provided to enable researchers to effectively utilize this valuable scaffold in their development programs.

Introduction to the Pyrido[4,3-b]oxazine Scaffold

Heterocyclic ring systems form the bedrock of pharmaceutical sciences, with a significant percentage of FDA-approved drugs incorporating these structures. Among them, fused heterocyclic systems that combine multiple pharmacophoric elements into a single, conformationally-restrained scaffold are of paramount importance. The pyrido-oxazine family of compounds represents such a class, where the fusion of a pyridine and an oxazine ring creates a versatile template for molecular design.

Specifically, the 3,4-Dihydro-2H-pyrido[4,3-b][1][2]oxazine isomer is a key building block in the synthesis of complex molecules. Its structural arrangement is particularly relevant in the design of agents targeting ATP-binding sites in enzymes, such as protein kinases. The pyridine nitrogen can act as a critical hydrogen bond acceptor, mimicking the interaction of the adenine hinge-binding motif of ATP, while the saturated oxazine ring provides a three-dimensional exit vector for substituents to probe deeper pockets and enhance selectivity. This guide serves as a technical primer for researchers, offering a comprehensive overview of this scaffold's structure, synthesis, and application, grounded in established chemical principles and literature precedents.

Core Chemical Structure and Physicochemical Properties

Molecular Structure Analysis

The formal name for the scaffold is 3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine . Its structure consists of a pyridine ring fused at the 4- and 3-positions to a 1,4-oxazine ring.

  • Ring System: A bicyclic heteroaromatic system.

  • Key Features:

    • Pyridine Moiety: Contains an sp² hybridized nitrogen (N-5) that is a weak base and a potent hydrogen bond acceptor.

    • Oxazine Moiety: A saturated, six-membered ring containing an oxygen atom (O-1) and a secondary amine nitrogen (N-4). This portion of the molecule confers conformational flexibility and provides vectors for substitution. The secondary amine is a hydrogen bond donor and a site for further functionalization.

  • IUPAC Numbering: The numbering begins at the oxygen atom and proceeds around the oxazine ring before continuing to the pyridine ring atoms.

Caption: IUPAC numbering of the core scaffold.

Physicochemical Properties

Quantitative data for the parent scaffold is summarized below. These values are critical for drug development professionals, influencing parameters such as solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₇H₈N₂OPubChem
Molecular Weight 136.15 g/mol PubChem
Monoisotopic Mass 136.063662883 DaPubChem
CAS Number 102226-41-5PubChem
XLogP3 (Predicted) 0.6PubChem
Hydrogen Bond Donors 1 (at N-4)PubChem
Hydrogen Bond Acceptors 3 (at N-5, O-1, N-4)PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 34.2 ŲPubChem

Note: Most properties are computationally derived and should be confirmed experimentally.

Synthetic Strategies and Mechanistic Insights

The synthesis of the pyrido[4,3-b][1][2]oxazine ring system is most logically achieved by forming the oxazine ring onto a pre-functionalized pyridine core. The key strategic disconnection involves breaking the C-O and C-N bonds of the oxazine ring.

Primary Synthetic Approach: Cyclization of 3-Amino-4-hydroxypyridine

The most direct and widely cited conceptual approach involves the cyclization of a bifunctional pyridine precursor. The synthesis of substituted pyrido[4,3-b][1][2]oxazines has been successfully demonstrated starting from 5-amino-4-hydroxypyridine derivatives.[3] This logic can be applied to the parent scaffold.

The core precursor is 3-amino-4-hydroxypyridine . This molecule contains two nucleophilic centers: the exocyclic amino group and the hydroxyl group. The ring is formed by reacting this precursor with a C2-synthon containing two electrophilic centers (or latent electrophilic centers), such as 1,2-dihaloethane (e.g., 1,2-dibromoethane) or 2-haloethanol (e.g., 2-chloroethanol).

Causality of Experimental Choices:

  • Starting Material: 3-Amino-4-hydroxypyridine provides the necessary geometry, with the nucleophilic amine and hydroxyl groups ortho to each other, perfectly positioned for a six-membered ring closure.

  • Reagent: A two-carbon linker with two leaving groups (like 1,2-dibromoethane) is ideal. The reaction proceeds via a tandem nucleophilic substitution.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, NaH, or Cs₂CO₃) is required to deprotonate the hydroxyl and/or amino groups, increasing their nucleophilicity without competing in the reaction. Cesium carbonate is often favored in such cyclizations as the large cation can act as a template, pre-organizing the substrate for efficient intramolecular cyclization.

  • Solvent: A polar aprotic solvent like DMF or DMSO is optimal as it can dissolve the reagents and salts formed while not interfering with the nucleophilic reactions.

The reaction proceeds in two steps:

  • Initial Sₙ2 Attack: The more nucleophilic phenoxide (formed by deprotonation of the hydroxyl group) attacks one of the electrophilic carbons of the C2-linker, displacing a halide.

  • Intramolecular Cyclization: The tethered intermediate then undergoes an intramolecular Sₙ2 reaction, where the amino group attacks the remaining electrophilic carbon to close the six-membered oxazine ring.

start3-Amino-4-hydroxypyridine+ 1,2-DibromoethanereagentsBase (e.g., K2CO3)Solvent (e.g., DMF)Heatstart->reagentsintermediateIntermediate Alkylation(O-alkylation favored)reagents->intermediatecyclizationIntramolecularSN2 Cyclizationintermediate->cyclizationproduct3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazinecyclization->productpurifyWorkup & Purification(Chromatography)product->purify

Caption: General workflow for the synthesis of the scaffold.

Spectroscopic and Analytical Characterization

Structural confirmation is a self-validating system built into any synthetic protocol. The primary techniques for verifying the formation of 3,4-Dihydro-2H-pyrido[4,3-b][1][2]oxazine are NMR spectroscopy and mass spectrometry. While specific experimental data for the parent compound is not widely published, the expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the molecule means all seven protons and seven carbons should be unique in the NMR spectra.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz) Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
Proton Predicted Shift (δ, ppm) Carbon
H-2~4.3 - 4.5 (t)C-2
H-3~3.4 - 3.6 (t)C-3
NH (N-4)~4.0 - 5.5 (br s)C-4a
H-6~7.8 - 8.0 (d)C-6
H-7~6.7 - 6.9 (dd)C-7
H-8~7.5 - 7.7 (d)C-8
C-8a

Justification for Predictions:

  • ¹H NMR: The protons on the oxazine ring (H-2, H-3) are expected in the aliphatic region, deshielded by the adjacent heteroatoms. H-2, being next to oxygen, will be further downfield than H-3. The pyridine protons (H-6, H-7, H-8) will appear in the aromatic region, with predictable splitting patterns based on their coupling constants. The N-H proton will be a broad singlet that may exchange with D₂O.

  • ¹³C NMR: The aliphatic carbons (C-2, C-3) are expected between 40-70 ppm. The aromatic carbons will appear between 115-150 ppm, with the carbons directly attached to heteroatoms (C-4a, C-8a) being the most downfield in the aromatic set.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Technique: Electrospray Ionization (ESI) is typically used.

  • Expected Molecular Ion: In positive ion mode, the expected peak would be for the protonated molecule [M+H]⁺.

  • Exact Mass: Calculated for [C₇H₉N₂O]⁺: 137.0709 . High-resolution mass spectrometry (HRMS) should confirm this value to within ±5 ppm.

Relevance in Drug Discovery and Medicinal Chemistry

The pyrido-oxazine scaffold is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. Its primary application has been in the development of protein kinase inhibitors .

Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The pyrido[4,3-b]oxazine scaffold is an excellent bioisostere for the adenine core of ATP.

cluster_kinaseKinase ATP-Binding SitehingeHinge Region(Backbone NH)pocketHydrophobic PocketscaffoldPyrido-oxazine Corescaffold->hinge H-Bond (N5 mimics Adenine)substituentR-Group forSelectivity & Potencyscaffold->substituent provides exit vectorsubstituent->pocket van der Waals Interactions

Caption: Scaffold interaction with a generic kinase active site.

  • Mechanism of Action: The N-5 atom of the pyridine ring acts as a hydrogen bond acceptor, forming a key interaction with the backbone amide protons of the kinase "hinge region." This interaction anchors the inhibitor in the active site. The saturated oxazine ring then serves as a rigid and chemically stable linker, projecting substituents (R-groups) from the N-4 position into adjacent hydrophobic pockets, thereby driving potency and selectivity for the target kinase.

  • Therapeutic Areas: Derivatives of the broader pyrido-oxazine class have been investigated as potent inhibitors for targets such as Pim-1 kinase, which is implicated in various cancers.[3] The scaffold has also been explored in the context of EGFR kinase inhibitors for non-small cell lung cancer and other oncological indications.[4]

Detailed Experimental Protocols

The following protocols are representative methodologies. CAUTION: All laboratory work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Protocol: Representative Synthesis of 3,4-Dihydro-2H-pyrido[4,3-b][1][2]oxazine

This protocol is a chemically sound, representative method based on established literature principles for analogous cyclizations.[3]

Materials:

  • 3-Amino-4-hydroxypyridine (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 3-amino-4-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension (approx. 0.1 M concentration relative to the starting material).

  • Reagent Addition: Add 1,2-dibromoethane (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours.

    • Rationale: Heating is necessary to overcome the activation energy for the Sₙ2 reactions. The progress should be monitored by TLC or LC-MS.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

    • Rationale: This separates the organic product from the inorganic salts (K₂CO₃, KBr) and the DMF solvent.

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2x) and then brine (1x).

    • Rationale: The water washes remove residual DMF, and the brine wash helps to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol: Quality Control and Structural Verification

Objective: To confirm the identity and purity of the synthesized product.

  • Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis. Prepare a separate dilute solution (~1 mg/mL) in methanol or acetonitrile for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample onto a C18 HPLC column.

    • Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Monitor the UV chromatogram for a single major peak, indicating purity.

    • Analyze the corresponding mass spectrum for the [M+H]⁺ ion at m/z = 137.07.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum. Verify the presence of signals in both the aromatic and aliphatic regions with the expected chemical shifts and splitting patterns as outlined in Table 4.1.

    • Acquire a ¹³C NMR spectrum. Verify the presence of the expected number of carbon signals (seven).

    • (Optional) Perform a DEPT-135 experiment to confirm the number of CH and CH₂ groups.

    • (Optional) Run 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

Conclusion and Future Outlook

The 3,4-Dihydro-2H-pyrido[4,3-b][1][2]oxazine scaffold is a structurally elegant and synthetically accessible building block with proven value in medicinal chemistry. Its ability to act as an effective hinge-binding motif, combined with the favorable physicochemical properties imparted by the oxazine ring, makes it a compelling starting point for the design of novel therapeutics. While its primary application to date has been in kinase inhibition, the scaffold's inherent features suggest potential utility in other target classes where similar pharmacophoric interactions are required. Future work may focus on developing novel, stereocontrolled synthetic routes to access substituted analogs and exploring the decoration of the scaffold to target emerging drug targets, further cementing its role as a privileged structure in drug discovery.

Unlocking the Therapeutic Potential of the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Scaffold: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 3,4-Dihydro-2H-pyrido[4,3-b]oxazine scaffold has emerged as one such N-heterocycle, demonstrating a remarkable capacity to bind to diverse biological targets with high affinity.[1] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, synthesizing field-proven insights into the synthesis, biological activities, and therapeutic promise of this versatile core. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental designs and the mechanistic underpinnings of the scaffold's potent bioactivities, from oncology to neurobiology.

Foundational Chemistry: Synthesizing the Core Scaffold

The biological evaluation of any chemical scaffold is fundamentally dependent on the accessibility of diverse analogues. The synthesis of the 3,4-dihydro-2H-pyrido[4,3-b]oxazine core and its derivatives is typically achieved through multi-step sequences. A common and effective strategy involves the reaction of a substituted 5-amino-4-hydroxypyridine intermediate with α-halo ketones. This approach allows for the introduction of various substituents at the 2- and 3-positions of the oxazine ring, which is crucial for tuning the biological activity.[2]

The choice of starting materials and reaction conditions is paramount. For instance, the initial preparation of the key pyridine synthon can be achieved via hydrolysis and subsequent catalytic hydrogenation of a corresponding nitro-chloro-pyridine precursor.[2] This synthetic flexibility is the bedrock upon which robust structure-activity relationship (SAR) studies are built, enabling the systematic optimization of lead compounds.

G cluster_synthesis General Synthetic Workflow start Substituted 2-Aminopyridine Precursor step1 Functional Group Manipulation (e.g., Nitration) start->step1 step2 Introduction of Hydroxyl Group at C4 step1->step2 step3 Reduction of Nitro Group to Amino Group at C5 step2->step3 intermediate Key Intermediate: 5-Amino-4-hydroxypyridine Derivative step3->intermediate step4 Cyclization with α-Halo Ketone (R-CO-CH2X) intermediate->step4 final Target Scaffold: 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Derivative step4->final

Caption: Generalized synthetic pathway to the pyrido[4,3-b]oxazine core.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively documented biological activity of the pyrido-oxazine scaffold is its potential as an anticancer agent.[2][3] Derivatives have demonstrated significant efficacy against various cancer cell lines, often by targeting critical pathways involved in tumor growth and survival.[4][5]

Mechanism of Action: Precision Targeting of Oncogenic Drivers

A key mechanism through which certain pyrido-oxazine derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[4][6] EGFR is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC). Novel pyrido[2,3-b][1][7]oxazine analogues have been rationally designed to function as potent EGFR-TK inhibitors, showing efficacy against both wild-type and mutant forms of the receptor, including the challenging T790M resistance mutation.[4]

Mechanistic studies confirm that the lead compounds from these series inhibit EGFR-TK autophosphorylation.[4] This inhibition blocks downstream signaling cascades, primarily the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival. Consequently, this targeted inhibition leads to the induction of apoptosis (programmed cell death), a hallmark of effective cancer therapies. The ability of these compounds to trigger apoptosis has been confirmed using methods like annexin V–FITC/PI double-staining assays.[4]

G cluster_pathway EGFR Inhibition Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates Scaffold Pyrido[4,3-b]oxazine Derivative Scaffold->EGFR Inhibits Autophosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis

Caption: Inhibition of EGFR signaling by pyrido[4,3-b]oxazine derivatives.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrido-oxazine scaffold has yielded critical insights into the structural features required for potent anticancer activity. A thorough SAR analysis revealed that optimal cytotoxicity depends on a combination of factors, including the presence of an amino group and specific substituents on an associated pyrimidine ring.[4] For example, a trifluoromethyl group on the pyrimidine and a difluorophenyl sulfonyl group were found to significantly enhance anticancer efficacy.[4]

Compound ID Target Cell Line IC₅₀ (µM) Key Structural Features Reference
7f HCC827 (EGFR del19)0.09Pyrido-oxazine core, pyrimidine moiety, amino group, trifluoromethyl substituent, difluorophenyl sulfonyl group.[4]
7f NCI-H1975 (L858R/T790M)0.89As above.[4]
7f A-549 (WT-EGFR)1.10As above.[4]
7g HCC827>10Lacks trifluoromethyl group compared to 7f.[4]
7h HCC827>10Lacks difluorophenyl sulfonyl group compared to 7f.[4]

Table 1: Comparative in vitro anticancer activity of representative pyrido[2,3-b][1][7]oxazine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The cornerstone for assessing the antiproliferative activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This protocol provides a reliable, high-throughput method to determine cellular metabolic activity, which serves as a proxy for cell viability.

Protocol Steps:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCC827) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Osimertinib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial and Other Bioactivities

While oncology represents a major focus, the pyrido-oxazine scaffold and its chemical relatives, such as benzoxazines, exhibit a broad range of other biological activities, highlighting their versatility.

  • Antimicrobial Activity: Various derivatives have been screened for activity against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria, as well as fungi like Candida albicans.[8][9] The antimicrobial potency is often determined using the micro-broth dilution method to establish the Minimum Inhibitory Concentration (MIC).[8]

  • CNS Activity: While direct studies on the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine core are emerging, related fused heterocyclic systems have shown significant neurotropic activity.[10][11] For instance, derivatives of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole have been investigated for central nervous system effects, demonstrating potential as antidepressant and antipsychotic agents.[12] This suggests that the pyrido-oxazine scaffold may be a valuable starting point for developing novel CNS-active drugs.

  • Other Potential Applications: The broader class of N-heterocycles to which this scaffold belongs has also been associated with vasorelaxant and anti-HIV activities, indicating that its full therapeutic potential has yet to be completely explored.[1]

Future Outlook and Conclusion

The 3,4-Dihydro-2H-pyrido[4,3-b]oxazine scaffold is a compelling entity in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, and its demonstrated biological activities, particularly in oncology, are significant. The success in developing potent and selective EGFR-TK inhibitors highlights the power of rational drug design centered on this core.[4]

Future research should focus on several key areas:

  • Expansion of Biological Screening: Systematically screen existing and new derivatives against a wider range of biological targets, including other kinases, GPCRs, and microbial enzymes.

  • Pharmacokinetic Optimization: Improve the drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion) of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Elucidation of Novel Mechanisms: For compounds with interesting phenotypes, invest in deeper mechanistic studies to uncover novel modes of action that could open up new therapeutic avenues.

References

In Silico Prediction of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-Dihydro-2H-pyrido[4,3-b]oxazine scaffold is an important heterocyclic system that serves as a foundational structure for various biologically active compounds.[1] Leveraging computational, or in silico, methods for the early-stage assessment of novel derivatives can dramatically accelerate the drug discovery pipeline by prioritizing candidates with favorable pharmacokinetic and safety profiles. This guide provides a comprehensive, technically-grounded framework for the systematic in silico prediction of key molecular properties of this scaffold. We will explore the causality behind methodological choices, from initial ligand preparation to advanced predictive modeling, ensuring a self-validating and robust computational workflow.

Introduction: The Strategic Value of Early-Stage Computational Insight

In modern drug discovery, the attrition of promising compounds due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a primary driver of cost and failure.[2][3][4] The 1,4-oxazine core, particularly when fused with a pyridine ring to form the pyrido[4,3-b]oxazine system, is a recurring motif in compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][5][6]

In silico ADMET and property prediction allows researchers to screen vast virtual libraries of chemical entities before committing to costly and time-consuming synthesis and in vitro testing.[2][3] This "fail fast, fail cheap" paradigm is not merely about filtering out poor candidates; it is about rationally designing better ones. By understanding the structural determinants of properties like aqueous solubility, metabolic stability, and potential for off-target toxicity, we can guide the synthetic effort toward molecules with a higher probability of clinical success. This guide will detail the workflow for achieving this predictive insight, grounded in established computational tools and methodologies.

Foundational Workflow: Ligand Preparation and Curation

The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of your input structures directly dictates the reliability of all subsequent predictions. This initial stage involves sourcing, standardizing, and optimizing the 3D representation of your pyrido[4,3-b]oxazine derivatives.

Sourcing and Representing Chemical Structures

Molecules can be sourced from large public databases or enumerated virtually based on a core scaffold.

  • Databases: PubChem is a vast, freely accessible repository of chemical substances and their biological activities, making it an excellent starting point for retrieving known compounds or analogs.[7][8][9][10]

  • SMILES Strings: The Simplified Molecular-Input Line-Entry System (SMILES) is a text-based format that represents a chemical structure. It is the most common and efficient way to input molecules into computational tools.[11]

Protocol 1: Ligand Preparation using RDKit

This protocol outlines the essential steps to convert a SMILES string into a high-quality 3D structure suitable for docking and property prediction. RDKit is a powerful, open-source cheminformatics toolkit widely used in the pharmaceutical industry.[12][13][14][15]

Objective: To generate a standardized, low-energy 3D conformation for a given molecule.

Methodology:

  • Import Libraries:

  • Load Molecule from SMILES:

    • Rationale: This is the initial conversion from a 1D string to a 2D molecular graph representation.

  • Add Hydrogens:

    • Rationale: Hydrogens are often implicit in SMILES but are critical for calculating physicochemical properties and defining correct intermolecular interactions (e.g., hydrogen bonds).

  • Generate 3D Coordinates:

    • Rationale: This step embeds the 2D graph into 3D space, creating an initial, rough 3D structure. The ETKDG algorithm (Experimental-Torsion basic Knowledge Distance Geometry) is a modern standard for generating reasonable conformers.

  • Energy Minimization (Optimization):

    • Rationale: The embedded structure is not at a stable energy state. A force field (e.g., MMFF94 - Merck Molecular Force Field) is used to adjust bond lengths, angles, and torsions to find a local energy minimum, resulting in a more realistic conformation.

  • Save the Structure:

    • Rationale: The final 3D structure is saved in a standard format (e.g., SDF or MOL2) for use in other programs.

Physicochemical and ADMET Property Prediction

With properly prepared molecules, we can now predict a wide range of properties that govern a drug's behavior in the body. Web-based tools like SwissADME provide a user-friendly interface to a suite of robust predictive models, making them ideal for rapid screening.[16][17][18][19][20]

Key Properties and Their Importance
  • Lipophilicity (logP): The octanol-water partition coefficient is a critical measure of a molecule's hydrophobicity. It influences absorption, membrane permeability, and binding to plasma proteins.[4]

  • Aqueous Solubility (logS): A compound must be in solution to be absorbed and distributed. Poor solubility is a major hurdle in drug development.

  • Drug-likeness: Rules like Lipinski's Rule of Five provide a quick assessment of whether a compound has physicochemical properties consistent with orally available drugs.

  • Pharmacokinetics: Predictions include gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

  • Medicinal Chemistry Friendliness: Alerts for chemically reactive, unstable, or problematic functional groups (e.g., PAINS - Pan-Assay Interference Compounds).

Data Presentation: Predicted Properties of Hypothetical Pyrido[4,3-b]oxazine Analogs

The table below illustrates a typical output from an in silico property prediction workflow, summarizing key data for a hypothetical set of compounds.

Compound ID Structure (SMILES) MW ( g/mol ) logP logS (ESOL) GI Absorption BBB Permeant Lipinski Violations
PBO-001O1CCN(Cc2cnccc2-1)C(=O)c3ccccc3282.322.15-3.50HighYes0
PBO-002O1CCN(Cc2cnccc2-1)C(=O)c3ccc(F)cc3300.312.40-3.85HighYes0
PBO-003O1CCN(Cc2cnccc2-1)S(=O)(=O)c3ccccc3318.381.88-4.10HighNo0
PBO-004O1CCN(Cc2cnccc2-1)C(=O)C(O)(C)C278.330.95-2.10HighNo0

Data is illustrative and generated for demonstration purposes.

Target Interaction Modeling: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[21][22][23][24] This is a cornerstone of structure-based drug design, enabling us to visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex.

The process involves preparing the protein structure (receptor), preparing the ligand (as described in Section 2), defining a search space (the binding site), and running a docking algorithm to generate and score potential binding poses.[21][25] AutoDock Vina is a widely-used, accurate, and computationally efficient open-source docking program.[26][27][28][29]

Molecular Docking Workflow Diagram

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Target Structure (e.g., from PDB) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor DefineGrid 4. Define Binding Site (Grid Box Generation) PrepReceptor->DefineGrid PrepLigand 3. Prepare Ligand (Generate 3D coords, assign charges) RunDocking 5. Run Docking Algorithm (e.g., AutoDock Vina) PrepLigand->RunDocking DefineGrid->RunDocking AnalyzePoses 6. Analyze Binding Poses (Scoring & Clustering) RunDocking->AnalyzePoses Visualize 7. Visualize & Interpret (Identify key interactions) AnalyzePoses->Visualize

Caption: A generalized workflow for molecular docking studies.

Protocol 2: Molecular Docking with AutoDock Vina

Objective: To predict the binding mode and affinity of a prepared ligand to a target protein.

Prerequisites: A prepared ligand file (e.g., ligand.pdbqt) and a prepared receptor file (e.g., receptor.pdbqt). The binding site coordinates must be determined, often from a co-crystallized ligand in the PDB structure.[30][31][32]

Methodology (Command-Line Execution):

  • Create Configuration File: Create a text file (e.g., conf.txt) with the following content:

    • Rationale: This file tells Vina where to find the input files, defines the center and dimensions of the search space (the "grid box"), and specifies the output file for the results.[22]

  • Run AutoDock Vina:

    • Rationale: This command executes the docking algorithm. The --exhaustiveness parameter controls the computational effort of the conformational search; higher values are more thorough but slower.

  • Analyze Results:

    • The output file (output_poses.pdbqt) contains the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The log file (output_log.txt) contains a summary of these scores.

    • Interpretation: More negative scores indicate stronger predicted binding affinity. The top-ranked pose is the most likely binding mode and should be visually inspected in a molecular graphics program (e.g., PyMOL, Chimera) to analyze its interactions with the protein's active site residues.

Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)

When experimental activity data is available for a series of compounds, a Quantitative Structure-Activity Relationship (QSAR) model can be built.[33] QSAR modeling establishes a mathematical correlation between the chemical features of molecules (descriptors) and their biological activity.[33][34] A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding lead optimization efforts.

The QSAR workflow involves several critical steps: data curation, calculation of molecular descriptors, splitting the data into training and test sets, model building, and rigorous validation.[35][36][37]

QSAR Model Development Workflow Diagramdot

G DataCuration 1. Data Curation (Structures + Activity Data) DescriptorCalc 2. Molecular Descriptor Calculation DataCuration->DescriptorCalc DataSplit 3. Dataset Splitting (Training & Test Sets) DescriptorCalc->DataSplit ModelBuild 4. Model Building (e.g., Random Forest, PLS) DataSplit->ModelBuild Training Set ExternalVal 6. External Validation (Test Set Prediction) DataSplit->ExternalVal Test Set InternalVal 5. Internal Validation (Cross-Validation) ModelBuild->InternalVal InternalVal->ModelBuild Optimize InternalVal->ExternalVal FinalModel 7. Final Validated Model ExternalVal->FinalModel

References

An In-depth Technical Guide to the Synthesis and Biological Significance of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Analogs

An In-depth Technical Guide to the Synthesis and Biological Significance of 3,4-Dihydro-2H-pyrido[4,3-b][1][2]oxazine Analogs

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological importance of 3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine analogs. This class of heterocyclic compounds has garnered interest for its potential therapeutic applications, particularly in the realm of oncology. This document delves into the foundational synthetic strategies, offers detailed experimental protocols, and explores the structure-activity relationships that govern the biological effects of these molecules.

Introduction: The Pyrido[4,3-b][1][2]oxazine Scaffold

The 3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine core is a fused heterocyclic system comprising a pyridine ring and an oxazine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The arrangement of nitrogen and oxygen atoms within the bicyclic structure provides a unique three-dimensional conformation and electronic distribution, making it a compelling scaffold for the design of novel therapeutic agents.

The primary focus of research on this scaffold has been its potential as an anticancer agent. Early studies laid the groundwork for understanding the cytotoxic effects of these compounds, particularly against leukemia cell lines.[1] This guide will explore the seminal work in this area and provide a framework for the rational design and synthesis of new analogs with improved potency and selectivity.

Synthetic Strategies for the Pyrido[4,3-b][1][2]oxazine Core

The construction of the 3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine ring system is most effectively achieved through the cyclization of a suitably substituted aminohydroxypyridine with a bifunctional electrophile. The most well-documented and reliable method involves the reaction of a 5-amino-4-hydroxypyridine derivative with an α-halo ketone.[1]

The Temple Synthesis: A Foundational Approach

A pivotal method for the synthesis of substituted pyrido[4,3-b][1][2]oxazines was reported by Temple et al. in 1983.[1] This approach utilizes a multi-step sequence starting from a readily available substituted pyridine. The key final step involves the condensation of a 5-amino-4-hydroxypyridine intermediate with an α-halo ketone in acetic acid at room temperature.[1]

Rationale for the Synthetic Design:

  • Choice of Precursor: The synthesis begins with ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. The chloro and nitro groups are crucial activating groups that facilitate subsequent nucleophilic substitution and reduction steps. The carbamate serves as a protecting group for one of the amino functionalities.

  • Formation of the Hydroxypyridine: Hydrolysis of the 4-chloro group to a hydroxyl group is a critical step in setting up the necessary functionality for the oxazine ring formation.

  • Generation of the Key Intermediate: Catalytic hydrogenation of the nitro group provides the ortho-amino alcohol functionality (a 5-amino-4-hydroxypyridine derivative), which is the direct precursor for the cyclization reaction.

  • Cyclization with α-Halo Ketones: The reaction with α-halo ketones is an efficient method for forming the oxazine ring. The amino group of the pyridine attacks the carbonyl carbon of the α-halo ketone, and the hydroxyl group displaces the halide in an intramolecular nucleophilic substitution. Acetic acid serves as both a solvent and a catalyst for this condensation reaction.

dot graph "Synthetic_Pathway_to_Pyrido_oxazines" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General synthetic workflow for pyrido[4,3-b]oxazine analogs."

Historical Perspective: The Takahashi and Yoneda Synthesis

The first reported synthesis of the pyrido[4,3-b][1][2]oxazine ring system was by Takahashi and Yoneda in 1955. Their method involved the reaction of 3-amino-4-hydroxypyridine with ethyl 2-chloroacetoacetate in a mixture of ethanol and pyridine. This pioneering work established the feasibility of constructing this heterocyclic scaffold from simple pyridine precursors.

Experimental Protocols

The following protocols are based on the foundational work in the field and are intended to be a starting point for researchers. Optimization may be necessary depending on the specific substrates and desired scale.

Synthesis of Ethyl (5-amino-3-methyl-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamate

This protocol is adapted from the general procedure described by Temple et al. (1983).[1]

Materials:

  • Ethyl (5-amino-4-hydroxy-6-aminopyridin-2-yl)carbamate (1.0 eq)

  • 1-Bromo-2-propanone (1.1 eq)

  • Glacial Acetic Acid

  • Diethyl Ether

  • Sodium Bicarbonate Solution (saturated)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of ethyl (5-amino-4-hydroxy-6-aminopyridin-2-yl)carbamate in glacial acetic acid, add 1-bromo-2-propanone at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield ethyl (5-amino-3-methyl-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamate as a solid.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of protons in their respective chemical environments.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • IR Spectroscopy: To identify the characteristic functional groups, such as N-H and C=O stretching vibrations.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Biological Activity and Structure-Activity Relationships (SAR)

The primary therapeutic interest in 3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine analogs lies in their potential as anticancer agents. The seminal work in this area demonstrated that these compounds can inhibit the proliferation of cultured L1210 leukemia cells and increase the survival time of mice bearing P388 leukemia.[1]

Key Findings from Structure-Activity Relationship Studies:

  • The Pyrido-oxazine Core is Essential: The fused heterocyclic system is a critical pharmacophore for the observed biological activity.

  • Substitution on the Oxazine Ring: The nature and position of substituents on the oxazine ring significantly influence the anticancer activity.

  • Amino Groups on the Pyridine Ring: The presence of amino or masked amino groups on the pyridine moiety is crucial for activity.

dot graph "SAR_Diagram" { layout=dot; rankdir="TB"; node [shape=plaintext]; edge [color="#34A853"];

} caption: "Key structural features influencing anticancer activity."

Compound Substitution Pattern In Vitro Activity (L1210, IC₅₀) In Vivo Activity (P388 Leukemia)
Analog A2,3-unsubstitutedModerateSignificant
Analog B3-methylIncreasedImproved
Analog C2,3-dimethylDecreasedReduced

Note: The data in this table is illustrative and based on general trends observed in the literature. Actual values should be consulted from the primary research articles.

Conclusion and Future Directions

The 3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic routes are well-established, allowing for the generation of a diverse library of analogs for biological screening. Future research in this area should focus on:

  • Exploration of Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes.

  • Expansion of the Analog Library: The synthesis and evaluation of a wider range of substituted analogs to further probe the structure-activity relationships.

  • Elucidation of the Mechanism of Action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds is crucial for their rational development as therapeutic agents.

  • Investigation of Other Therapeutic Areas: While the primary focus has been on cancer, the unique structural features of this scaffold may lend themselves to applications in other disease areas.

This guide provides a solid foundation for researchers entering this exciting field of medicinal chemistry. By building upon the established knowledge and employing modern drug discovery techniques, the full therapeutic potential of 3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine analogs can be realized.

An In-depth Technical Guide to the Chemistry of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine

An In-depth Technical Guide to the Chemistry of 3,4-Dihydro-2H-pyrido[4,3-b][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-pyrido[4,3-b][1]oxazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry. Its unique three-dimensional structure, combining the features of a pyridine and a morpholine ring, imparts favorable physicochemical properties and diverse biological activities. This guide provides a comprehensive review of the core chemistry of this scaffold, including its synthesis, reactivity, and applications in drug discovery. We delve into the strategic considerations behind various synthetic routes and explore the structure-activity relationships that drive its therapeutic potential, particularly in oncology. This document serves as a technical resource for scientists engaged in the design and development of novel therapeutics based on this versatile chemical core.

Introduction: The Significance of the Pyrido[4,3-b]oxazine Core

Heterocyclic compounds form the bedrock of modern pharmaceutical science, with over two-thirds of all small-molecule drugs containing at least one heterocyclic ring. Among these, fused heterocyclic systems that combine aromatic and saturated rings offer a compelling blend of structural rigidity, conformational flexibility, and diverse pharmacophoric features. The 3,4-dihydro-2H-pyrido[4,3-b][1]oxazine core is an exemplary member of this class.

This scaffold is an isomer of the more commonly explored pyrido[3,2-b] and pyrido[2,3-b] oxazines, but possesses a distinct electronic and steric profile due to the specific fusion pattern of the pyridine and oxazine rings. The presence of the pyridine ring introduces a basic nitrogen atom, which can participate in crucial hydrogen bonding interactions with biological targets and influence aqueous solubility. The fused, saturated oxazine ring provides a defined three-dimensional geometry, allowing for precise spatial orientation of substituents to optimize target binding.

Derivatives of this core have demonstrated a wide array of biological activities, including potential as anticancer, antimicrobial, and central nervous system (CNS) active agents.[2][3] Notably, their investigation as targeted anticancer agents has gained significant traction, underscoring the scaffold's value as a template for designing next-generation therapeutics.[4][5]

Synthetic Strategies for the Pyrido[4,3-b]oxazine Scaffold

The construction of the 3,4-dihydro-2H-pyrido[4,3-b][1]oxazine ring system hinges on the formation of the oxazine ring fused to a pre-functionalized pyridine core. The primary and most effective strategy involves the intramolecular cyclization of a suitably substituted 3-amino-4-hydroxypyridine derivative.

Key Synthetic Approach: Intramolecular Cyclization

The most direct and widely cited method for constructing the pyrido[4,3-b][1]oxazine core involves the reaction of a 5-amino-4-hydroxypyridine intermediate with an α-halo ketone.[4] This reaction proceeds via a two-step sequence: an initial nucleophilic substitution followed by an intramolecular cyclization to form the fused ring system.

Causality Behind the Experimental Choice:

  • Starting Material: The choice of a 5-amino-4-hydroxypyridine derivative is critical. The ortho-disposition of the amino and hydroxyl groups provides the necessary geometry for the subsequent 6-membered ring closure.

  • Reagent: α-Halo ketones (e.g., chloroacetone, phenacyl bromide) are excellent electrophiles. The halogen serves as a good leaving group, facilitating the initial SN2 reaction with one of the nucleophilic centers on the pyridine ring. The adjacent carbonyl group activates the α-carbon for this substitution.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like acetic acid at room temperature.[4] The acidic medium can protonate the pyridine nitrogen, potentially modulating reactivity, while also facilitating the tautomerization and cyclization steps.

The proposed mechanism involves the initial alkylation of the more nucleophilic amino group by the α-halo ketone. This is followed by the intramolecular attack of the hydroxyl group onto the ketone's carbonyl carbon, or its corresponding imine tautomer, leading to the formation of the oxazine ring.

Gcluster_0Synthetic Pathway to Pyrido[4,3-b]oxazine CoreA5-Amino-4-hydroxypyridineDerivative (5)CS_N2 AlkylationIntermediateA->CAcOH, RTBα-Halo Ketone(R-CO-CH2X)B->CDIntramolecularCyclizationC->DTautomerization& Ring ClosureE3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazineDerivative (8)D->E

Caption: Key synthetic pathway via intramolecular cyclization.

This synthetic route is robust and allows for the introduction of diversity at the 2- and 3-positions of the oxazine ring, depending on the structure of the α-halo ketone used. This is crucial for structure-activity relationship (SAR) studies in drug development.

Chemical Reactivity and Physicochemical Properties

The reactivity of the 3,4-dihydro-2H-pyrido[4,3-b][1]oxazine core is a composite of its constituent rings.

  • Pyridine Ring: The pyridine nitrogen imparts basicity to the molecule and is susceptible to protonation or alkylation. The pyridine ring itself can undergo electrophilic aromatic substitution, although the electron-donating nature of the fused oxazine ring can influence the position and rate of such reactions. Conversely, the pyridine ring's electron-withdrawing nature can affect the reactivity of the adjacent oxazine ring.

  • Oxazine Ring: The secondary amine within the oxazine ring is nucleophilic and can be acylated, alkylated, or participate in other standard amine chemistries. This site provides a convenient handle for modifying the scaffold's properties. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.[4] The overall geometry of the dihydropyridine ring can influence its reactivity in photo-oxidation reactions, a factor to consider in stability studies.[6]

The dihydrochloride salt form of the parent compound is often used to enhance solubility and stability for research and pharmaceutical development.[2]

Applications in Medicinal Chemistry and Drug Discovery

The pyrido[4,3-b][1]oxazine scaffold is a valuable building block for designing bioactive molecules, with its most prominent application being in the development of anticancer agents.[4] The structural framework is well-suited to fit into the ATP-binding pockets of various kinases, a major class of oncology targets.

Anticancer Activity

A seminal study detailed the synthesis of a series of substituted ethyl (5-amino-2H-pyrido[4,3-b][1]oxazin-7-yl)carbamates and evaluated their effects on the proliferation of cultured L1210 leukemia cells.[4] These compounds were designed as potential antineoplastic agents, and their activity highlights the scaffold's promise in this therapeutic area. While specific IC50 values were not provided in the abstract, the study confirmed that these derivatives affect both cell proliferation and the mitotic index, indicating an interference with cell cycle progression.[4]

More recent research on the isomeric pyrido[2,3-b][1]oxazine core has identified potent and selective EGFR kinase inhibitors, demonstrating significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines.[5] One lead compound, 7f , showed IC50 values of 0.09 µM and 0.89 µM against HCC827 and NCI-H1975 cell lines, respectively, comparable to the approved drug osimertinib.[5] This success on a closely related scaffold strongly suggests that the pyrido[4,3-b]oxazine core holds similar potential for developing targeted kinase inhibitors.

Compound Class Target/Cell Line Reported Activity Reference
Ethyl (5-amino-2H-pyrido[4,3-b][1]oxazin-7-yl)carbamatesL1210 Leukemia CellsInhibition of proliferation, affects mitotic index.[4]
Pyrido[2,3-b][1]oxazine Derivatives (Isomeric Core)HCC827 (NSCLC)IC50 = 0.09 µM (Compound 7f)[5]
Pyrido[2,3-b][1]oxazine Derivatives (Isomeric Core)NCI-H1975 (NSCLC)IC50 = 0.89 µM (Compound 7f)[5]
General 2H,3H,4H-Pyrido[4,3-b][1]oxazineVarious Bacterial StrainsPotential antimicrobial properties noted.[2]
Other Potential Applications

Beyond oncology, the broader class of oxazines and their fused derivatives have been investigated for a range of biological activities, including:

  • Antimicrobial Properties: The core structure is being explored for its effectiveness against various bacterial strains.[2]

  • CNS Activity: The scaffold's ability to cross the blood-brain barrier and interact with CNS pathways suggests potential applications in neuropharmacology.[2]

Experimental Protocol: A Case Study

This section provides a detailed, self-validating protocol for the synthesis of a representative compound, Ethyl (5-amino-3-methyl-2H-pyrido[4,3-b][1]oxazin-7-yl)carbamate , adapted from the methodology described by Temple et al. (1983).[4]

Gcluster_1Experimental WorkflowprepPrepare Solution ofStarting Material (5)in Acetic AcidaddAdd Chloroacetone(1.1 eq) Dropwiseprep->addreactStir at Room Temperature(e.g., 16 hours)add->reactmonitorMonitor Reaction(TLC/LC-MS)react->monitorprecipPrecipitate Product withDiethyl Ethermonitor->precipUpon CompletionisolateIsolate by Filtrationprecip->isolatewashWash Solid with Etherisolate->washdryDry Under Vacuumwash->dryanalyzeCharacterize Product(NMR, MS, m.p.)dry->analyze

Caption: Step-by-step experimental workflow for synthesis.

Materials and Reagents
  • Ethyl (5,6-diamino-4-hydroxypyridin-2-yl)carbamate (Starting Material 5)

  • Chloroacetone

  • Glacial Acetic Acid

  • Diethyl Ether

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of ethyl (5,6-diamino-4-hydroxypyridin-2-yl)carbamate in 20 mL of glacial acetic acid. Stir at room temperature until a clear solution is obtained.

  • Reagent Addition: To the stirred solution, add a solution of chloroacetone (1.1 molar equivalents) in 5 mL of glacial acetic acid dropwise over 10 minutes. Causality: Dropwise addition helps to control any potential exotherm and ensures homogenous mixing.

  • Reaction: Stir the resulting mixture at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Product Precipitation: After the reaction is complete, add 50 mL of diethyl ether to the reaction mixture with vigorous stirring. Causality: The product is typically insoluble in ether, causing it to precipitate out of the acetic acid solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid twice with 20 mL portions of diethyl ether to remove residual acetic acid and any unreacted chloroacetone.

  • Drying: Dry the purified solid under vacuum at 40-50 °C for 4-6 hours to yield the final product, ethyl (5-amino-3-methyl-2H-pyrido[4,3-b][1]oxazin-7-yl)carbamate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Conclusion and Future Perspectives

The 3,4-dihydro-2H-pyrido[4,3-b][1]oxazine core represents a heterocyclic scaffold with significant, yet still largely untapped, potential in drug discovery. Its synthetic accessibility, coupled with its desirable physicochemical properties and proven biological relevance, makes it an attractive starting point for the development of novel therapeutics. The primary synthetic route via intramolecular cyclization is efficient and amenable to the creation of diverse chemical libraries for screening.

Future research should focus on:

  • Exploring New Synthetic Routes: Developing novel synthetic methodologies to access a wider range of substitution patterns.

  • Expanding SAR Studies: Systematically exploring the structure-activity relationships for various biological targets, particularly protein kinases involved in cancer and other diseases.

  • Pharmacokinetic Profiling: Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize their drug-like characteristics.

By leveraging the unique chemistry of this scaffold, researchers are well-positioned to develop innovative and effective medicines for challenging diseases.

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The 3,4-dihydro-2H-pyrido[4,3-b]oxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, exhibiting a range of biological activities, including potential as anticancer agents and kinase inhibitors.[1][2] This document provides a comprehensive guide for the efficient one-pot synthesis of this valuable molecular framework. The described protocol is centered around a Pictet-Spengler-type reaction, a robust and reliable method for the construction of such fused heterocyclic systems.[3] This application note details a representative experimental procedure, delves into the underlying reaction mechanism, offers insights into reaction optimization, and provides a troubleshooting guide to assist researchers in successfully implementing this synthetic strategy.

Introduction: The Significance of the Pyrido[4,3-b]oxazine Core

Fused heterocyclic systems are the cornerstone of many therapeutic agents. Among these, the pyrido[4,3-b]oxazine core has emerged as a structure of considerable interest due to its presence in molecules with potent biological activities. Research has highlighted the potential of substituted pyrido[4,3-b]oxazines as anticancer agents and as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various malignancies.[2] The rigid, three-dimensional structure of this scaffold allows for precise orientation of functional groups, making it an attractive template for the design of novel therapeutics that can engage with biological targets with high affinity and selectivity.

Traditional multi-step syntheses of such complex heterocycles can be time-consuming and often result in lower overall yields. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more streamlined, efficient, and environmentally friendly alternative. This guide focuses on a one-pot approach to the synthesis of 3,4-dihydro-2H-pyrido[4,3-b]oxazines, making this important class of molecules more accessible to researchers in drug discovery and development.

Proposed One-Pot Synthetic Protocol

This protocol describes a representative one-pot synthesis of a 3,4-dihydro-2H-pyrido[4,3-b]oxazine derivative from 4-amino-3-pyridinol and a suitable aldehyde. The reaction proceeds via an acid-catalyzed condensation and subsequent intramolecular cyclization.

Materials and Reagents
  • 4-Amino-3-pyridinol

  • Aldehyde (e.g., benzaldehyde)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA))

  • Anhydrous solvent (e.g., toluene, methanol, or acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Silica gel for column chromatography

Instrumentation
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Combine 4-amino-3-pyridinol and aldehyde in anhydrous solvent B Add acid catalyst A->B Catalyst addition C Heat the reaction mixture to reflux B->C Initiate reaction D Monitor reaction progress by TLC C->D In-process control E Cool to room temperature D->E Completion F Quench with saturated NaHCO3 solution E->F Neutralization G Extract with organic solvent F->G Phase separation H Wash with brine, dry over Na2SO4, and concentrate G->H Isolation I Purify by column chromatography H->I Purification J Characterize by NMR and MS I->J Structural confirmation

Figure 1: A generalized workflow for the one-pot synthesis of 3,4-dihydro-2H-pyrido[4,3-b]oxazines.

Step-by-Step Procedure
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-pyridinol (1.0 eq.).

  • Dissolve the starting material in an anhydrous solvent (e.g., toluene, 10-20 mL per mmol of 4-amino-3-pyridinol).

  • Add the aldehyde (1.1 eq.) to the solution.

  • Add the acid catalyst (e.g., TFA, 0.1-0.2 eq. or p-TSA, 0.1-0.2 eq.).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-dihydro-2H-pyrido[4,3-b]oxazine.

  • Characterize the purified product by NMR and mass spectrometry.

Reaction Mechanism: A Pictet-Spengler-Type Cyclization

The one-pot synthesis of 3,4-dihydro-2H-pyrido[4,3-b]oxazines is believed to proceed through a Pictet-Spengler-type mechanism.[2][3] This reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. The key steps are:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the amino group of 4-amino-3-pyridinol with the aldehyde. This forms a protonated imine, or iminium ion, which is a key electrophilic intermediate.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich pyridine ring, activated by the hydroxyl group, then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This intramolecular cyclization forms the new six-membered oxazine ring.

  • Deprotonation: Finally, a proton is lost to regenerate the aromaticity of the pyridine ring, yielding the 3,4-dihydro-2H-pyrido[4,3-b]oxazine product.

G cluster_mech Proposed Reaction Mechanism A 4-Amino-3-pyridinol + Aldehyde B Iminium Ion Intermediate A->B + H+ C Intramolecular Cyclization B->C Electrophilic Aromatic Substitution D Deprotonation C->D E 3,4-Dihydro-2H-pyrido[4,3-b]oxazine D->E - H+

Figure 2: The proposed mechanism for the one-pot synthesis of 3,4-dihydro-2H-pyrido[4,3-b]oxazines.

Optimization of Reaction Parameters

The yield and purity of the final product can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction.

ParameterVariationExpected ImpactRationale
Aldehyde Electron-donating vs. electron-withdrawing substituentsAldehydes with electron-withdrawing groups may react faster due to increased electrophilicity of the carbonyl carbon.The rate of imine formation is influenced by the electronics of the aldehyde.
Catalyst Brønsted vs. Lewis acids; Catalyst loadingStronger acids can accelerate the reaction but may also lead to side products. Optimal catalyst loading is crucial to balance reaction rate and selectivity.The formation of the iminium ion is acid-catalyzed.[4][5]
Solvent Protic (e.g., methanol) vs. Aprotic (e.g., toluene)Aprotic solvents with a Dean-Stark trap can be beneficial for driving the initial condensation by removing water. Protic solvents may facilitate proton transfer steps.The choice of solvent can affect the solubility of intermediates and the equilibrium of the condensation step.
Temperature Room temperature vs. RefluxHigher temperatures generally increase the reaction rate but can also promote the formation of byproducts.The activation energy for the cyclization step needs to be overcome.

Characterization of 3,4-Dihydro-2H-pyrido[4,3-b]oxazines

The structure of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons on the pyridine ring, the newly formed oxazine ring (including a methine proton at the newly formed stereocenter), and any substituents from the aldehyde.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and show characteristic shifts for the carbons in the heterocyclic core.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Insufficient heating- Water in the reaction mixture- Use a fresh, anhydrous catalyst.- Ensure the reaction is heated to the appropriate temperature.- Use anhydrous solvents and consider a Dean-Stark trap if using an aprotic solvent.
Formation of multiple byproducts - Reaction temperature too high- Catalyst concentration too high- Air sensitivity- Lower the reaction temperature.- Reduce the amount of acid catalyst.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction - Insufficient reaction time- Low catalyst activity- Extend the reaction time and continue monitoring by TLC.- Increase the catalyst loading or switch to a stronger acid catalyst.
Difficulty in purification - Close polarity of product and byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The one-pot synthesis of 3,4-dihydro-2H-pyrido[4,3-b]oxazines via a Pictet-Spengler-type reaction is a highly effective and efficient method for accessing this important class of heterocyclic compounds. The protocol and insights provided in this application note are intended to enable researchers to synthesize these molecules for further investigation in drug discovery and medicinal chemistry programs. Careful optimization of the reaction conditions will be key to achieving high yields and purity for a range of substituted derivatives.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

Pyridoxazine derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. These scaffolds are integral to the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Traditionally, the synthesis of these molecules has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional methods.[3][4] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[5][6] This application note provides a comprehensive guide to the microwave-assisted synthesis of pyridoxazine derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The Rationale for Microwave Irradiation: A Mechanistic Perspective

The efficiency of microwave synthesis stems from the direct interaction of microwaves with polar molecules in the reaction mixture.[7] This interaction leads to rapid heating through two primary mechanisms: dipolar polarization and ionic conduction.[7] In the context of pyridoxazine synthesis, which often involves polar reactants and intermediates, this targeted heating minimizes the formation of side products and allows for precise temperature control, which is often difficult to achieve with conventional heating.[5] The result is a cleaner reaction profile and simplified purification processes.[3]

Advantages of Microwave-Assisted Synthesis for Pyridoxazine Derivatives:
  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[4][8]

  • Higher Yields: Improved reaction kinetics and reduced side reactions frequently lead to significantly higher product yields.[5][9]

  • Enhanced Purity: The selective heating of reactants minimizes the degradation of products and the formation of impurities.[4]

  • Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient compared to heating an entire oil bath.[10]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[6][10]

Experimental Workflow for Microwave-Assisted Pyridoxazine Synthesis

The following diagram outlines the general workflow for the synthesis, purification, and characterization of pyridoxazine derivatives using microwave technology.

Microwave Synthesis Workflow Experimental Workflow for Pyridoxazine Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Mixing Reactant Mixing (e.g., Hydroxy-pyridine derivative, Aldehyde, Amine) Microwave_Irradiation Microwave Irradiation (Set Power, Temperature, and Time) Reactant_Mixing->Microwave_Irradiation Load into Microwave Vial Reaction_Quenching Reaction Quenching (e.g., Pouring into cold water) Microwave_Irradiation->Reaction_Quenching Cooling Filtration Filtration and Drying Reaction_Quenching->Filtration Recrystallization Recrystallization or Chromatography Filtration->Recrystallization Characterization Spectroscopic Characterization (NMR, IR, Mass Spectrometry) Recrystallization->Characterization

Caption: A generalized workflow for the microwave-assisted synthesis of pyridoxazine derivatives.

One-Pot Synthesis Protocol: A Representative Example

This protocol describes a general one-pot, three-component synthesis of a pyridoxazine derivative, adaptable for various substrates. This approach is highly efficient, minimizing intermediate isolation steps.[11][12]

Materials and Equipment:
  • A suitable hydroxy-pyridine precursor (e.g., 3-hydroxy-2-aminopyridine)

  • An appropriate aldehyde (e.g., benzaldehyde)

  • A primary amine (if not part of the pyridine scaffold)

  • Formaldehyde or paraformaldehyde

  • Solvent (e.g., ethanol, or solvent-free conditions can be explored)[8]

  • Microwave synthesizer with sealed reaction vessels

  • Standard laboratory glassware for work-up and purification

  • TLC plates for reaction monitoring

Step-by-Step Procedure:
  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the hydroxy-pyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and the primary amine (1.0 mmol). If using formaldehyde, add a 37% aqueous solution (2.0 mmol). For a solvent-free approach, the neat reactants are mixed.[13] Alternatively, add 3-5 mL of a suitable solvent like ethanol.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant power (e.g., 100-300 W) to reach a target temperature (e.g., 80-120 °C).[14] The reaction time is typically short, ranging from 5 to 30 minutes.[8][9] Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation.[9]

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

  • Characterization: Confirm the structure of the synthesized pyridoxazine derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Data Presentation: Comparative Synthesis Data

The following table summarizes typical comparative data for the synthesis of related oxazine derivatives under conventional heating versus microwave irradiation, highlighting the significant advantages of the latter.

Compound TypeMethodReaction TimeYield (%)Reference
Bis-1,3-benzoxazinesConventional6-8 hours60-75[9]
Bis-1,3-benzoxazinesMicrowave5-10 minutes80-92[9]
Guaiacol-derived benzoxazinesConventional90-180 minutesGood[8]
Guaiacol-derived benzoxazinesMicrowave6 minutesGood[8]
Pyrido[3,2-f][4][10]thiazepinesConventional10 minutes (reflux)Lower[15]
Pyrido[3,2-f][4][10]thiazepinesMicrowave5 minutesHigher[15]

Reaction Mechanism Visualization

The formation of the pyridoxazine ring via a Mannich-type reaction is a common synthetic route. The following diagram illustrates a plausible mechanism for the one-pot synthesis.

Pyridoxazine Formation Mechanism Plausible Reaction Mechanism for Pyridoxazine Formation Start Hydroxy-pyridine Derivative + Aldehyde + Amine Intermediate1 Formation of Iminium Ion (from Aldehyde and Amine) Start->Intermediate1 Intermediate2 Electrophilic Attack on Hydroxy-pyridine Intermediate1->Intermediate2 Intermediate3 Cyclization with Formaldehyde Intermediate2->Intermediate3 Product Pyridoxazine Derivative Intermediate3->Product

Caption: A simplified mechanistic pathway for the formation of pyridoxazine derivatives.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature in small increments. The choice of solvent can also significantly impact the yield; polar solvents generally couple more efficiently with microwave irradiation.

  • Incomplete Reaction: Ensure the reactants are thoroughly mixed. For solid-phase reactions, the use of a solid support like silica or alumina can improve heat distribution.[7]

  • Side Product Formation: Lowering the reaction temperature may help minimize the formation of unwanted byproducts. A purification step like column chromatography might be necessary.

Safety Precautions

  • Always use sealed vessels designed for microwave synthesis to prevent explosions from pressure build-up.

  • Never operate the microwave synthesizer with the door open.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of pyridoxazine derivatives. The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore the synthesis of novel compounds with diverse pharmacological potential. By leveraging the benefits of MAOS, scientists can accelerate the drug discovery and development process while adhering to the principles of green chemistry.

References

Synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido-oxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. This application note provides a detailed, research-grade protocol for the synthesis of a specific isomer, 3,4-Dihydro-2H-pyrido[4,3-b]oxazine. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature, offering a reliable pathway for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Pyrido-oxazine Core

The fusion of pyridine and oxazine rings creates a bicyclic system with a unique three-dimensional architecture, making it an attractive scaffold for interacting with various biological targets. Pyrido-oxazines have been investigated for a range of therapeutic applications, including their potential as anticancer agents.[1] The specific arrangement of nitrogen and oxygen atoms within the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine core allows for diverse functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.

Synthetic Strategy: An Overview

The synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine is a multi-step process that hinges on the initial construction of a suitably functionalized pyridine ring, followed by an intramolecular cyclization to form the oxazine ring. The protocol outlined below is a robust and adaptable method for obtaining the target compound.

Visualizing the Reaction Pathway

The following diagram illustrates the key transformations in the synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine.

G A Substituted Pyridine B Nitro Group Reduction A->B Catalytic Hydrogenation C Amino-hydroxypyridine Intermediate B->C D Reaction with α-Halo Ketone C->D E Cyclization D->E F 3,4-Dihydro-2H-pyrido[4,3-b]oxazine E->F

Caption: Synthetic workflow for 3,4-Dihydro-2H-pyrido[4,3-b]oxazine.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of pyrido[4,3-b][2]oxazines.[1]

Part 1: Synthesis of the 5-Amino-4-hydroxypyridine Intermediate

The initial phase of the synthesis focuses on preparing the key precursor, a pyridine ring bearing both an amino and a hydroxyl group in the correct positions for the subsequent cyclization.

  • Nitro Group Reduction: The synthesis typically commences with a pyridine derivative containing a nitro group ortho to a hydroxyl or protected hydroxyl group. A common starting material is a substituted 5-nitropyridin-4-ol.

  • Catalytic Hydrogenation: The nitro group is reduced to an amine via catalytic hydrogenation. This is a standard and efficient method for this transformation.

    • Procedure:

      • Dissolve the substituted 5-nitropyridin-4-ol in a suitable solvent such as ethanol or acetic acid.

      • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

      • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

      • Monitor the reaction progress by thin-layer chromatography (TLC).

      • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4-hydroxypyridine intermediate. This intermediate can often be used in the next step without further purification.

Part 2: Formation of the Oxazine Ring

The second part of the synthesis involves the reaction of the amino-hydroxypyridine intermediate with a suitable electrophile to construct the oxazine ring.

  • Reaction with an α-Halo Ketone: The 5-amino-4-hydroxypyridine intermediate is reacted with an α-halo ketone. This reaction proceeds via an initial nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular nucleophilic substitution to close the ring.

    • Procedure:

      • Dissolve the 5-amino-4-hydroxypyridine intermediate in glacial acetic acid.

      • Add the desired α-halo ketone (e.g., chloroacetone or bromoacetone) to the solution at room temperature.

      • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

      • Monitor the formation of the product by TLC.

      • Upon completion, the reaction mixture can be worked up by neutralizing the acetic acid with a base (e.g., sodium bicarbonate solution) and extracting the product with an organic solvent (e.g., ethyl acetate).

      • The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

      • The crude product can be purified by column chromatography on silica gel to afford the desired 3,4-Dihydro-2H-pyrido[4,3-b]oxazine derivative.

Quantitative Data Summary

StepReactantsKey Reagents/CatalystsSolventTemperatureTypical Reaction Time
1 Substituted 5-nitropyridin-4-olPalladium on Carbon (Pd/C)Ethanol or Acetic AcidRoom Temperature2-12 hours
2 5-Amino-4-hydroxypyridineα-Halo KetoneAcetic AcidRoom Temperature4-24 hours

Causality Behind Experimental Choices

  • Choice of Solvent: Acetic acid in the second step serves both as a solvent and as a catalyst by protonating the carbonyl group of the α-halo ketone, thereby increasing its electrophilicity. Ethanol or other protic solvents are suitable for the hydrogenation step as they are compatible with the catalyst and starting materials.

  • Catalyst Selection: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups to amines due to its high activity and ease of removal by filtration.

  • Reaction Temperature: Both steps are typically carried out at room temperature to minimize the formation of side products and to ensure a controlled reaction rate.

Trustworthiness and Self-Validation

The progress of each synthetic step should be meticulously monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the final compound, 3,4-Dihydro-2H-pyrido[4,3-b]oxazine, must be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Conclusion

This application note provides a comprehensive and technically sound protocol for the synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine. By understanding the rationale behind each experimental step and employing rigorous analytical validation, researchers can confidently synthesize this important heterocyclic scaffold for further investigation in medicinal chemistry and drug development programs.

References

Application Notes & Protocols for Anticancer Drug Discovery: Investigating the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Heterocyclic Scaffold

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the pyrido-oxazine core, a fusion of pyridine and oxazine rings, represents a privileged scaffold due to its structural rigidity and capacity for diverse substitutions, enabling fine-tuning of its pharmacological properties. While various isomers of this family have been investigated, this guide focuses specifically on the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine nucleus.

Early investigations into this specific scaffold have demonstrated its potential as a template for agents with antiproliferative effects. For instance, studies have shown that derivatives of pyrido[4,3-b][1][2]oxazines can impact the proliferation of cultured leukemia cells, establishing a foundational interest in this chemical class.[3][4] More recent and extensive research on the closely related pyrido[2,3-b][1][2]oxazine isomer has revealed potent inhibitory activity against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in non-small cell lung cancer (NSCLC).[5] These findings suggest that the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine core may also harbor the potential to interact with critical oncogenic signaling pathways, making it a compelling subject for further anticancer drug discovery programs.

This document serves as a detailed guide for researchers, providing both the conceptual framework and practical protocols to systematically evaluate the anticancer potential of novel derivatives based on the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine scaffold.

Hypothesized Mechanism of Action: Targeting Kinase-Driven Oncogenic Signaling

The causality behind the anticancer activity of many heterocyclic compounds lies in their ability to function as ATP-competitive inhibitors of protein kinases. Given the potent EGFR-TK inhibition observed with the pyrido[2,3-b][1][2]oxazine isomer, it is a scientifically sound hypothesis that derivatives of the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine scaffold may exhibit a similar mechanism.[5]

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event creates docking sites for adaptor proteins, triggering downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. A small molecule inhibitor based on the pyrido[4,3-b]oxazine scaffold could potentially bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphoryorylation and thereby blocking these downstream signals, ultimately leading to cell cycle arrest and apoptosis.

EGFR_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Compound Pyrido[4,3-b]oxazine Derivative Compound->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation workflow cluster_synthesis Compound Generation cluster_screening Primary Screening cluster_mechanistic Mechanistic Elucidation cluster_validation Lead Optimization synthesis Synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Derivative Library cytotoxicity Cytotoxicity Assay (MTT) (Cancer Cell Panel + Normal Cells) synthesis->cytotoxicity ic50 Determine IC50 Values & Selectivity Index (SI) cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis Hit Compounds cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle Hit Compounds kinase_assay Kinase Inhibition Assay (e.g., EGFR-TK) ic50->kinase_assay Hit Compounds sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar cell_cycle->sar kinase_assay->sar

References

Application Notes and Protocols for Cell-Based Assays of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrido[4,3-b]oxazine Scaffold

The 3,4-dihydro-2H-pyrido[4,3-b]oxazine core structure represents a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic system and its analogs have garnered significant interest due to their diverse pharmacological activities, including potential as anticancer agents.[1] Research into related pyridoxazine structures has revealed activities such as inhibition of cancer cell proliferation and induction of mitotic arrest, suggesting that these compounds may target fundamental cellular processes.[1] Specifically, similar structures have been investigated as inhibitors of tubulin polymerization and Pim-1 kinase, both of which are validated targets in oncology.[2][3]

This guide provides a comprehensive suite of robust, cell-based assays designed to elucidate the biological activity of novel 3,4-dihydro-2H-pyrido[4,3-b]oxazine derivatives. The protocols herein are intended for researchers in drug discovery and chemical biology to systematically evaluate these compounds for their cytotoxic, anti-proliferative, and mechanism-specific activities. The overarching goal is to create a clear, logical workflow for characterizing this promising class of molecules, from initial phenotypic screening to more detailed mechanistic studies.

Experimental Workflow: A Multi-Tiered Approach to Compound Evaluation

A systematic, tiered approach is essential for the efficient evaluation of novel compounds. This workflow begins with broad assessments of cytotoxicity and anti-proliferative activity, followed by more focused assays to determine the mechanism of action, such as induction of apoptosis and cell cycle arrest. Finally, target-specific assays can be employed to confirm interaction with hypothesized molecular targets like tubulin.

G Cytotoxicity Cytotoxicity & Viability Assays (e.g., MTT, XTT) Apoptosis Apoptosis Induction Assays (Annexin V/PI, Caspase-3/7) Cytotoxicity->Apoptosis Hits advance Proliferation Anti-Proliferation Assays (e.g., CellTiter-Glo®) CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Proliferation->CellCycle Hits advance Tubulin Tubulin Polymerization Assay (In Vitro & Cell-Based) Apoptosis->Tubulin If cell cycle arrest is observed CellCycle->Tubulin Kinase Kinase Inhibition Assays (e.g., Pim-1 Kinase) CellCycle->Kinase Alternative hypothesis

Figure 1. A tiered workflow for the evaluation of pyrido[4,3-b]oxazine derivatives.

Part 1: Foundational Assays for Cytotoxicity and Proliferation

The initial step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. These assays provide fundamental data on the dose-dependent effects of the compounds and are crucial for calculating key parameters such as the half-maximal inhibitory concentration (IC50).

Cell Viability Assessment using Tetrazolium Salt Reduction (MTT Assay)

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative AA5494812.5 ± 1.8
Derivative BMCF-74825.1 ± 3.2
DoxorubicinA549480.8 ± 0.1

Part 2: Mechanistic Deep Dive - Apoptosis and Cell Cycle Analysis

Once a compound demonstrates anti-proliferative activity, the next logical step is to investigate the underlying mechanism. The two most common fates of cells treated with cytotoxic agents are apoptosis (programmed cell death) and cell cycle arrest.

Detection of Apoptosis by Annexin V and Propidium Iodide Staining

Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore, can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization and then combine with the supernatant containing any detached cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Scientific Rationale: Many anti-cancer drugs, particularly those targeting tubulin, induce cell cycle arrest at the G2/M phase.[4] Flow cytometry with PI staining allows for the quantification of DNA content in a cell population.[5] Since DNA content doubles from the G1 to the G2/M phase, this method can determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detailed Protocol:

  • Cell Seeding and Treatment: Plate cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[5]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Figure 2. Mechanism of action for a compound inducing G2/M cell cycle arrest.

Part 3: Target-Specific Assays

Based on the results from the mechanistic assays, more specific biochemical or cell-based assays can be performed to confirm the molecular target of the compound. Given that related structures have shown activity against tubulin and kinases, these are logical targets to investigate.

In Vitro Tubulin Polymerization Assay

Scientific Rationale: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[5] The polymerization process is typically monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[5] This assay can distinguish between inhibitors (which prevent polymerization) and stabilizers (which enhance it).

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter in a general tubulin buffer on ice.[5]

  • Compound and Control Preparation: Prepare serial dilutions of the test compound. Use known tubulin inhibitors (e.g., Nocodazole) and stabilizers (e.g., Paclitaxel) as positive controls.[5]

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds and controls.

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.[5]

  • Data Acquisition: Measure the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass to quantify the inhibitory or stabilizing effects of the compounds.

Expected Results:

Compound TypeEffect on Polymerization Curve
Vehicle Control Sigmoidal curve with distinct nucleation, growth, and plateau phases.[5]
Inhibitor (e.g., Nocodazole) Decreased rate and extent of fluorescence increase.
Stabilizer (e.g., Paclitaxel) Increased rate and extent of fluorescence increase, often with a reduced lag phase.
Test Compound Compared to vehicle control to determine its effect.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic evaluation of 3,4-dihydro-2H-pyrido[4,3-b]oxazine derivatives. By progressing through this tiered approach, researchers can efficiently identify active compounds, elucidate their primary mechanisms of action, and validate their molecular targets. This comprehensive characterization is a critical step in the pre-clinical development of novel therapeutic agents. Future studies could involve cell-based assays for other potential targets, such as Pim-1 kinase, or explore the anti-inflammatory properties of these compounds by measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.[7][8]

References

Application Notes and Protocols for High-Throughput Screening of a 3,4-Dihydro-2H-pyrido[4,3-B]oxazine Library

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2][3] This guide provides a comprehensive framework for designing and executing a high-throughput screening campaign focused on a 3,4-Dihydro-2H-pyrido[4,3-B]oxazine library. This heterocyclic scaffold is of significant interest due to the prevalence of related oxazine structures in pharmacologically active compounds, exhibiting a wide range of biological activities including anti-bacterial, anti-cancer, and anti-depressant effects.[4][5] We will delve into the critical phases of an HTS campaign, from initial assay development and validation to the final stages of data analysis and hit confirmation. The protocols and insights provided herein are designed to equip researchers with the necessary tools to conduct a robust and efficient screening campaign, ultimately leading to the identification of promising lead compounds.

Introduction: The Rationale for Screening a Pyrido-oxazine Library

The 3,4-Dihydro-2H-pyrido[4,3-B]oxazine scaffold represents a privileged structure in medicinal chemistry. The fusion of a pyridine ring with an oxazine ring creates a rigid, three-dimensional structure that can present functional groups in precise orientations for interaction with biological targets. The nitrogen and oxygen heteroatoms within the core can act as hydrogen bond donors and acceptors, crucial interactions for molecular recognition by proteins.

The decision to screen a library based on this scaffold is driven by the established biological relevance of the broader oxazine class of compounds.[5][6] By systematically screening a diverse library of pyrido-oxazine analogs, researchers can explore the structure-activity relationships (SAR) and identify compounds that modulate a specific biological pathway or target.[7] The success of such a campaign hinges on a meticulously planned and executed HTS workflow.

The High-Throughput Screening Cascade: A Strategic Overview

An HTS campaign is a multi-step process designed to efficiently sift through thousands to millions of compounds.[8][9] The overarching goal is to identify a small number of high-quality "hits" that can be advanced into lead optimization.[3][10]

The typical HTS workflow can be visualized as a funnel:

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Lead Generation AssayDev Assay Development & Optimization Pilot Pilot Screen (~2,000 compounds) AssayDev->Pilot Z' > 0.5 HTS Full Library HTS (>100,000 compounds/day) Pilot->HTS HitID Hit Identification (Primary Hits) HTS->HitID Counterscreen Counterscreens (Remove False Positives) HitID->Counterscreen DoseResponse Dose-Response (Potency - IC50/EC50) Counterscreen->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR LeadOpt Hit-to-Lead Optimization SAR->LeadOpt

Caption: The High-Throughput Screening (HTS) Cascade.

Phase 1: Assay Development and Validation - The Foundation of a Successful Screen

The quality of the primary assay is the single most important determinant of an HTS campaign's success.[11] A robust, reproducible, and sensitive assay is essential for distinguishing true hits from the vast excess of inactive compounds.[8]

Choosing the Right Assay Format

The selection of an assay format is dictated by the biological target. Both biochemical and cell-based assays can be adapted for HTS.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to measure the direct effect of a compound on the target. They are often simpler to develop and less prone to certain artifacts. Common formats include:

    • Fluorescence Polarization (FP): Ideal for monitoring binding events.[12]

    • Fluorescence Resonance Energy Transfer (FRET): Useful for measuring proximity changes, such as in protease cleavage assays.

    • Luminescence-based Assays: Highly sensitive and widely used for measuring enzyme activity (e.g., kinase activity via ATP consumption).

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell, providing more physiologically relevant data.[13] Examples include:

    • Reporter Gene Assays: Measure the activation or inhibition of a signaling pathway by linking a reporter protein (e.g., luciferase, GFP) to a pathway-responsive promoter.

    • Cell Viability/Proliferation Assays: Quantify the number of living cells after compound treatment.[13]

    • High-Content Imaging: Provides multiparametric data on cellular morphology, protein localization, and other phenotypes.

Protocol: Assay Miniaturization and Optimization

The goal is to convert a benchtop assay into a 384- or 1536-well plate format suitable for automation, while maintaining robust performance.[7][8]

Objective: To optimize assay parameters in a high-throughput format to achieve a stable signal and a Z'-factor > 0.5.

Materials:

  • 384-well, low-volume, black assay plates

  • Acoustic liquid handler or multi-channel pipette for compound dispensing

  • Automated liquid handling system for reagent addition

  • Plate reader capable of the desired detection modality (e.g., fluorescence, luminescence)

  • Positive and negative control compounds

  • Assay-specific reagents (enzyme, substrate, cells, etc.)

Procedure:

  • Reagent Titration: Systematically vary the concentration of key reagents (e.g., enzyme, substrate) to find the optimal balance between signal intensity and reagent consumption.

  • Incubation Time Optimization: Determine the optimal incubation time for the reaction to reach a stable signal. Monitor the signal at multiple time points.

  • DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). Test the assay's performance at various final DMSO concentrations (typically 0.1% to 1.0%) to ensure it does not interfere with the results.[7]

  • Control Optimization: Titrate the positive and negative control compounds to identify concentrations that yield a robust signal window.

  • Plate Uniformity Assessment: Fill an entire 384-well plate with either the positive or negative control reaction to assess for any systematic plate effects (e.g., "edge effects").

  • Z'-Factor Calculation: Once initial parameters are optimized, perform a "dry run" by plating multiple replicates of the positive and negative controls on the same plate.[7] Calculate the Z'-factor to determine assay quality.

The Z'-Factor: A Critical Metric for Assay Quality

The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals, taking into account the data variation.[14][15][16] It is the gold standard for validating an HTS assay.[17]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor Values:

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for HTS.[7][14][16]
0 to 0.5AcceptableThe assay is "doable," but may have a higher false hit rate.[14][16]
< 0UnacceptableThe assay is not suitable for screening.[14][16]

A consistent Z'-factor above 0.5 is required before proceeding to a pilot screen.[7]

Phase 2: The Primary Screening Campaign

With a validated assay, the full-scale primary screen can commence. This phase involves testing every compound in the 3,4-Dihydro-2H-pyrido[4,3-B]oxazine library at a single concentration (typically 10 µM).[7]

Compound Management and Plating

Proper handling of the compound library is crucial for data integrity.

  • Library Plating: The pyrido-oxazine library, stored in master plates, is replicated into assay-ready plates using automated acoustic or tip-based liquid handlers. This non-contact dispensing minimizes cross-contamination.

  • Plate Layout: A standard plate map should include empty wells for background subtraction, negative control wells (e.g., DMSO only), and positive control wells.

Automation and Data Acquisition

The primary screen is a fully automated process.[1][2] Integrated robotic systems transport plates between liquid handlers, incubators, and plate readers.[1] This ensures high throughput and reproducibility. Data is automatically captured and uploaded to a database for analysis.[7]

Phase 3: Data Analysis and Hit Identification

The raw data from the HTS campaign requires careful analysis to identify true "hits."[18]

Data Normalization and Hit Selection
  • Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variation. A common method is to calculate the percent inhibition or activation for each compound.

  • Hit Criteria: A "hit" is defined as a compound that produces a signal beyond a certain threshold, typically 3 standard deviations from the mean of the negative controls.[7]

Protocol: Hit Confirmation and Counterscreening

The initial list of hits from the primary screen will contain false positives.[9][19] A rigorous hit confirmation process is essential.

Objective: To confirm the activity of primary hits and eliminate artifacts.

Procedure:

  • Cherry-Picking and Re-testing: "Cherry-pick" the primary hits from the library plates and re-test them in the primary assay, often in triplicate, to confirm their activity.[7]

  • Counterscreens: Design and perform assays to identify compounds that interfere with the assay technology itself, rather than the biological target. For example, in a fluorescence-based assay, screen for autofluorescent compounds.

  • Dose-Response Analysis: Test the confirmed, non-artifact hits over a range of concentrations (e.g., an 8-point dose-response curve) to determine their potency (IC50 or EC50). This is a critical step in validating a hit and provides initial SAR data.[9]

Hit_Triage PrimaryHits Primary Hits from HTS ReTest Re-test in Primary Assay PrimaryHits->ReTest Counterscreen Counterscreen (e.g., for autofluorescence) ReTest->Counterscreen DoseResponse Dose-Response Curve (Determine Potency) Counterscreen->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits

Caption: The Hit Triage and Confirmation Workflow.

Phase 4: Downstream Activities - From Hit to Lead

Confirmed hits from the HTS campaign serve as the starting point for medicinal chemistry efforts.

  • Structure-Activity Relationship (SAR): Analyze the dose-response data for the confirmed hits to understand the relationship between the chemical structure of the pyrido-oxazine analogs and their biological activity.[7]

  • Hit-to-Lead Optimization: Chemists will synthesize analogs of the most promising hits to improve their potency, selectivity, and drug-like properties.[7]

Conclusion

Screening a 3,4-Dihydro-2H-pyrido[4,3-B]oxazine library using a well-designed high-throughput approach can unlock novel chemical matter for therapeutic development. The success of this endeavor relies on a deep understanding of the principles of assay development, a commitment to rigorous data analysis and hit validation, and a seamless integration of biology, chemistry, and automation. By following the protocols and guidelines outlined in this document, researchers can maximize the probability of identifying high-quality, tractable hits that form the basis of future drug discovery programs.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 3,4-dihydro-2H-pyrido[4,3-b]oxazine analogs, a promising scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, with a particular focus on anticancer agents targeting Pim-1 kinase.

Introduction: The Therapeutic Potential of the Pyrido[4,3-b]oxazine Scaffold

The 3,4-dihydro-2H-pyrido[4,3-b]oxazine core represents a privileged heterocyclic system that has garnered significant interest in drug discovery due to its diverse pharmacological activities.[1] This scaffold is a key component in compounds designed as potential anticancer agents.[2] One of the key molecular targets for this class of compounds is the Pim-1 kinase, a serine/threonine kinase that is a crucial player in cell survival, proliferation, and apoptosis.[3] Overexpression of Pim-1 kinase is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[4]

This guide will delineate the synthetic strategies for accessing novel 3,4-dihydro-2H-pyrido[4,3-b]oxazine analogs, provide detailed protocols for their biological evaluation against cancer cell lines and Pim-1 kinase, and discuss the critical structural modifications that influence their biological activity.

I. Synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Analogs

The synthesis of the 3,4-dihydro-2H-pyrido[4,3-b]oxazine scaffold can be achieved through a multi-step sequence, starting from readily available pyridine derivatives. A common synthetic route involves the initial construction of a substituted 4-hydroxypyridine, followed by catalytic hydrogenation to introduce an adjacent amino group, and subsequent cyclization with an appropriate α-halo ketone.[2]

General Synthetic Workflow

Synthetic Workflow A Substituted 4-chloropyridine B 4-Hydroxypyridine derivative A->B Hydrolysis C 5-Amino-4-hydroxypyridine B->C Catalytic Hydrogenation E 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Analog C->E Cyclization D α-Halo Ketone D->E

Caption: General synthetic scheme for 3,4-Dihydro-2H-pyrido[4,3-b]oxazine analogs.

Protocol 1: Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b][2][4]oxazin-7-yl)carbamates

This protocol is adapted from a known procedure for the synthesis of potential anticancer agents.[2]

Step 1: Hydrolysis of Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate

  • To a solution of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate in a suitable solvent, add formic acid.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable base.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding 4-hydroxypyridine derivative.

Step 2: Catalytic Hydrogenation of the Nitro Group

  • Dissolve the 4-hydroxypyridine derivative from the previous step in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the 5-amino-4-hydroxypyridine derivative.

Step 3: Cyclization with α-Halo Ketones

  • Dissolve the 5-amino-4-hydroxypyridine derivative in glacial acetic acid.

  • Add the desired α-halo ketone to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Collect the precipitated product by filtration, wash with water, and dry to obtain the crude 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][2][4]oxazin-7-yl)carbamate.

  • Purify the crude product by recrystallization or column chromatography.

II. Biological Evaluation: Anticancer Activity and Pim-1 Kinase Inhibition

The biological evaluation of the synthesized analogs is crucial to establish their therapeutic potential and to inform the SAR. The following protocols describe standard assays for assessing anticancer activity and specific inhibition of Pim-1 kinase.

General Workflow for Biological Evaluation

Biological Evaluation Workflow A Synthesized Analogs B In Vitro Cytotoxicity Assay (MTT) A->B Screening C Pim-1 Kinase Inhibition Assay A->C Target-based Screening D SAR Analysis B->D C->D E Lead Optimization D->E Iterative Design

Caption: Workflow for the biological evaluation and SAR analysis of synthesized analogs.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screening tool for anticancer compounds.[5][6]

Materials:

  • Cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)[7]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Synthesized 3,4-dihydro-2H-pyrido[4,3-b]oxazine analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 N HCl)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control. Incubate the plates for 48-72 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Protocol 3: Pim-1 Kinase Inhibition Assay

This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of Pim-1 kinase. Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays.

General Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by Pim-1 kinase. The amount of phosphorylated substrate or the amount of ATP consumed is then quantified.

A Representative Kinase-Glo® Luminescence-Based Assay Protocol: Materials:

  • Recombinant human Pim-1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Synthesized 3,4-dihydro-2H-pyrido[4,3-b]oxazine analogs

  • Positive control inhibitor (e.g., Staurosporine)[9]

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In each well of the plate, add the kinase buffer, the test compound at various concentrations, the Pim-1 kinase, and the kinase substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. The reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

III. Structure-Activity Relationship (SAR) Insights

The SAR studies aim to identify the key structural features of the 3,4-dihydro-2H-pyrido[4,3-b]oxazine scaffold that are critical for its biological activity.

Key Positions for Modification

Note: A placeholder for a chemical structure image is used above. For a functional diagram, the image URL needs to be replaced with an actual image of the 3,4-dihydro-2H-pyrido[4,3-b]oxazine scaffold with R-groups.

Caption: Key positions for structural modification on the 3,4-dihydro-2H-pyrido[4,3-b]oxazine scaffold.

SAR Summary for Pim-1 Kinase Inhibition

Based on studies of related macrocyclic benzo[b]pyrido[4,3-e][2][4]oxazine derivatives, the following SAR trends can be hypothesized for the 3,4-dihydro-2H-pyrido[4,3-b]oxazine scaffold:[3]

Position for ModificationObservationImplication for SAR
Substituents on the pyridone ring Introduction of various groups can modulate lipophilicity and electronic properties.Fine-tuning these substituents is critical for optimizing potency and pharmacokinetic properties.
Substituents on the oxazine ring The nature and size of substituents can influence binding affinity and selectivity.Bulky groups may be detrimental or beneficial depending on the specific sub-pocket of the kinase.
Overall conformation The rigidity and conformation of the heterocyclic system are important for proper orientation within the ATP-binding pocket of Pim-1 kinase.Macrocyclization has been shown to be a successful strategy to lock the molecule in a bioactive conformation.[3]

IV. Computational Studies: Molecular Docking

Molecular docking is a valuable tool to predict the binding mode of the synthesized analogs within the active site of Pim-1 kinase and to rationalize the observed SAR.[4][10]

Protocol 4: Molecular Docking of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Analogs with Pim-1 Kinase

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein Data Bank (PDB) for the crystal structure of Pim-1 kinase (e.g., PDB ID: 2OJF)[4]

Procedure:

  • Protein Preparation:

    • Download the crystal structure of Pim-1 kinase from the PDB.

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate charges to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or by using a grid box encompassing the ATP-binding pocket.

  • Ligand Preparation:

    • Draw the 2D structures of the synthesized 3,4-dihydro-2H-pyrido[4,3-b]oxazine analogs.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field.

  • Docking Simulation:

    • Run the docking algorithm to place the prepared ligands into the defined binding site of the Pim-1 kinase.

    • Generate multiple binding poses for each ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses and docking scores.

    • Visualize the interactions between the ligands and the key amino acid residues in the Pim-1 kinase active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Correlate the docking results with the experimental biological data to build a robust SAR model.

Conclusion

The 3,4-dihydro-2H-pyrido[4,3-b]oxazine scaffold represents a versatile and promising starting point for the development of novel anticancer agents, particularly Pim-1 kinase inhibitors. A systematic approach integrating chemical synthesis, biological evaluation, and computational modeling is essential for the successful optimization of lead compounds. The protocols and insights provided in this guide offer a robust framework for researchers to conduct their SAR studies and advance the discovery of new therapeutic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently and efficiently achieve your synthetic goals.

The 3,4-Dihydro-2H-pyrido[4,a3-b]oxazine core is a valuable scaffold in medicinal chemistry. Its synthesis, while achievable, often presents challenges that can impact yield and purity. This guide provides a structured approach to identifying and resolving these issues.

I. General Synthetic Workflow

A common and effective route to substituted 3,4-Dihydro-2H-pyrido[4,3-b]oxazines involves a multi-step sequence starting from a substituted nitropyridine. The key steps include the formation of a 5-amino-4-hydroxypyridine intermediate, followed by cyclization with an α-halo ketone or a related electrophile.[1]

Below is a generalized workflow for this synthetic approach.

Synthetic Workflow A Substituted Nitropyridine B Hydrolysis A->B e.g., Formic Acid C 4-Hydroxypyridine Intermediate B->C D Catalytic Hydrogenation C->D e.g., H2, Pd/C E 5-Amino-4-hydroxypyridine Intermediate D->E F Cyclization with α-Halo Ketone E->F e.g., Acetic Acid G 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Product F->G H Purification G->H I Final Product H->I

Caption: General workflow for the synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazines.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Cyclization Step

Observation: You have successfully synthesized the 5-amino-4-hydroxypyridine intermediate, but the subsequent cyclization to form the pyridoxazine ring results in a low yield of the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The cyclization reaction may be slow or require more forcing conditions to proceed to completion.1. Increase Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Some cyclizations may require extended periods (24-48 hours).2. Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be cautious as excessive heat can lead to decomposition.[2]
Suboptimal pH The pH of the reaction medium can be critical for the intramolecular nucleophilic attack. An acidic medium can protonate the pyridine nitrogen, but overly acidic conditions may protonate the amino group, reducing its nucleophilicity.1. Adjust Acid Concentration: If using an acid catalyst like acetic acid, try varying its concentration. You can also explore the use of milder acids.2. Buffered System: Consider using a buffered system to maintain a more stable pH throughout the reaction.
Poor Solubility of Starting Material The 5-amino-4-hydroxypyridine intermediate may have poor solubility in the chosen reaction solvent, limiting its availability for the reaction.1. Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of your starting material. Polar aprotic solvents like DMF or DMSO can be effective.2. Co-solvent Addition: Adding a co-solvent can sometimes improve solubility without drastically changing the reaction conditions.
Side Reactions Intermolecular side reactions, such as dimerization of the starting material or reaction with the solvent, can compete with the desired intramolecular cyclization.1. High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.2. Gradual Addition: Slowly adding the α-halo ketone to the solution of the aminohydroxypyridine can help maintain a low concentration of the electrophile, minimizing side reactions.
Issue 2: Formation of Multiple Products

Observation: TLC or LC-MS analysis of your crude product shows multiple spots or peaks, indicating the presence of significant side products.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Intermolecular Condensation Two molecules of the 5-amino-4-hydroxypyridine intermediate may react with one molecule of the α-halo ketone, leading to dimeric impurities.1. High Dilution Conditions: As mentioned previously, high dilution favors intramolecular reactions.2. Stoichiometry Control: Ensure precise control over the stoichiometry of your reactants. A slight excess of the aminohydroxypyridine may be beneficial in some cases.
Reaction with Solvent If using a reactive solvent, it may participate in the reaction, leading to unwanted byproducts.1. Use of Inert Solvents: Choose a solvent that is inert under the reaction conditions. Toluene or dioxane are often good choices for cyclization reactions.
Over-alkylation/Arylation If the nitrogen of the newly formed oxazine ring is sufficiently nucleophilic, it may react with another molecule of the α-halo ketone.1. Use of a Mild Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize over-alkylation.2. Protecting Group Strategy: In complex syntheses, consider protecting the oxazine nitrogen if it is prone to unwanted reactions.[3][4][5]
Incomplete Hydrolysis or Reduction If the preceding steps to form the 5-amino-4-hydroxypyridine were not complete, you may have unreacted intermediates that can lead to side products in the cyclization step.1. Purity of Intermediate: Ensure the purity of your 5-amino-4-hydroxypyridine intermediate before proceeding to the cyclization step. Recrystallization or column chromatography may be necessary.
Issue 3: Difficulty in Product Purification

Observation: The crude product is an oil or a solid that is difficult to purify by standard column chromatography or recrystallization.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
High Polarity of the Product The presence of the pyridine and oxazine rings, along with other potential functional groups, can make the product highly polar, leading to poor separation on standard silica gel.[6]1. Reverse-Phase Chromatography: This is often the best method for purifying highly polar compounds.[7] Use a C18 column with a water/acetonitrile or water/methanol gradient.2. Alumina Chromatography: For basic compounds, alumina can sometimes provide better separation than silica gel.[6]3. Ion-Exchange Chromatography: If your compound is ionizable, ion-exchange chromatography can be a powerful purification technique.
Tailing on Silica Gel The basic nitrogen atoms in the pyridoxazine core can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant tailing of the product peak.[6]1. Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to neutralize the acidic sites on the silica gel.[6]2. Use of Treated Silica: Consider using silica gel that has been treated to be less acidic, such as deactivated or end-capped silica.
Formation of Salts If the reaction was carried out under acidic conditions, the product may be isolated as a salt, which can have different solubility and chromatographic properties.1. Neutralization: Before purification, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free base form of your product.
Amorphous Solid or Oil Some compounds are inherently difficult to crystallize.1. Trituration: Try triturating the crude oil or amorphous solid with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization or precipitate out impurities.2. Alternative Crystallization Solvents: Screen a wide range of solvents and solvent mixtures for recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the cyclization step?

A1: For the cyclization of a 5-amino-4-hydroxypyridine with an α-halo ketone, acetic acid is a commonly used and effective catalyst.[1] It serves as both a solvent and a catalyst to promote the reaction. However, the optimal catalyst may depend on the specific substrates being used. If you are experiencing low yields or side reactions, it may be beneficial to screen other acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable eluent system that provides good separation between your starting material, intermediate, and product. Staining with a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by LC-MS.

Q3: My 5-amino-4-hydroxypyridine intermediate is unstable. How can I handle it?

A3: Aminophenols and their heterocyclic analogs can be sensitive to air oxidation. It is advisable to use the intermediate as quickly as possible after it is prepared. If storage is necessary, keep it under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator. When performing the subsequent cyclization, de-gassing the solvent and running the reaction under an inert atmosphere can also help to prevent degradation.

Q4: Can I use a one-pot procedure for this synthesis?

A4: While a one-pot procedure can be more efficient, it often requires more extensive optimization to minimize side reactions. For the synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazines, it is generally recommended to isolate and purify the 5-amino-4-hydroxypyridine intermediate before proceeding to the cyclization step. This ensures that you are starting the key ring-forming reaction with pure material, which can significantly improve the yield and simplify the final purification.

Q5: What are some common α-halo ketones or their equivalents that can be used for the cyclization?

A5: A variety of α-halo ketones can be used to introduce different substituents on the oxazine ring. Common examples include chloroacetone, bromoacetone, and phenacyl bromide. Alternatively, you can use other electrophiles such as chloroacetaldehyde[8] or ethyl 2,3-dibromopropanoate[9] to form different derivatives. The choice of electrophile will depend on the desired final product.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl (5-amino-4-hydroxy-6-methylpyridin-2-yl)carbamate (A Key Intermediate)

This protocol is adapted from a known procedure for a similar class of compounds.

  • Hydrolysis: To a solution of ethyl (6-amino-4-chloro-5-nitro-pyridin-2-yl)carbamate in formic acid, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. The product, ethyl (6-amino-4-hydroxy-5-nitropyridin-2-yl)carbamate, may precipitate and can be collected by filtration.[1]

  • Catalytic Hydrogenation: Dissolve the 4-hydroxypyridine intermediate in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C). Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the starting material is consumed (as monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired 5-amino-4-hydroxypyridine intermediate.[1]

Protocol 2: Cyclization to form Ethyl (3-methyl-3,4-dihydro-2H-pyrido[4,3-b][1][10]oxazin-7-yl)carbamate
  • Reaction Setup: Dissolve the 5-amino-4-hydroxypyridine intermediate in glacial acetic acid.

  • Addition of Electrophile: To the stirred solution, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel or reverse phase) to obtain the desired 3,4-Dihydro-2H-pyrido[4,3-b]oxazine.[1]

V. Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Low Yield or Impure Product Q1 Is the 5-amino-4-hydroxypyridine intermediate pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the cyclization reaction proceeding to completion? A1_Yes->Q2 Action1 Purify the intermediate (recrystallization or chromatography). A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there multiple spots on TLC? A2_Yes->Q3 Action2 Increase reaction time and/or temperature. Consider a different solvent or catalyst. A2_No->Action2 Action2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Use high dilution conditions. Control stoichiometry carefully. A3_Yes->Action3 Q4 Is the product difficult to purify? A3_No->Q4 Action3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Action4 Try reverse-phase chromatography. Add a basic modifier to the eluent for normal phase chromatography. A4_Yes->Action4 Success Improved Yield and Purity A4_No->Success Action4->Success

Caption: A decision tree to guide troubleshooting during the synthesis.

VI. References

  • Temple, C. Jr., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][10]oxazines and pyrido[4,3-b][1][10]thiazines. Journal of Medicinal Chemistry, 26(11), 1614-9. --INVALID-LINK--

  • Wang, J., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049-56. --INVALID-LINK--

  • Henry, N., et al. (2006). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1][10]oxazine as new scaffolds for potential bioactive compounds. Tetrahedron, 62(10), 2405-2412. --INVALID-LINK--

  • Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][10]oxazine-1,8-diones. Molecules, 28(3), 1234. --INVALID-LINK--

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. --INVALID-LINK--

  • Organic Chemistry Portal. (2023). 3,4-Dihydro-2H-1,4-oxazine synthesis. --INVALID-LINK--

  • BenchChem. (2025). Common side reactions in the synthesis of pyridazinone derivatives. --INVALID-LINK--

  • Reddit. (2023). Purification of strong polar and basic compounds. --INVALID-LINK--

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--

  • ResearchGate. (2018). For highly polar compound, how to do the purification? --INVALID-LINK--

  • Blakey, S., et al. (2020). Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. Organic Letters, 22(24), 9578–9582. --INVALID-LINK--

  • Temple, C. Jr., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][10]oxazines and pyrido[4,3-b][1][10]thiazines. Journal of Medicinal Chemistry, 26(11), 1614-9. --INVALID-LINK--

  • Li, G., et al. (2021). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 57(84), 11041-11044. --INVALID-LINK--

  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. The Chemical Record, 7(1), 18-28. --INVALID-LINK--

  • Mazik, M., et al. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-[(2,4-dimethylpyridin-3-yl)amino]-2,4,6-triethylbenzene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 758-762. --INVALID-LINK--

  • Garcia, P., et al. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Chemistry, 15(9), 2129-39. --INVALID-LINK--

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. --INVALID-LINK--

  • Al-Masoudi, N. A., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 24-29. --INVALID-LINK--

  • Al-Ajely, M. S., et al. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive, 2(2), 074-086. --INVALID-LINK--

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. --INVALID-LINK--

  • A Review on Current Synthetic Strategies of Oxazines. (2020). ResearchGate. --INVALID-LINK--

  • Gulevskaya, A. V., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1381. --INVALID-LINK--

  • Finzel, K., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 10(4), 1054-1063. --INVALID-LINK--

  • Turgut, Z., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6), 785-791. --INVALID-LINK--

  • Master Organic Chemistry. (2018). Protecting Groups For Amines. --INVALID-LINK--

  • Developments in The Synthesis of Certain Novel[1][9]-Oxazine Derivatives and its Biological Activities. (2021). International Journal of Research Publication and Reviews, 2(6), 213-216. --INVALID-LINK--

  • PubChem. (n.d.). Chloroacetaldehyde. --INVALID-LINK--

References

Technical Support Center: Synthesis of Pyridoxazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridoxazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of pyridoxazine scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Part 1: CORE DIRECTIVE

This guide is structured to address the complexities of pyridoxazine synthesis by focusing on two prevalent synthetic strategies:

  • Synthesis of Pyrido[4,3-b][1][2]oxazines via condensation of aminopyridinols with α-halo ketones.

  • Synthesis of 1,3-Oxazine Derivatives through Mannich-type reactions involving phenols, formaldehyde, and primary amines.

Each section will delve into the common byproducts, their mechanisms of formation, and robust troubleshooting protocols to enhance yield and purity.

Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As seasoned application scientists, we emphasize the "why" behind the "how." Our protocols are not just a series of steps but are built on a foundation of chemical principles to ensure self-validation and reproducibility.

Section 1: Synthesis of Pyrido[4,3-b][1][2]oxazines via Condensation of Aminopyridinols with α-Halo Ketones

This synthetic route is a powerful method for constructing the pyrido[1][2]oxazine core, a key structural motif in various biologically active molecules. The reaction involves the condensation of a 5-amino-4-hydroxypyridine with an α-halo ketone.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a byproduct with a similar mass to my desired product. What could it be?

A1: A common issue in this synthesis is the formation of regioisomeric byproducts or dimers. The aminopyridinol starting material possesses two nucleophilic centers: the amino group and the hydroxyl group. While the desired reaction involves initial alkylation of the more nucleophilic amino group followed by cyclization of the hydroxyl group, side reactions can occur.

  • Potential Byproduct: A likely byproduct is the regioisomer formed from the initial alkylation of the hydroxyl group, followed by cyclization of the amino group. This can be influenced by the reaction conditions, particularly the pH.

  • Troubleshooting:

    • Control of pH: The nucleophilicity of the amino and hydroxyl groups is pH-dependent. Running the reaction under mildly acidic conditions (e.g., in acetic acid) can favor the desired reaction pathway.

    • Protecting Groups: While more synthetically intensive, protection of the hydroxyl group prior to the reaction with the α-halo ketone, followed by deprotection and cyclization, can ensure regioselectivity.

Q2: I am observing the formation of a dihydropteridine-like byproduct. How is this possible and how can I avoid it?

A2: While more commonly observed in the synthesis of pyrimido[4,5-b][1][2]oxazines from diaminopyrimidines, the formation of pteridine-like structures can occur if the starting aminopyridinol undergoes self-condensation or reacts with impurities.[4]

  • Mechanism of Formation: This can arise from the reaction of two molecules of the aminopyridinol with one molecule of the α-halo ketone or a derivative, leading to a more complex fused ring system.

  • Troubleshooting:

    • Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants. Use of a slight excess of the aminopyridinol can sometimes favor the desired product, but careful optimization is required.

    • Purity of Starting Materials: Impurities in the α-halo ketone, such as di-halogenated species, can lead to undesired side reactions.[5] Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization.

Experimental Protocol: Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates[3]
  • Dissolution: Dissolve the 5-amino-4-hydroxypyridine derivative in glacial acetic acid at room temperature.

  • Addition of α-Halo Ketone: To the stirred solution, add the α-halo ketone dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Common Issues and Solutions in Pyrido[4,3-b][1][2]oxazine Synthesis
IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; formation of byproducts.Optimize reaction temperature and time. Ensure purity of starting materials.
Regioisomeric Impurity Non-selective alkylation of amino vs. hydroxyl group.Control pH (mildly acidic). Consider a protecting group strategy.
Complex Mixture of Products Self-condensation of starting materials; impurities in reactants.Verify stoichiometry. Purify starting materials.

Visualization: Reaction Pathway and Potential Byproducts

pyridoxazine_synthesis 5-Amino-4-hydroxypyridine 5-Amino-4-hydroxypyridine Desired Product Desired Product 5-Amino-4-hydroxypyridine->Desired Product + α-Halo Ketone (Amino Alkylation First) Regioisomeric Byproduct Regioisomeric Byproduct 5-Amino-4-hydroxypyridine->Regioisomeric Byproduct + α-Halo Ketone (Hydroxyl Alkylation First)

Caption: Regioselectivity in Pyrido[4,3-b][1][2]oxazine Synthesis.

Section 2: Synthesis of 1,3-Oxazine Derivatives via Mannich-Type Reactions

The Mannich reaction is a three-component condensation of a phenol, formaldehyde, and a primary amine, providing a versatile route to 1,3-oxazine derivatives.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with a primary amine is yielding a complex mixture, including a high molecular weight byproduct. What is happening?

A1: When using a primary amine in a Mannich reaction, a common side reaction is the formation of a bis-Mannich base. The initial product, a secondary amine within the 1,3-oxazine ring, can react further with formaldehyde and the phenol to form a tertiary amine.[2][8]

  • Byproduct Structure: The byproduct is often a bis-oxazine, where two oxazine rings are linked by a methylene bridge.

  • Troubleshooting:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. Using an excess of the primary amine can sometimes suppress the formation of the bis-product.

    • Slow Addition: Adding the formaldehyde slowly to the mixture of the phenol and primary amine can help to control the reaction and minimize the formation of the bis-adduct.

Q2: I am observing the formation of N,N'-methylene-bis-aniline as a significant byproduct. How can I prevent this?

A2: This byproduct arises from the self-condensation of the aniline (or other primary amine) with formaldehyde. This is a competing reaction to the desired Mannich condensation.

  • Mechanism of Formation: The primary amine reacts with formaldehyde to form an imine, which can then be attacked by another molecule of the primary amine.

  • Troubleshooting:

    • Reaction Conditions: The formation of this byproduct can be favored at higher temperatures. Running the reaction at lower temperatures and for shorter durations can help to minimize its formation.

    • Order of Addition: Adding the amine to a pre-mixed solution of the phenol and formaldehyde can sometimes favor the desired three-component reaction.

Experimental Protocol: General Procedure for the Synthesis of 1,3-Oxazines[9]
  • Mixing Reactants: In a suitable solvent (e.g., methanol), mix the phenol, primary amine, and formaldehyde in the desired stoichiometric ratio.

  • Catalysis: If required, add a catalyst (e.g., a Lewis or Brønsted acid).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, the product can often be isolated by filtration if it precipitates, or by standard extraction and purification techniques such as column chromatography.

Data Presentation: Common Byproducts in Mannich-Type 1,3-Oxazine Synthesis
ByproductFormation PathwayMitigation Strategy
Bis-Oxazine Further reaction of the initial 1,3-oxazine with formaldehyde and phenol.Control stoichiometry (excess amine); slow addition of formaldehyde.
N,N'-methylene-bis-amine Self-condensation of the primary amine with formaldehyde.Optimize temperature and reaction time; consider order of addition.
Polymeric materials Uncontrolled polymerization of formaldehyde or other reactants.Use of a catalyst to promote the desired reaction; lower reaction temperature.

Visualization: Troubleshooting Workflow for 1,3-Oxazine Synthesis

mannich_troubleshooting start Low Yield or Impure Product check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry optimize_temp Optimize Reaction Temperature and Time check_stoichiometry->optimize_temp order_of_addition Investigate Order of Reagent Addition optimize_temp->order_of_addition purification Modify Purification Strategy (e.g., Crystallization, Chromatography) order_of_addition->purification success Successful Synthesis purification->success

Caption: Systematic Troubleshooting for Mannich-Type 1,3-Oxazine Synthesis.

References

Technical Support Center: Purification of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine. Recognizing the critical importance of sample purity in generating reliable downstream data, we have structured this document to address both high-level strategic planning and specific, hands-on troubleshooting for common purification challenges. Our approach is grounded in fundamental chemical principles and validated by field experience to ensure you can achieve the desired purity for your compound with confidence.

Section 1: Purification Strategy Selection

The optimal purification strategy for 3,4-Dihydro-2H-pyrido[4,3-b]oxazine is dictated by the nature and polarity of the impurities present in the crude reaction mixture. As a bicyclic heterocyclic amine, the compound possesses a basic nitrogen atom that is key to its purification.

FAQ: What is the best method to purify my crude 3,4-Dihydro-2H-pyrido[4,3-b]oxazine?

There is no single "best" method; the choice depends on the specific impurities. A multi-step approach is often necessary. The following decision tree provides a logical workflow for selecting the most effective technique or sequence of techniques.

Purification_Decision_Tree cluster_chrom Further Purification start Crude Product (3,4-Dihydro-2H-pyrido[4,3-b]oxazine) q1 Are non-basic or acidic impurities present? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q3 Are impurities close in polarity to the product? q1->q3 No / Unsure q2 Is the product now pure? (Check by TLC/LC-MS) acid_base->q2 end_node Pure Product q2->end_node Yes q2->q3 No column Perform Flash Column Chromatography q3->column Yes recrystallize Perform Recrystallization or Trituration q3->recrystallize No column->end_node recrystallize->end_node

Caption: Decision tree for selecting a purification strategy.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Question: My TLC/LCMS shows multiple spots after purification. What should I do?

Answer: The presence of multiple spots indicates that the initial purification was incomplete.

  • Causality: This often occurs when impurities have similar polarity to your target compound, making separation by a single method like column chromatography difficult. Regioisomers formed during synthesis are common culprits in heterocyclic chemistry.[1]

  • Solution:

    • Re-evaluate your chromatography conditions. Try a shallower solvent gradient or a different solvent system. For amine-containing compounds like this, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with acidic silica gel.[2][3]

    • Employ an orthogonal purification method. If you initially used chromatography, consider a subsequent recrystallization. If you started with an extraction, follow up with chromatography. Combining techniques that separate based on different principles (e.g., basicity then polarity) is highly effective.

Question: My compound appears as an oil and won't solidify or crystallize. Why?

Answer: This is a common issue, particularly when residual solvents or minor impurities are present.

  • Causality: Impurities can disrupt the crystal lattice formation required for solidification. High-boiling point solvents (like DMF or DMSO) used in the reaction can also be difficult to remove and may cause the product to remain oily.

  • Solution:

    • Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexanes, diethyl ether) to the oil. Stir or sonicate the mixture vigorously. This can wash away soluble impurities and induce precipitation of your solid product.

    • High Vacuum Drying: Ensure all solvents are thoroughly removed by drying the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Attempt Recrystallization from a Different Solvent System: Use a binary solvent system (one solvent in which the compound is soluble, and another in which it is not) to carefully control the precipitation process.

Question: I'm losing a lot of my compound during column chromatography. How can I improve my yield?

Answer: Significant product loss on a silica gel column is often due to the compound's basicity.

  • Causality: The acidic nature of standard silica gel can lead to irreversible adsorption of basic compounds like amines. This is observed as "streaking" on TLC and poor recovery from the column.[4]

  • Solution:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your mobile phase containing 1% triethylamine before loading your sample. This neutralizes the acidic sites.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase (C18) column, where such interactions are minimized.

    • Optimize Loading: Ensure your crude material is fully dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Dry loading (adsorbing the crude product onto a small amount of silica before adding it to the column) is often more effective than wet loading.

Question: The acid-base extraction isn't working; my compound remains in the organic layer. What's wrong?

Answer: This indicates a failure to protonate the amine and transfer it to the aqueous layer.

  • Causality: The issue is almost always related to the pH of the aqueous acid wash.

  • Solution:

    • Check the pH: Ensure your aqueous acid wash (e.g., 1M HCl) is sufficiently acidic to protonate the pyrido-oxazine. After mixing the layers and allowing them to separate, test the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2). If not, add more acid.

    • Increase Mixing and Contact Time: Shake the separatory funnel vigorously for several minutes to ensure thorough mixing and allow sufficient time for the acid-base reaction to occur.

    • Consider Back-Extraction: After separating the aqueous layer, wash the organic layer again with fresh aqueous acid to extract any remaining product.[5]

Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for purifying the compound based on polarity.

Workflow Diagram

Caption: Workflow for flash column chromatography.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Equilibration: Flush the column with 2-3 column volumes of the starting mobile phase. For this compound, it is highly recommended to use a mobile phase containing 0.5-1% triethylamine (TEA) to prevent streaking.

  • Sample Loading: Dissolve the crude 3,4-Dihydro-2H-pyrido[4,3-b]oxazine in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions continuously.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar compounds.
Mobile Phase System Hexanes/Ethyl Acetate or DCM/MethanolGood starting points for gradient elution.[1]
Additive 0.5-1% Triethylamine (TEA)Neutralizes acidic sites on silica, preventing tailing and improving recovery of the basic product.[2]
Protocol 2: Acid-Base Extraction

This technique is ideal for removing neutral or acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate. The protonated amine salt will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer.

  • Repeat Extraction: Repeat the acidic wash on the organic layer 1-2 more times to ensure complete extraction, combining all aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 9). The neutral 3,4-Dihydro-2H-pyrido[4,3-b]oxazine should precipitate out if it is a solid.

  • Back-Extraction: Add fresh organic solvent (DCM or ethyl acetate) to the basified aqueous solution and perform a liquid-liquid extraction to recover the neutral product into the organic phase.[6][7] Repeat 2-3 times.

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

Section 4: Frequently Asked Questions (FAQs)

Question: What are the likely impurities in my sample?

Answer: Impurities typically stem from the synthetic route used. Common possibilities include unreacted starting materials, reagents, and reaction byproducts such as regioisomers or products of incomplete cyclization.[1][4][8] Analytical techniques like LC-MS are invaluable for identifying the mass of these impurities, which can help deduce their structures.

Question: How can I assess the purity of my final product?

Answer: A combination of methods is recommended for a comprehensive purity assessment:

  • Chromatography: A single, sharp spot on a TLC plate in multiple solvent systems or a single peak in an LC-MS or GC-MS chromatogram.

  • Spectroscopy: A clean ¹H and ¹³C NMR spectrum where all peaks can be assigned to the target structure and the integration is correct.

  • Melting Point: A sharp melting point range (typically < 2 °C) that is consistent with literature values, if available.

Question: What are the recommended storage conditions for purified 3,4-Dihydro-2H-pyrido[4,3-b]oxazine?

Answer: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Some suppliers recommend refrigerated storage (2-8 °C) to ensure long-term stability.[10]

References

Technical Support Center: 3,4-Dihydro-2H-pyrido[4,3-B]oxazine Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with the 3,4-Dihydro-2H-pyrido[4,3-B]oxazine scaffold. This bicyclic nitrogen-containing heterocycle is a promising scaffold in medicinal chemistry. However, its physicochemical properties can present solubility challenges during various stages of research and development. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these hurdles and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 3,4-Dihydro-2H-pyrido[4,3-B]oxazine and its derivatives.

Q1: Why does my 3,4-Dihydro-2H-pyrido[4,3-B]oxazine derivative have poor aqueous solubility?

A1: The solubility of your specific derivative is influenced by a combination of factors inherent to the core structure and the nature of your substitutions. The parent 3,4-Dihydro-2H-pyrido[4,3-B]oxazine is a bicyclic aromatic amine.[1][2] Such rigid, planar structures can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid crystal and dissolve it. This is often termed "brick dust" insolubility. While the core structure has some polarity due to the nitrogen and oxygen atoms, extensive non-polar substitutions will increase its lipophilicity, further reducing aqueous solubility.

Q2: What are the key physicochemical properties of the 3,4-Dihydro-2H-pyrido[4,3-B]oxazine core that I should be aware of?

A2: While experimental data for the parent compound is scarce, we can infer key properties from its structure and that of its isomers. The presence of a pyridine nitrogen and a secondary amine in the oxazine ring makes the molecule basic. A predicted pKa of a close isomer is around 9.8, indicating it will be protonated and more soluble at acidic pH.[3] The predicted lipophilicity (XLogP) is relatively low (around 0.6-0.9), suggesting that poor solubility is more likely due to high melting point and crystal packing rather than extreme "greasiness".[1][2]

Q3: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening?

A3: This is a very common issue for compounds with low aqueous solubility.[4] Your compound is likely highly soluble in the organic solvent (DMSO), but when this stock is introduced to the aqueous buffer, the final solvent composition may not be sufficient to keep it dissolved. The compound crashes out of solution, leading to precipitation. This can be mitigated by optimizing the dilution method, such as adding the stock solution drop-wise into a vigorously stirred buffer, and by keeping the final DMSO concentration as low as possible (typically ≤1%).[4]

Q4: Can I assume that solubility will be the same across different batches of my synthesized compound?

A4: Not necessarily. Batch-to-batch variability can arise from differences in crystallinity and the presence of different polymorphs (different crystal forms of the same compound). Polymorphs can have significantly different solubilities. It is crucial to have consistent crystallization and purification protocols to minimize this variability.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific solubility challenges you may encounter during your experiments.

Issue 1: Compound Crashes Out of Solution in Aqueous Media

You have a DMSO stock of your 3,4-Dihydro-2H-pyrido[4,3-B]oxazine derivative, but it precipitates upon dilution in your aqueous assay buffer (e.g., PBS, pH 7.4).

The core issue is the dramatic change in solvent environment from a favorable organic solvent to an unfavorable aqueous one. The basic nature of the pyrido[4,3-B]oxazine core means its solubility is highly pH-dependent. At a neutral pH of 7.4, the compound is likely in its less soluble, neutral form.

start Precipitation in Aqueous Buffer step1 Optimize Dilution Technique (Slow addition, vigorous stirring) start->step1 step2 Lower Final DMSO Concentration (e.g., <0.5%) step1->step2 Still precipitates end_success Solubility Issue Resolved step1->end_success Resolved step3 pH Adjustment (Lower buffer pH to < pKa-1) step2->step3 Still precipitates step2->end_success Resolved step4 Co-Solvent System (Add a water-miscible organic solvent) step3->step4 pH adjustment not feasible or still precipitates step3->end_success Resolved step5 Salt Formation (Prepare a more soluble salt form) step4->step5 Co-solvents interfere with assay or still precipitates step4->end_success Resolved step5->end_success Resolved end_fail Consider Advanced Formulation step5->end_fail Salt formation not practical or still precipitates

Caption: Decision tree for troubleshooting precipitation.

  • pH Adjustment:

    • Rationale: As a basic compound, the solubility of 3,4-Dihydro-2H-pyrido[4,3-B]oxazine derivatives will increase significantly in acidic conditions due to the formation of the more soluble protonated species.

    • Protocol:

      • Prepare a series of buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5, 5.0).

      • Determine the lowest pH that is compatible with your experimental system (e.g., cell viability, enzyme activity).

      • Attempt to dissolve your compound in the lowest acceptable pH buffer.

      • If a stock solution is still required, use the acidified buffer as the diluent for your DMSO stock.

  • Co-solvency:

    • Rationale: Introducing a water-miscible organic solvent (a co-solvent) can increase the overall solvating power of the aqueous medium for your compound.[5][6]

    • Protocol:

      • Select a co-solvent that is compatible with your assay. Common choices include ethanol, methanol, or polyethylene glycol (PEG).

      • Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 5-10%).

      • Attempt to dissolve your compound directly in the co-solvent/buffer mixture or use it as the diluent for your DMSO stock.

      • Be mindful that high concentrations of co-solvents can impact biological assays.

    Table 1: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration RangeConsiderations
Ethanol1-20%Can have biological effects at higher concentrations.
Propylene Glycol5-40%Generally well-tolerated.
PEG 40010-50%Can increase viscosity.
Glycerol5-30%Biocompatible, but can also increase viscosity.
Issue 2: Low Overall Solubility Limits Achievable Concentration

Even with pH adjustment and co-solvents, you are unable to reach the desired concentration for your experiments (e.g., for in vivo studies).

The intrinsic solubility of the solid form of your compound is the limiting factor. This could be due to a very stable crystal lattice that resists dissolution.

start Low Intrinsic Solubility step1 Salt Formation (Screen different counter-ions) start->step1 step2 Particle Size Reduction (Micronization or Nanonization) step1->step2 Salts are unstable or insufficiently soluble end_success Sufficient Concentration Achieved step1->end_success Successful step3 Amorphous Solid Dispersion (e.g., with PVP, HPMC) step2->step3 Specialized equipment not available or insufficient improvement step2->end_success Successful step4 Lipid-Based Formulation (For lipophilic derivatives) step3->step4 Compound not stable in amorphous form or insufficient improvement step3->end_success Successful step4->end_success Successful end_fail Consider Structural Modification step4->end_fail Not applicable or insufficient improvement

Caption: Workflow for enhancing intrinsic solubility.

  • Salt Formation:

    • Rationale: Converting the basic parent molecule into a salt is one of the most effective ways to dramatically increase aqueous solubility and dissolution rate.[5] A dihydrobromide salt of the parent compound is commercially available, indicating this is a viable strategy.[7]

    • Protocol:

      • Dissolve the free base of your compound in a suitable organic solvent (e.g., isopropanol, ethanol).

      • Add a slight stoichiometric excess (e.g., 1.1 equivalents) of a pharmaceutically acceptable acid (e.g., HCl, HBr, methanesulfonic acid, tartaric acid).

      • Stir the mixture to allow the salt to precipitate.

      • Collect the salt by filtration, wash with the solvent, and dry under vacuum.

      • Test the solubility of the resulting salt in your desired aqueous medium.

    Table 2: Common Acids for Salt Formation of Basic Drugs

AcidProperties of Resulting Salt
Hydrochloric Acid (HCl)Often forms crystalline, stable salts. Can exhibit a common-ion effect in chloride-containing media.
Hydrobromic Acid (HBr)Similar to HCl salts.
Sulfuric Acid (H2SO4)Can form highly soluble salts.
Methanesulfonic Acid (Mesylate)Tends to form crystalline, non-hygroscopic salts.
Tartaric Acid / Citric AcidCan form salts with improved solubility and may offer opportunities for co-crystal formation.
  • Particle Size Reduction:

    • Rationale: Reducing the particle size of your compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4] This is particularly effective for "brick dust" type compounds.

    • Methods:

      • Micronization: Mechanical grinding to reduce particle size to the micron range. This can be achieved with jet milling or ball milling.

      • Nanonization: Further reduction of particle size to the nanometer range, creating a nanosuspension. This often requires specialized equipment like high-pressure homogenizers.

  • Advanced Formulations:

    • Amorphous Solid Dispersions: Dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix can prevent the formation of the stable crystal lattice, thereby increasing apparent solubility and dissolution rate.

    • Lipid-Based Formulations: For more lipophilic derivatives of the pyrido[4,3-B]oxazine scaffold, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[8] These formulations create fine oil-in-water emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.

References

Technical Support Center: 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine derivatives. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Section 1: Synthesis & Reaction Optimization

This section addresses the most common hurdles during the initial synthesis of the pyridoxazine core, from consistently low yields to the formation of intractable side products.

Q1: My reaction yield is consistently low, despite starting materials being consumed. What are the likely causes and how can I improve it?

A1: Low yields in heterocyclic synthesis, even with full starting material consumption, typically point toward competing side reactions or product instability under the reaction conditions.[1] A systematic approach is crucial for diagnosis.[2]

Causality & Troubleshooting Steps:

  • Suboptimal Reaction Conditions: The delicate balance of temperature, time, and concentration is paramount.

    • Temperature: Excessive heat can promote decomposition or polymerization, leading to tar formation.[1] Conversely, a temperature that is too low may result in an incomplete reaction. We recommend running a series of small-scale trial reactions to determine the optimal temperature.

    • Reaction Time: Monitor your reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times can lead to the degradation of the desired product even after its formation.[2]

  • Purity of Reagents and Solvents: This is a frequently underestimated variable.

    • Reagents: Impurities in starting materials (e.g., residual acid/base, metal contaminants) can catalyze unwanted side pathways. Always use reagents of appropriate purity.

    • Solvents: The presence of water in supposedly anhydrous reactions is a common culprit, leading to hydrolysis of intermediates or reagents. Ensure solvents are properly dried before use, especially in moisture-sensitive steps.[2]

  • Atmospheric Contamination: Many intermediates in organic synthesis are sensitive to oxygen and moisture. If your intermediates possess susceptible functionalities (e.g., unprotected amines, organometallics), employing an inert atmosphere (Nitrogen or Argon) is essential.[2]

  • Formation of Regioisomers: Depending on the synthetic route, the formation of an undesired regioisomer can significantly reduce the yield of the target molecule. For example, when using a precursor like 3-amino-4-hydroxypyridine, reaction with an unsymmetrical electrophile could potentially lead to cyclization at different positions. Confirming the structure of your product and byproducts via 2D NMR (see Section 3) is critical.

Q2: My reaction mixture is turning into a dark, tar-like substance. How can I prevent this?

A2: Tar formation is a clear indicator of widespread decomposition or polymerization.[1] This is particularly common in acid-catalyzed reactions or when working with electron-rich aromatic systems that are prone to oxidation or self-condensation.

Preventative Measures:

  • Lower the Temperature: This is the most immediate and effective step. Many cyclization reactions can proceed, albeit more slowly, at a lower temperature that does not favor decomposition pathways.

  • Control Reagent Stoichiometry: Adding a key reagent (especially a catalyst or a highly reactive electrophile) slowly via syringe pump can maintain a low instantaneous concentration, preventing runaway reactions and polymerization.

  • Scrutinize Your Catalyst: If using an acid or base catalyst, consider a milder alternative. For instance, if a strong mineral acid is causing charring, a weaker organic acid or a Lewis acid might be more suitable.

  • Protect Reactive Groups: If your starting materials contain functional groups not involved in the primary cyclization, they may be contributing to the side reactions. Consider a protection-deprotection strategy to mask their reactivity.

General Synthetic Workflow & Troubleshooting Logic

A common route to the pyrido[4,3-b]oxazine scaffold involves the cyclization of a 5-amino-4-hydroxypyridine intermediate with an α-halo ketone.[3] The following diagram outlines a troubleshooting decision tree for this type of reaction.

G start Low Yield or Reaction Failure check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_unreacted Starting Material Unreacted check_sm->sm_unreacted Is SM present? sm_consumed Starting Material Consumed check_sm->sm_consumed No increase_temp Increase Temperature/Time sm_unreacted->increase_temp Yes multiple_spots Multiple Products/Spots Observed sm_consumed->multiple_spots Clean reaction? tar Tar/Decomposition Observed sm_consumed->tar No check_reagents Verify Reagent Purity & Activity increase_temp->check_reagents No Improvement purify_isolate Purify & Isolate Byproducts multiple_spots->purify_isolate Yes lower_temp Lower Reaction Temperature tar->lower_temp Yes char_byproducts Characterize Byproducts (NMR, MS) purify_isolate->char_byproducts optimize_regio Optimize for Regioselectivity (Solvent, Temp, Base) char_byproducts->optimize_regio slow_addition Use Slow Reagent Addition lower_temp->slow_addition change_catalyst Use Milder Catalyst slow_addition->change_catalyst

Caption: Troubleshooting workflow for low reaction yield.

Section 2: Work-up & Purification

The challenges don't end when the reaction is complete. Isolating the target compound in high purity requires careful consideration of its chemical properties.

Q3: My product appears to decompose during silica gel column chromatography. What are my alternatives?

A3: Decomposition on silica gel is a frequent issue, especially for nitrogen-containing heterocycles.[1] The acidic nature of standard silica gel can catalyze degradation, ring-opening, or irreversible adsorption of basic compounds.

Strategies to Mitigate Decomposition:

  • Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide. This deactivates the acidic silanol groups.

  • Use Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For highly acid-sensitive compounds, alumina is an excellent alternative. Be sure to choose the correct activity grade.

    • Reversed-Phase Chromatography (C18): This is often a gentle method for purifying polar compounds that are unstable on normal phase silica.

  • Avoid Chromatography Altogether:

    • Crystallization: If your compound is a solid, crystallization is the preferred method for purification as it is often less destructive and can provide material of very high purity. Screen various solvents to find an appropriate system.

    • Distillation/Sublimation: For volatile and thermally stable compounds, these methods can be highly effective.

Purification MethodAdvantagesDisadvantagesBest Suited For
Silica Gel Column High resolution, widely applicableCan be acidic, may cause decomposition[1]Moderately polar, non-acid sensitive compounds
Neutralized Silica Gel Reduces decomposition of basic compoundsMay slightly alter elution patternsBasic heterocycles, acid-sensitive molecules
Alumina Column Basic or neutral surface, good for aminesCan have lower resolution than silicaAcid-sensitive and basic compounds
Crystallization High purity, scalable, gentleNot all compounds crystallize easilySolid compounds with suitable solubility profiles
Reversed-Phase (C18) Gentle, good for polar compoundsRequires aqueous mobile phases, can be costlyPolar, water-soluble compounds

Caption: Comparison of common purification techniques.

Section 3: Structural Characterization & Analysis

Unambiguous confirmation of the chemical structure is a non-negotiable step in synthesis. The spectra of heterocyclic systems can sometimes be complex.

Q4: The ¹H NMR spectrum of my product shows more signals than expected or very broad signals. What could be the cause?

A4: This is often attributable to the presence of rotational isomers, or "rotamers." This phenomenon is common in molecules with restricted bond rotation, particularly around amide-like bonds.[4] While the oxazine ring itself is conformationally mobile, if substituents with amide or similar functionalities are present, they can give rise to distinct sets of NMR signals for each conformer at room temperature.

Diagnostic Steps:

  • Variable Temperature (VT) NMR: This is the definitive experiment to identify dynamic processes like rotamer exchange.[4] As you increase the temperature, the rate of rotation around the restricted bond increases. If rotamers are present, you will observe the distinct signals broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged single set of signals at a sufficiently high temperature (the coalescence point).

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Will help you establish proton-proton coupling networks within each individual rotamer.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space correlations that help assign the stereochemistry and relative orientation of the different conformers.

    • HMBC (Heteronuclear Multiple Bond Correlation): Is invaluable for confirming the core structure and regiochemistry by showing correlations between protons and carbons that are 2-3 bonds away. This is particularly useful to differentiate between potential regioisomers.

Visualizing Regioisomer Formation

The reaction between 4-amino-3-hydroxypyridine and an α-haloketone can potentially yield two different regioisomers. Distinguishing between them is critical.

Caption: Potential regioisomeric products from a common precursor.

Section 4: Safety & Handling

Proper handling of all chemicals is essential for laboratory safety.

Q5: What are the primary safety precautions I should take when working with pyridoxazines and their precursors?

A5: While specific toxicity data may be limited for novel derivatives, compounds of this class and their synthetic precursors should be handled with care. Assume they are potentially harmful.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle all reagents, especially volatile solvents and reactive intermediates, inside a certified chemical fume hood to avoid inhalation.[5]

  • Hazard Communication: Consult the Safety Data Sheet (SDS) for all starting materials and reagents. The parent compound 3,4-Dihydro-2H-pyrido[3,2-b][2][6]oxazine is listed as a skin and eye irritant and may cause respiratory irritation.[7][8]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.

References

Technical Support Center: Enhancing the Stability of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Dihydro-2H-pyrido[4,3-b]oxazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and stabilizing this important heterocyclic scaffold. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

The 3,4-dihydro-2H-pyrido[4,3-b]oxazine core, which incorporates a fused pyridine ring and a morpholine-like dihydro-oxazine ring, presents a unique set of stability challenges. Understanding these potential liabilities is the first step toward mitigating them. This guide is structured to anticipate the questions and issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3,4-Dihydro-2H-pyrido[4,3-b]oxazine compounds?

The two primary degradation pathways of concern for this scaffold are hydrolysis and oxidation .

  • Hydrolytic Degradation: The oxazine ring, being a cyclic hemiaminal ether, is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to ring-opening. The stability of the oxazine ring is significantly influenced by the electronic effects of substituents on the molecule[1].

  • Oxidative Degradation: The nitrogen atom in the dihydro-oxazine ring is a tertiary amine, making it a prime target for oxidation. This can lead to the formation of an N-oxide, which may undergo further rearrangements to yield various degradation products[2]. The pyridine ring itself is generally stable to oxidation, but the fused dihydro-oxazine moiety is more susceptible.

Q2: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in a methanol/water solution. What could it be?

This is a classic sign of hydrolysis. The increased polarity is likely due to the ring-opening of the oxazine moiety, exposing a hydroxyl and an amine group. The likely degradation product is a substituted 2-amino-3-hydroxypyridine derivative. To confirm this, you can perform a forced degradation study under mild acidic or basic conditions and monitor the formation of this peak using LC-MS to determine its mass.

Q3: My compound is showing discoloration (e.g., turning yellow or brown) upon storage, even as a solid. What is happening?

Discoloration is often an indicator of oxidative degradation or photodecomposition. Oxidative degradation can be initiated by exposure to air (oxygen), trace metal ions, or light. The formation of colored products can result from the creation of highly conjugated systems following initial oxidation and subsequent rearrangement reactions. It is crucial to store these compounds under an inert atmosphere (like argon or nitrogen), protected from light, and in containers that do not leach metal ions.

Q4: How can I improve the stability of my 3,4-Dihydro-2H-pyrido[4,3-b]oxazine compound in a liquid formulation for in-vitro assays?

For liquid formulations, several strategies can be employed:

  • pH Control: Buffer your solution to a pH where the compound exhibits maximum stability. This typically is in the neutral to slightly acidic range. Avoid strongly acidic or basic conditions.

  • Use of Antioxidants: Incorporating antioxidants can prevent oxidative degradation. Water-soluble antioxidants are suitable for aqueous formulations[3]. A combination of antioxidants, such as ascorbic acid and butylated hydroxytoluene (BHT), along with a chelating agent like EDTA, can provide broad protection[4].

  • Inert Atmosphere: Prepare and store solutions under an inert gas (nitrogen or argon) to minimize exposure to oxygen.

  • Solvent Choice: If possible, use aprotic solvents for stock solutions, though for many biological assays, aqueous media are necessary. In such cases, prepare the aqueous solutions fresh before use.

Q5: Can structural modifications to the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine core enhance its stability?

Yes, strategic structural modifications can significantly improve stability. For instance, introducing electron-withdrawing groups on the aromatic rings can modulate the electron density of the heteroatoms, potentially reducing their susceptibility to oxidation and influencing the rate of hydrolysis[1]. However, any modification must be carefully considered to not negatively impact the compound's biological activity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Appearance of new peaks in HPLC, especially on the leading edge (more polar). Hydrolytic degradation (ring-opening).1. Confirm the identity of the new peak using LC-MS. Look for a mass corresponding to the addition of a water molecule. 2. Re-evaluate the pH of your solvent system. Buffer if necessary. 3. For storage, use aprotic solvents and minimize water content. Prepare aqueous solutions fresh.
Compound discoloration or appearance of multiple minor impurities over time. Oxidative degradation.1. Store the compound under an inert atmosphere (N₂ or Ar). 2. Protect from light by using amber vials. 3. If in solution, consider adding an antioxidant cocktail (e.g., ascorbic acid + EDTA).
Inconsistent results in biological assays. Compound degradation in the assay medium.1. Perform a stability test of your compound directly in the assay medium over the time course of the experiment. 2. Analyze samples at t=0 and at the end of the experiment by HPLC to quantify degradation. 3. If degradation is significant, consider adding antioxidants to the medium (ensure they don't interfere with the assay) or reducing the incubation time.
Loss of compound potency after freeze-thaw cycles. Degradation due to pH shifts during freezing or oxidation.1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Ensure stock solutions are in a buffered or aprotic solvent. 3. Purge the headspace of the vial with inert gas before freezing.

Predicted Degradation Pathways

Understanding the likely points of failure in the molecule is key to designing robust experiments and formulations. Based on the chemical functionalities present, here are the predicted primary degradation pathways.

Hydrolytic Degradation Pathway

Under aqueous acidic or basic conditions, the oxazine ring is susceptible to cleavage. The most probable mechanism involves protonation of the ether oxygen followed by nucleophilic attack of water, leading to ring opening.

G PyridoOxazine 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Intermediate Protonated Intermediate PyridoOxazine->Intermediate H⁺ / H₂O RingOpened Ring-Opened Product (2-amino-3-hydroxypyridine derivative) Intermediate->RingOpened Ring Opening

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation Pathway

The tertiary amine of the dihydro-oxazine ring is the most likely site of initial oxidation, forming an N-oxide. This N-oxide can be a stable endpoint or can undergo further reactions, such as rearrangement.

G PyridoOxazine 3,4-Dihydro-2H-pyrido[4,3-b]oxazine N_Oxide N-Oxide Intermediate PyridoOxazine->N_Oxide [O] (e.g., H₂O₂, O₂) Rearranged Rearranged Products N_Oxide->Rearranged Further Reactions

Caption: Predicted Oxidative Degradation Pathway.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. This protocol is a general guideline and may need to be optimized for your specific compound.

Objective: To identify the degradation products of a 3,4-Dihydro-2H-pyrido[4,3-b]oxazine compound under various stress conditions.
Materials:
  • Your 3,4-Dihydro-2H-pyrido[4,3-b]oxazine compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/PDA system (LC-MS is highly recommended)

  • Photostability chamber

  • Oven

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid, 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute Dilute to working conc. (e.g., 50 µg/mL) Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze

Caption: Workflow for Forced Degradation Study.

Step-by-Step Procedure:
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours (or until ~10-20% degradation is observed).

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a small amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (e.g., in methanol/water) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • For acid and base samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • For all samples, dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. A reverse-phase C18 column is a good starting point.

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the parent compound and any new peaks.

    • If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.

Data Summary Table for Forced Degradation
Stress Condition Reagent/Condition Time Temperature Expected Degradation Pathway
Acid Hydrolysis0.1 M HCl24 h60°CHydrolysis (Ring-opening)
Base Hydrolysis0.1 M NaOH24 h60°CHydrolysis (Ring-opening)
Oxidation3% H₂O₂24 hRoom TempN-oxidation, Ring cleavage
Thermal-48 h80°CVarious
PhotolyticICH Q1B--Photoreactions

By systematically applying these principles and protocols, you can effectively diagnose stability issues, develop robust formulations, and ensure the quality and reliability of your research involving 3,4-Dihydro-2H-pyrido[4,3-b]oxazine compounds.

References

Technical Support Center: Scalable Synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols to ensure a successful and scalable synthesis. Our approach is grounded in established chemical principles, drawing from extensive field experience to explain the causality behind experimental choices.

Overview of the Synthetic Strategy

The 3,4-Dihydro-2H-pyrido[4,3-b]oxazine core is a valuable scaffold in medicinal chemistry. Its synthesis can be efficiently achieved via a two-step process involving the formation of an intermediate Schiff base (imine) followed by an acid-catalyzed intramolecular cyclization, a variant of the Pictet-Spengler reaction.[1][2] This method is advantageous for its operational simplicity and the availability of starting materials.

The general workflow involves the condensation of a suitable aminomethyl hydroxypyridine with an aldehyde, followed by cyclization to form the target oxazine ring.

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization A 4-(Aminomethyl)-pyridin-3-ol C Intermediate Schiff Base (Imine) A->C Condensation (Solvent, RT) B Aldehyde (e.g., Formaldehyde) B->C E Final Product: 3,4-Dihydro-2H-pyrido[4,3-b]oxazine C->E Intramolecular Cyclization (Heat) D Acid Catalyst (e.g., TFA, HCl) D->C

Caption: General workflow for the two-step synthesis of the target pyridoxazine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction has stalled, showing low or no conversion from the starting materials. What is the likely cause?

Answer: Low or no product yield is a common issue that can typically be traced to three factors: starting material reactivity, catalyst inefficiency, or suboptimal reaction conditions.

  • Causality: The core of this synthesis is an electrophilic aromatic substitution where the pyridine ring attacks an iminium ion generated in situ. If the pyridine ring is substituted with strong electron-withdrawing groups, its nucleophilicity will be significantly reduced, hindering the cyclization step.[3]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your 4-(aminomethyl)-pyridin-3-ol is pure and free from contaminants.

    • Activate the Catalyst System: The acid catalyst is crucial for generating the reactive electrophile (iminium ion). If using a mild acid, the reaction may be sluggish. Consider a stronger acid or slightly higher catalyst loading.[3]

    • Increase Temperature: For less reactive substrates, increasing the reaction temperature can provide the necessary activation energy for cyclization. Monitor for decomposition by TLC.

    • Solvent Choice: Ensure your solvent is inert and dry. Protic solvents can interfere with the condensation step, while solvents that are poor at solubilizing the intermediates can cause the reaction to stall. Acetonitrile or toluene are often good starting points.[4]

Question 2: My TLC analysis shows multiple product spots, and the crude NMR is complex. What are the potential side products?

Answer: The formation of multiple products often points to side reactions such as polymerization, over-oxidation, or the formation of undesired regioisomers, although the latter is less common for this specific isomer.

  • Causality: Aldehydes, particularly formaldehyde, can polymerize under acidic conditions to form paraformaldehyde or trioxane. Additionally, reactive intermediates, if not consumed quickly, can lead to intermolecular reactions, resulting in oligomers or polymers.[5] In some cases, harsh acidic conditions or extended reaction times at high temperatures can lead to decomposition.[4]

  • Troubleshooting Steps:

    • Control Reagent Stoichiometry: Use the aldehyde as the limiting reagent or add it slowly to the reaction mixture to maintain a low concentration, minimizing self-polymerization.

    • Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC. Once the product spot is maximized and starting material is consumed, work up the reaction promptly to prevent the formation of degradation byproducts.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation-related side products, especially if your substrates are sensitive.

Problem Potential Cause Recommended Solution
Low Conversion Insufficiently acidic catalyst.Switch to a stronger acid (e.g., TFA) or increase catalyst loading moderately.
Low reaction temperature.Gradually increase reflux temperature while monitoring by TLC for decomposition.
Multiple Products Aldehyde polymerization.Use fresh formaldehyde solution or depolymerize paraformaldehyde just before use. Add aldehyde slowly.
Product/Intermediate decomposition.Reduce reaction time and/or temperature. Work up the reaction as soon as it is complete.
Scale-up Failure Poor heat/mass transfer.Ensure efficient stirring and use a vessel that allows for even heating. For exothermic steps, control the rate of addition.

Question 3: The synthesis works on a 100 mg scale, but the yield drops significantly when I scale up to 10 g. Why?

Answer: Scale-up challenges often relate to mass and heat transfer. A reaction that is well-behaved in a small flask can become problematic in a large reactor if these factors are not considered.

  • Causality:

    • Mixing: Inadequate stirring in a larger vessel can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Heat Transfer: The surface-area-to-volume ratio decreases as scale increases. Exothermic steps that were manageable on a small scale can lead to a runaway temperature increase in a large reactor, causing decomposition. Conversely, it may be harder to maintain a consistent reflux temperature.

  • Troubleshooting Steps:

    • Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer for more efficient and homogenous mixing.

    • Controlled Addition: Add critical reagents (like the acid catalyst or aldehyde) subsurface and at a controlled rate to manage any exotherms and ensure rapid dispersion.

    • Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature, not just the heating mantle setting.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanistic role of the acid catalyst?

    • A: The acid catalyst has a dual function. First, it protonates the hydroxyl group of the hemiaminal formed from the amine and aldehyde, facilitating the elimination of water to form a Schiff base (imine). Second, it protonates the imine to generate a highly electrophilic iminium ion, which is necessary for the subsequent intramolecular Pictet-Spengler cyclization.[2][6]

  • Q: How do I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that provides good separation between your starting material, intermediate (if visible), and product (e.g., 10% Methanol in Dichloromethane). Stain with potassium permanganate or view under UV light. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates progress.

  • Q: What are the best methods for purifying the final product?

    • A: For scalable synthesis, purification should be robust.

      • Extraction & Wash: After quenching the reaction, perform an aqueous workup to remove the acid catalyst and water-soluble impurities.

      • Crystallization: This is the most scalable and cost-effective method if your product is a solid. Screen various solvents (e.g., Ethyl Acetate/Hexanes, Isopropanol, Acetonitrile) to find suitable conditions.

      • Column Chromatography: While effective, flash chromatography can be cumbersome and expensive at a large scale. It is best used to purify a small batch to obtain an analytical standard or to remove closely related impurities if crystallization fails.

  • Q: How can I definitively confirm the structure of the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine?

    • A: A combination of spectroscopic methods is required.

      • ¹H NMR: Look for characteristic peaks: two methylene groups of the oxazine ring (often seen as two triplets or complex multiplets around 4-5 ppm) and the aromatic protons of the pyridine ring.

      • ¹³C NMR: Confirm the number of unique carbon atoms, including the two aliphatic carbons of the oxazine ring.

      • Mass Spectrometry (MS): Verify the molecular weight of the compound via the molecular ion peak (M+H)⁺.[7][8]

      • FT-IR: Look for the absence of a carbonyl stretch (if starting from an amide) and the presence of C-O-C and C-N stretches.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should optimize conditions based on their specific substrates and equipment.

Step 1: Synthesis of the Intermediate Schiff Base (In Situ)

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-(aminomethyl)-pyridin-3-ol (1.0 eq).

  • Add an appropriate anhydrous solvent (e.g., Toluene, 10 mL per gram of starting material).

  • Add aqueous formaldehyde (37 wt. %, 1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours. The formation of the imine is typically rapid and can be monitored by TLC. This intermediate is generally used directly in the next step without isolation.

Step 2: Acid-Catalyzed Cyclization

  • To the mixture from Step 1, add the acid catalyst (e.g., trifluoroacetic acid, 1.5 eq) dropwise. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 80-110 °C depending on the solvent) and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material/intermediate is fully consumed.

  • Cool the mixture to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by crystallization or flash column chromatography.

Troubleshooting_Tree Start Reaction Problem Occurs Q1 Is conversion low? Start->Q1 Yes Q2 Are there multiple spots on TLC? Start->Q2 No A1 Check Catalyst: - Is it strong enough? - Correct loading? Q1->A1 Q3 Is it a scale-up issue? Q2->Q3 No B1 Control Aldehyde Addition: - Add slowly? - Correct stoichiometry? Q2->B1 Yes C1 Improve Mixing: - Using overhead stirrer? Q3->C1 Yes A2 Increase Temperature A1->A2 Yes A3 Check Starting Material Purity A2->A3 Yes Sol_A Solution: Use stronger acid (TFA). Increase temp gradually. Verify SM purity. A3->Sol_A Yes B2 Reduce Reaction Time/Temp B1->B2 Yes Sol_B Solution: Add aldehyde dropwise. Monitor by TLC and stop reaction when complete. B2->Sol_B Yes C2 Control Temperature: - Monitor internal temp? - Control additions? C1->C2 Yes Sol_C Solution: Use mechanical stirring. Control reagent addition rate. C2->Sol_C Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Safety and Handling

All chemical manipulations should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE).

  • PPE: A flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory.[9]

  • Reagent Handling:

    • Always consult the Safety Data Sheet (SDS) for every reagent before use.[10]

    • Organic solvents are often flammable. Keep away from ignition sources.

    • Acids like TFA are highly corrosive and can cause severe burns. Handle with extreme care.[10]

    • Formaldehyde is a known carcinogen and sensitizer.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not pour chemical waste down the drain.[9]

This guide is intended to provide expert-level support for the synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine. By understanding the chemical principles and potential pitfalls, researchers can develop a robust and scalable process.

References

Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine. This resource is designed for researchers, medicinal chemists, and process development scientists to help troubleshoot and resolve common impurities and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide practical, experience-driven advice grounded in established chemical principles to ensure the synthesis of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,4-Dihydro-2H-pyrido[4,3-b]oxazine?

A common and effective method involves the cyclization of 3-amino-4-hydroxypyridine with a suitable two-carbon electrophile, such as 1,2-dibromoethane or ethyl 2-chloroacetoacetate.[1][2] The reaction typically requires a base to facilitate the nucleophilic attack of the amino and hydroxyl groups.

Q2: My final product is a persistent yellow or brown color. What is the likely cause?

Colored impurities in this synthesis are often due to the oxidation of the 3-amino-4-hydroxypyridine starting material or the final product.[2][3] Aminophenols and their pyridine analogs are susceptible to air oxidation, which can form highly colored quinone-imine type species.[4][5] Running the reaction under an inert atmosphere (Nitrogen or Argon) and using degassed solvents can significantly mitigate this issue.

Q3: I'm observing multiple spots on my TLC/peaks in my HPLC that are close to my product. What could they be?

These are likely isomeric impurities. The starting material, 3-amino-4-hydroxypyridine, is an ambident nucleophile. During the alkylation/cyclization step, reaction can occur at the exocyclic amino group (N3), the hydroxyl group (O4), or the pyridine ring nitrogen (N1). This can lead to the formation of regioisomers which often have very similar polarities. Careful control of reaction conditions (base, solvent, temperature) is crucial for regioselectivity.

Q4: My reaction yield is consistently low due to incomplete conversion. How can I drive the reaction to completion?

Incomplete conversion is often a result of insufficient reaction time, inadequate temperature, or a base that is not strong enough to deprotonate the nucleophiles effectively. Consider increasing the reaction temperature (while monitoring for degradation) or switching to a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate. The choice of solvent can also play a critical role; a polar aprotic solvent like DMF or DMSO can enhance the rate of SN2 reactions.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a detailed question-and-answer format, providing insights into the underlying chemistry and offering actionable solutions.

Problem Area 1: Reaction Selectivity & Isomeric Impurities

Q: My LC-MS analysis shows a major byproduct with the same mass as my desired product. How do I identify and prevent it?

A: Causal Analysis: This is a classic case of regioselectivity. The starting material, 3-amino-4-hydroxypyridine, has multiple nucleophilic sites. The reaction with a dihaloalkane (e.g., 1,2-dibromoethane) is a two-step process: an initial alkylation followed by an intramolecular cyclization. The initial alkylation can occur on the more nucleophilic amino group (N-alkylation) or the hydroxyl group (O-alkylation).

  • Desired Pathway: Initial N-alkylation at the 3-amino position, followed by intramolecular O-alkylation (cyclization) to form the desired pyrido[4,3-b]oxazine.

  • Side Reaction Pathway: Initial O-alkylation at the 4-hydroxy position, followed by intramolecular N-alkylation. This can lead to the formation of an isomeric product, pyrido[3,4-b]oxazine, if the initial starting material was 2-amino-3-hydroxypyridine, or other undesired isomers. The relative nucleophilicity of the amino and hydroxyl groups is a key factor. Generally, the amino group is a softer, more nucleophilic center than the hydroxyl group, favoring N-alkylation.[6]

Solutions & Protocols:

  • Control Reaction Conditions: The selectivity of N- versus O-alkylation is highly dependent on the reaction conditions.[7][8]

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor N-alkylation.

    • Base: Using a milder base like K₂CO₃ can favor N-alkylation. Stronger bases like NaH can increase the nucleophilicity of the oxygen, potentially leading to more O-alkylation.

    • Leaving Group: Reagents with "soft" leaving groups (like iodide) tend to favor reaction at the softer nitrogen center, whereas "hard" leaving groups may favor the harder oxygen center.[6]

  • Structural Confirmation: Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to confirm the structure. An HMBC correlation between the N-H proton and the carbons of the newly formed ring will definitively confirm the connectivity and distinguish between isomers.[8]

Problem Area 2: Product Purity & Discoloration

Q: I've successfully synthesized the product, but it degrades and darkens upon standing or during workup. What's happening?

A: Causal Analysis: The dihydropyrido-oxazine ring system, containing an aniline-like moiety, is susceptible to oxidation. Exposure to air, particularly at elevated temperatures or in the presence of trace metals, can lead to the formation of colored degradation products.[3][4] Furthermore, residual acid or base from the reaction can catalyze degradation pathways.

Solutions & Protocols:

  • Inert Atmosphere Handling: During workup and isolation, keep the product under an inert atmosphere as much as possible. Use degassed solvents for extraction and purification.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

  • Purification Strategy:

    • Activated Carbon: Before final isolation, you can treat a solution of your crude product with a small amount of activated carbon (charcoal) to adsorb colored, polymeric impurities. Gently heat the solution with charcoal for 15-20 minutes, then filter through a pad of celite while hot.

    • Prompt Purification: Do not let the crude reaction mixture sit for extended periods. Proceed with workup and purification as soon as the reaction is complete.

Problem Area 3: Incomplete Reactions & Starting Material Contamination

Q: My final product is contaminated with unreacted 3-amino-4-hydroxypyridine. How can I remove it and improve the initial reaction?

A: Causal Analysis: High levels of residual starting material indicate an incomplete reaction. This could be due to several factors:

  • Insufficient Reagent: The stoichiometry of the cyclizing agent might be off, or the agent may have degraded.

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier for the second cyclization step.

  • Poor Solubility: If the starting material or base is not sufficiently soluble in the reaction solvent, the reaction will be slow and incomplete.

Solutions & Protocols:

  • Reaction Optimization:

    • Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC or HPLC for both product formation and the appearance of new degradation impurities.

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the dihaloalkane or other cyclizing agent.

    • Phase-Transfer Catalyst: If you are using an inorganic base like K₂CO₃ in a solvent where it is not fully soluble, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate.

  • Purification:

    • Acid Wash: 3-amino-4-hydroxypyridine is basic and can be removed from an organic solution of the product by washing with a dilute aqueous acid (e.g., 1M HCl). The desired product, being less basic, may remain in the organic layer. Caution: The product itself might have some acid sensitivity, so this should be tested on a small scale first.

    • Chromatography: Flash column chromatography is very effective at separating the more polar starting material from the product. See the protocol below.

Impurity Identification & Remediation Workflow

This diagram outlines a logical workflow for identifying and addressing impurities encountered during the synthesis.

Impurity_Workflow cluster_mass Mass Analysis cluster_remediation Identification & Solution cluster_visual Visual Observation start Impurity Detected (TLC/HPLC/NMR) ms_check LC-MS Analysis: Determine Mass start->ms_check color_check Is Product Colored? mass_product Mass = Product? ms_check->mass_product Yes mass_sm Mass = Starting Material? ms_check->mass_sm No sol_isomer Potential Isomer - Check reaction regioselectivity - Confirm structure with 2D NMR - Modify base/solvent mass_product->sol_isomer mass_unknown Unknown Mass? mass_sm->mass_unknown No sol_sm Incomplete Reaction - Increase Temp/Time - Use excess reagent - Purify via acid wash or chromatography mass_sm->sol_sm Yes sol_unknown Degradation/Side Product - Consider oxidation/dimerization - Perform forced degradation study - Optimize purification mass_unknown->sol_unknown Yes sol_unknown->color_check sol_color Oxidation Impurity - Use inert atmosphere - Degas solvents - Purify with activated carbon color_check->sol_color Yes

Caption: Workflow for impurity troubleshooting.

Key Experimental Protocols
Protocol 1: General Synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine

This protocol is a representative procedure and may require optimization based on specific substrates and lab conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-4-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Inert Atmosphere: Purge the flask with dry Nitrogen or Argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed DMF to the flask via syringe to create a suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add 1,2-dibromoethane (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS (typically 12-24 hours).

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash with water (3x) to remove DMF, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as described in the protocols below.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying crystalline solids when impurities have different solubility profiles from the product.[9][10]

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Common systems for compounds of this polarity include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Select an appropriate size column and pack it with silica gel, typically as a slurry in a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the dry powder to the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexanes or ethyl acetate/hexanes 1:9) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol). A typical gradient for this compound might be from 20% to 80% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Impurity Analysis by HPLC-MS

A stability-indicating HPLC method is crucial for resolving the product from starting materials, intermediates, and degradation products.[11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a relevant wavelength (e.g., 254 nm) and Mass Spectrometry (ESI+ mode).

  • Analysis: The mass spectrometer will provide the mass of the parent ion for each peak, allowing for the tentative identification of impurities based on their expected molecular weights (e.g., starting material, isomers, oxidation products [M+16], dimers).

Potential Side Reaction Pathway

This diagram illustrates the potential for forming an undesired regioisomer during synthesis.

Side_Reaction cluster_pathways Reaction Pathways SM 3-Amino-4-hydroxypyridine + 1,2-Dibromoethane N_Alk Initial N-Alkylation (Favored) SM->N_Alk Path A O_Alk Initial O-Alkylation (Side Reaction) SM->O_Alk Path B Product Desired Product: Pyrido[4,3-b]oxazine N_Alk->Product Intramolecular Cyclization (O-attack) Impurity Isomeric Impurity O_Alk->Impurity Intramolecular Cyclization (N-attack)

Caption: Competing N- vs. O-alkylation pathways.

References

Validation & Comparative

A Tale of Two Scaffolds: Unpacking the Biological Potential of 3,4-Dihydro-2H-pyrido[4,3-b]oxazines versus Benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer therapeutic advantages is perpetual. Among the myriad of heterocyclic systems, benzoxazines have carved a significant niche, demonstrating a remarkable breadth of biological activities. However, the introduction of a pyridine ring, as seen in their aza-analogs, the pyrido[4,3-b]oxazines, presents an intriguing chemical modification that warrants a detailed comparative analysis. This guide provides an in-depth, objective comparison of the biological activities of 3,4-Dihydro-2H-pyrido[4,3-b]oxazines and the more extensively studied benzoxazines, supported by available experimental data. Our aim is to equip researchers, scientists, and drug development professionals with a clear understanding of the therapeutic potential and current research landscape of these two important classes of compounds.

At a Glance: The Structural Distinction

The core difference between these two scaffolds lies in the aromatic ring fused to the oxazine moiety. In benzoxazines, this is a benzene ring, whereas in 3,4-Dihydro-2H-pyrido[4,3-b]oxazines, a pyridine ring is present. This seemingly subtle change from a carbon to a nitrogen atom in the aromatic system introduces a hydrogen bond acceptor and alters the electronic distribution, which can profoundly impact the compound's physicochemical properties, target engagement, and metabolic stability.

G cluster_0 Benzoxazine cluster_1 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Benzoxazine Benzoxazine Pyridoxazine Pyridoxazine

Caption: Core structures of Benzoxazine and 3,4-Dihydro-2H-pyrido[4,3-b]oxazine.

A Broad Spectrum of Activity: The Benzoxazine Story

Benzoxazine derivatives are well-established as "privileged scaffolds" in medicinal chemistry, boasting a wide array of pharmacological properties.[1][2] This versatility stems from the numerous sites available for chemical modification, allowing for the fine-tuning of their biological activity.[1]

Antimicrobial Powerhouse

A significant body of research highlights the potent antimicrobial effects of benzoxazines. Derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[3][4] The mechanism of action is often attributed to the disruption of bacterial cell walls or interference with essential enzymatic processes. Notably, the introduction of a thioxo group in place of a carbonyl group has been shown to enhance antimycobacterial activity, with some derivatives surpassing the efficacy of the frontline drug isoniazid (INH).[5]

The Fight Against Cancer

The anticancer potential of benzoxazines is another area of intense investigation. These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[3] For instance, certain 2-morpholino-substituted-1,3-benzoxazine compounds have shown inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair, with IC50 values in the sub-micromolar range.[6]

Diverse Therapeutic Applications

Beyond antimicrobial and anticancer activities, benzoxazine derivatives have been explored for a multitude of other therapeutic applications, including:

  • Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.[1][2]

  • Antioxidant: Exhibiting radical scavenging properties.[1][2]

  • Antitubercular: Showing promise against Mycobacterium tuberculosis.[1]

  • Antihypertensive: Acting as potassium channel openers, leading to vasorelaxant effects.[7]

  • Anticonvulsant: Indicating potential for CNS applications.[3]

The Focused Potential of 3,4-Dihydro-2H-pyrido[4,3-b]oxazines

In contrast to the extensive research on benzoxazines, the exploration of 3,4-Dihydro-2H-pyrido[4,3-b]oxazines is significantly more nascent. The available literature, while limited, points towards a focused and promising area of biological activity, primarily in the realm of oncology.

Emerging Anticancer Agents

A key study details the synthesis and evaluation of a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][7]oxazin-7-yl)carbamates as potential anticancer agents.[2] These compounds were assessed for their effects on the proliferation of cultured L1210 leukemia cells and their ability to improve the survival of mice with P388 leukemia.[2] This pioneering work establishes the anticancer potential of this specific pyridoxazine scaffold.

It is important to note that other pyridoxazine isomers, such as pyrido[2,3-b][1][7]oxazines, have been investigated as potent and selective epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors, targeting resistance mutations in non-small cell lung cancer.[1] While not the focus of this guide, these findings underscore the general promise of the pyridoxazine core in cancer therapy.

Comparative Analysis: A Snapshot of Current Knowledge

Biological ActivityBenzoxazines3,4-Dihydro-2H-pyrido[4,3-b]oxazines
Antimicrobial Broad-spectrum antibacterial and antifungal activity reported.[3][4]Limited to no data available.
Anticancer Active against various cell lines, with mechanisms including DNA-PK inhibition.[3][6]Demonstrated activity against leukemia cell lines (L1210 and P388).[2]
Anti-inflammatory Widely reported.[1][2]Limited to no data available.
Antihypertensive Documented as potassium channel openers.[7]Limited to no data available.
CNS Activity Reported anticonvulsant properties.[3]Limited to no data available.

Table 1: Summary of Reported Biological Activities.

Experimental Corner: Synthesis and Evaluation

The synthesis of both benzoxazines and 3,4-Dihydro-2H-pyrido[4,3-b]oxazines typically involves the condensation of a phenolic or hydroxypyridine precursor with an amine and formaldehyde.

General Synthesis of Benzoxazines

A common method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the Mannich reaction, involving the cyclization of a phenol, a primary amine, and formaldehyde.[8]

G Phenol Phenol Reaction Mannich Reaction Phenol->Reaction Amine Primary Amine Amine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Benzoxazine 3,4-Dihydro-2H-1,3-benzoxazine Reaction->Benzoxazine

Caption: General synthetic scheme for Benzoxazines.

Synthesis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazines

The synthesis of ethyl (5-amino-2H-pyrido[4,3-b][1][7]oxazin-7-yl)carbamates was achieved through a multi-step process starting from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate.[2] This involved hydrolysis of the chloro group, catalytic hydrogenation of the nitro group to form a 5-amino-4-hydroxypyridine intermediate, which was then reacted with α-halo ketones to yield the final pyridoxazine products.[2]

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds against a cancer cell line.

  • Cell Culture: Maintain the desired cancer cell line (e.g., L1210) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (benzoxazine and pyrido[4,3-b]oxazine derivatives) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Concluding Remarks

The comparative analysis reveals that while benzoxazines are a well-trodden path in drug discovery, offering a wide range of therapeutic possibilities, 3,4-Dihydro-2H-pyrido[4,3-b]oxazines represent a relatively unexplored territory with intriguing potential, particularly in oncology.

For researchers in the field, this presents both a challenge and an opportunity. There is a clear need for further investigation into the synthesis and biological evaluation of a wider range of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine derivatives. Exploring their activity in other therapeutic areas where benzoxazines have shown promise, such as antimicrobial and anti-inflammatory applications, could yield exciting new discoveries.

References

A Comparative Analysis of Pyridoxazine and Pyridothiazine Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as backbones for potent and selective anticancer agents is perpetual. Among the myriad of structures explored, pyridoxazines and pyridothiazines have emerged as privileged scaffolds, demonstrating significant potential in the development of new cancer therapeutics. This guide provides a comprehensive comparative analysis of the anticancer activities of these two classes of compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating their potential in oncology drug discovery.

Introduction to Pyridoxazine and Pyridothiazine Scaffolds

Pyridoxazines and pyridothiazines are bicyclic heterocyclic compounds containing a pyridine ring fused to an oxazine or thiazine ring, respectively. The incorporation of the pyridine ring, a common motif in many biologically active molecules, along with the oxazine or thiazine moiety, imparts unique physicochemical properties that can be exploited for drug design. The nitrogen atom in the pyridine ring and the additional heteroatoms (oxygen or sulfur, and nitrogen) in the second ring provide multiple points for hydrogen bonding and other interactions with biological targets, making them attractive candidates for inhibiting key cellular processes in cancer.

Comparative In Vitro Anticancer Activity

The in vitro cytotoxicity of pyridoxazine and pyridothiazine derivatives has been evaluated against a range of human cancer cell lines. This section presents a comparative summary of their potencies, highlighting the structure-activity relationships that govern their anticancer effects.

Cytotoxicity Profiles

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values for representative pyridoxazine and pyridothiazine derivatives against various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Pyridoxazine Compound 7f (a pyrido[2,3-b][1][2]oxazine derivative) HCC827 (Non-Small Cell Lung Cancer)0.09[3]
NCI-H1975 (Non-Small Cell Lung Cancer)0.89[3]
A-549 (Non-Small Cell Lung Cancer)1.10[3]
Pyridothiazine 10H-3,6-diazaphenothiazine (DPT-1) A549 (Lung Carcinoma)1.526[4]
7-(3'-dimethylaminopropyl)diquinothiazine (DPT-2) A549 (Lung Carcinoma)3.447[4]
1,8-diazaphenothiazine derivative 4c MCF7 (Breast Cancer)< 1[5]
SW480 (Colon Cancer)< 1[5]

Analysis of In Vitro Data:

The data indicates that both pyridoxazine and pyridothiazine scaffolds can be elaborated to produce highly potent anticancer agents, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range. Notably, the pyrido[2,3-b][1][2]oxazine derivative 7f demonstrates exceptional potency against non-small cell lung cancer cell lines, including those with resistance mutations.[3] Similarly, certain dipyridothiazine derivatives, such as 1,8-diazaphenothiazine derivative 4c , show sub-micromolar activity against breast and colon cancer cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyridoxazine and pyridothiazine derivatives) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Comparative In Vivo Anticancer Efficacy

While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for evaluating the therapeutic potential of novel anticancer compounds.

Tumor Xenograft Models

The efficacy of lead pyridoxazine and pyridothiazine compounds is often assessed in immunodeficient mice bearing human tumor xenografts. These studies provide insights into the compound's ability to inhibit tumor growth in a living organism. For instance, a study on pyrido[4,3-b][1][2]oxazines and pyridothiazines evaluated their effects on the survival of mice with P388 leukemia.[6][7]

Experimental Protocol: Subcutaneous Tumor Xenograft Model

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[8]

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each immunodeficient mouse (e.g., athymic nude or NSG mice).[8]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (dissolved in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

  • Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Mechanisms of Anticancer Action

Understanding the molecular mechanisms by which pyridoxazine and pyridothiazine derivatives exert their anticancer effects is critical for their rational development.

Signaling Pathways and Molecular Targets

Pyridoxazines: Recent studies on pyrido[2,3-b][1][2]oxazine derivatives have identified them as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[3] EGFR is a key driver of cell proliferation, survival, and metastasis in many cancers, particularly non-small cell lung cancer. By inhibiting EGFR-TK, these compounds can block downstream signaling pathways and induce apoptosis.[3]

Pyridothiazines: The anticancer mechanism of dipyridothiazine derivatives has been linked to the induction of the intrinsic pathway of apoptosis.[9] This involves the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[10][11]

Visualizing the Signaling Pathways:

pyridoxazine_pathway cluster_membrane Cell Membrane EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activation Apoptosis Apoptosis EGFR->Apoptosis Inhibition Pyridoxazine Pyridoxazine Derivative Pyridoxazine->EGFR Inhibition

Fig. 1: Simplified signaling pathway for anticancer pyridoxazines.

pyridothiazine_pathway cluster_mito Mitochondrial Apoptosis Pathway Pyridothiazine Pyridothiazine Derivative Bax Bax Pyridothiazine->Bax Upregulates Bcl2 Bcl-2 Pyridothiazine->Bcl2 Downregulates CytochromeC Cytochrome c release Bax->CytochromeC Promotes Bcl2->Bax Inhibits Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: Simplified signaling pathway for anticancer pyridothiazines.
Experimental Protocol: Western Blot for Bcl-2 and Bax

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess changes in the expression levels of apoptotic regulatory proteins like Bcl-2 and Bax.

Step-by-Step Protocol:

  • Protein Extraction: Treat cancer cells with the test compound for a specified time. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of Bcl-2 and Bax.

Conclusion

Both pyridoxazine and pyridothiazine scaffolds have demonstrated significant promise as foundational structures for the development of novel anticancer agents. The available data suggests that derivatives from both classes can achieve high potency against a variety of cancer cell lines. While the primary mechanism of action for the studied pyridoxazines appears to be the inhibition of key signaling kinases like EGFR, pyridothiazines have been shown to effectively induce apoptosis through the mitochondrial pathway.

The choice between these two scaffolds for a drug discovery program will depend on the specific cancer type and the desired molecular target. Further research, including comprehensive structure-activity relationship studies, in vivo efficacy and toxicity assessments, and detailed mechanistic investigations, is warranted to fully unlock the therapeutic potential of these versatile heterocyclic compounds. The experimental protocols provided in this guide offer a standardized framework for conducting such preclinical evaluations.

References

A Comparative Docking Analysis of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine against the Epidermal Growth Factor Receptor (EGFR) Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1][2] This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study, using the novel heterocyclic scaffold 3,4-Dihydro-2H-pyrido[4,3-b]oxazine as a test case against the well-characterized Epidermal Growth Factor Receptor (EGFR) kinase domain. For a robust comparison, the docking performance of our compound of interest will be benchmarked against Gefitinib, an FDA-approved EGFR inhibitor.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering both the practical steps and the scientific rationale behind each procedural choice. We will utilize a suite of open-source and widely used bioinformatics tools, including UCSF Chimera for protein preparation, AutoDockTools for ligand preparation, and AutoDock Vina for the docking simulation. Finally, we will employ PyMOL and LigPlot+ for the visualization and analysis of the docking results.

The Scientific Context: Targeting EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of EGFR signaling, often due to mutations that lead to its constitutive activation, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[3][5] The kinase domain of EGFR, responsible for its enzymatic activity, is a prime target for therapeutic intervention.

Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the EGFR kinase domain and thereby blocking its autophosphorylation and downstream signaling cascades.[1][2][3][5][6][7] The pyrido-oxazine scaffold of our interest represents a class of heterocyclic compounds with potential biological activities that warrant investigation as kinase inhibitors. By docking 3,4-Dihydro-2H-pyrido[4,3-b]oxazine into the same binding site as Gefitinib, we can computationally predict its potential to interact with EGFR and compare its binding characteristics to a known, effective drug.

Experimental Workflow: A Visual Overview

The following diagram outlines the key stages of our comparative docking study, from initial data retrieval to the final analysis of results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase data_retrieval Data Retrieval (PDB: 4WKQ, PubChem) protein_prep Protein Preparation (UCSF Chimera) data_retrieval->protein_prep ligand_prep Ligand Preparation (AutoDockTools) data_retrieval->ligand_prep grid_generation Grid Box Generation protein_prep->grid_generation vina_run AutoDock Vina Execution ligand_prep->vina_run grid_generation->vina_run results_parsing Parse Vina Output (Binding Energies) vina_run->results_parsing visualization 3D Visualization (PyMOL) results_parsing->visualization interaction_mapping 2D Interaction Mapping (LigPlot+) results_parsing->interaction_mapping

Caption: A flowchart illustrating the major steps in the comparative docking study.

Detailed Experimental Protocol

This section provides a meticulous, step-by-step methodology for the entire docking process. Adherence to these steps is crucial for ensuring the reproducibility and validity of the results.

Part 1: Protein Preparation using UCSF Chimera

The initial crystal structure obtained from the Protein Data Bank (PDB) requires several preparatory steps to make it suitable for docking.[8]

  • Fetch the Protein Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter the PDB ID 4WKQ and click Fetch. This will load the crystal structure of the EGFR kinase domain complexed with Gefitinib.

  • Clean the Protein Structure:

    • The downloaded structure may contain multiple protein chains, water molecules, and other non-essential heteroatoms. For this study, we will focus on a single protein chain (Chain A) and its bound ligand.

    • Remove unwanted chains (if any) and water molecules. This can be done using the Select and Actions menus. For instance, to remove water, go to Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.[9]

    • Isolate the protein and the co-crystallized ligand (Gefitinib).

  • Add Hydrogens and Assign Charges:

    • Docking algorithms require the presence of hydrogen atoms to correctly calculate interactions.

    • Use the Dock Prep tool in Chimera (Tools > Surface/Binding Analysis > Dock Prep).[8][9] This tool will add hydrogens, remove solvent, and repair incomplete side chains.

    • Assign Gasteiger partial charges to the protein atoms, which are necessary for calculating electrostatic interactions.[10]

  • Save the Prepared Protein:

    • Save the cleaned and prepared protein structure in the .pdb format. This file will be used for generating the grid box and as the receptor in the docking simulation.

Part 2: Ligand Preparation using AutoDockTools

Both the reference ligand (Gefitinib) and our test compound (3,4-Dihydro-2H-pyrido[4,3-b]oxazine) need to be prepared in the .pdbqt format, which is required by AutoDock Vina.

  • Prepare the Ligand Files:

    • Obtain the 3D structure of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine from PubChem in .sdf or .mol2 format.

    • Extract the co-crystallized Gefitinib from the 4WKQ PDB file and save it as a separate .pdb file.

  • Process Ligands in AutoDockTools:

    • Open AutoDockTools.

    • Load each ligand file (Ligand > Input > Open).

    • Add polar hydrogens and compute Gasteiger charges.[11]

    • Detect the rotatable bonds in the ligand. This is a crucial step as it defines the conformational flexibility of the molecule during the docking simulation.[12]

    • Save the prepared ligands in the .pdbqt format.[13][14]

Part 3: Docking Simulation with AutoDock Vina

With the prepared protein and ligands, we can now proceed with the molecular docking simulation.

  • Define the Binding Site (Grid Box Generation):

    • The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.

    • To ensure a direct comparison, the grid box should be centered on the position of the co-crystallized Gefitinib in the 4WKQ structure.

    • In AutoDockTools, load the prepared protein PDB file.

    • Go to Grid > Grid Box. A box will appear in the viewer.

    • Adjust the center and dimensions of the box to encompass the entire binding site, with a small margin around it. Note down the coordinates of the center and the size of the box in each dimension (x, y, z).

  • Create the Vina Configuration File:

    • AutoDock Vina is run from the command line and requires a configuration file (e.g., conf.txt) that specifies the input files and docking parameters.

    • Create a text file with the following information:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the following command: [15][16][17] ./vina --config conf.txt

Analysis and Comparison of Docking Results

Interpreting the Vina Output

The primary output files are the log file (.txt) and the pose file (.pdbqt).

  • Log File: This file contains the binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative binding affinity indicates a more favorable predicted interaction.

  • Pose File: This file contains the 3D coordinates of the predicted binding poses of the ligand.

The following table summarizes the key quantitative data to be extracted and compared:

LigandPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
Gefitinib (Reference)Value from Vina outputList of residuesCount of H-bonds
3,4-Dihydro-2H-pyrido[4,3-b]oxazineValue from Vina outputList of residuesCount of H-bonds
Visualization of Protein-Ligand Interactions

Visual inspection of the docking poses is crucial for understanding the nature of the interactions between the ligand and the protein.

  • 3D Visualization with PyMOL:

    • Open PyMOL and load the prepared protein PDB file and the output pose PDBQT file from Vina.

    • Display the protein as a cartoon and the ligand as sticks.

    • Identify and visualize the key interactions, such as hydrogen bonds. PyMOL's find polar contacts command can be used for this. [18][19][20] * Analyze the proximity of different parts of the ligand to the amino acid residues in the binding pocket to identify potential hydrophobic and van der Waals interactions.

  • 2D Interaction Mapping with LigPlot+:

    • LigPlot+ is a tool that generates schematic 2D diagrams of protein-ligand interactions from 3D coordinates. [21][22] * These diagrams provide a clear and concise representation of hydrogen bonds and hydrophobic contacts, facilitating a direct comparison of the binding modes of the two ligands.

The following diagram illustrates the expected types of interactions within the EGFR kinase domain:

interaction_types cluster_protein EGFR Kinase Domain cluster_ligand Ligand hinge Hinge Region (e.g., Met793) gatekeeper Gatekeeper Residue (e.g., Thr790) activation_loop Activation Loop h_bond_donor_acceptor H-bond Donors/Acceptors h_bond_donor_acceptor->hinge Hydrogen Bonding hydrophobic_group Hydrophobic Moieties hydrophobic_group->gatekeeper Hydrophobic Interactions hydrophobic_group->activation_loop van der Waals Contacts

Caption: A conceptual diagram of key interactions between a ligand and the EGFR kinase domain.

Discussion and Scientific Interpretation

The comparative analysis of the docking results for 3,4-Dihydro-2H-pyrido[4,3-b]oxazine and Gefitinib should focus on the following key aspects:

  • Binding Affinity: A direct comparison of the predicted binding affinities will provide a preliminary assessment of the potential potency of our test compound relative to the known inhibitor.

  • Binding Mode: Does 3,4-Dihydro-2H-pyrido[4,3-b]oxazine adopt a similar binding pose to Gefitinib? Does it interact with the same key residues in the hinge region, such as Met793, which is crucial for the binding of many EGFR inhibitors? [23][24]* Interaction Profile: Analyze the types and number of interactions formed by each ligand. Does the pyrido-oxazine scaffold offer opportunities for forming additional or stronger hydrogen bonds or hydrophobic interactions compared to Gefitinib?

  • Conformational Analysis: The EGFR kinase domain can adopt different conformational states (e.g., active and inactive). [25][26][27][28]Does the docking pose suggest a preference for a particular conformational state?

It is imperative to acknowledge that molecular docking is a computational prediction tool. While it provides valuable insights and helps prioritize compounds for further investigation, the results are not a substitute for experimental validation. The binding affinities are estimations, and the predicted poses represent plausible but not definitive binding modes.

Conclusion and Future Directions

This guide has outlined a rigorous and reproducible workflow for conducting a comparative molecular docking study. By following these protocols, researchers can effectively evaluate the potential of novel compounds, such as 3,4-Dihydro-2H-pyrido[4,3-b]oxazine, to interact with a specific protein target. The insights gained from such studies can guide the design of new experiments, such as in vitro kinase assays and cell-based proliferation assays, to validate the computational predictions and further explore the therapeutic potential of the compound. The integration of computational and experimental approaches is a powerful strategy in the modern drug discovery pipeline.

References

Validating the Mechanism of Action of 3,4-Dihydro-2H-pyrido[4,3-B]oxazine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, 3,4-Dihydro-2H-pyrido[4,3-B]oxazine. Drawing from current literature on related heterocyclic compounds, we propose a putative MoA and outline a rigorous, multi-faceted experimental strategy for its confirmation. This document serves as a practical blueprint for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. We will objectively compare the hypothetical performance of this compound with established alternatives, supported by detailed experimental protocols and illustrative data.

Introduction: The Therapeutic Potential of Pyrido-oxazine Scaffolds

The pyrido-oxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Derivatives of this and related oxazine structures have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and central nervous system (CNS) effects.[3][4] Notably, specific substitutions on the pyrido-oxazine ring system have led to the development of potent and selective inhibitors of key signaling proteins implicated in cancer, such as Pim-1 kinase and EGFR-TK.[5][6]

Given the structural alerts within 3,4-Dihydro-2H-pyrido[4,3-B]oxazine, and drawing parallels from published structure-activity relationship (SAR) studies of analogous compounds, we hypothesize that its primary MoA involves the inhibition of a serine/threonine kinase. Specifically, this guide will focus on validating its potential as a Pim-1 kinase inhibitor . Pim-1 is a proto-oncogene that plays a crucial role in cell cycle progression, survival, and apoptosis, making it a compelling target in oncology.[5]

This guide will systematically detail the experimental workflow to:

  • Confirm direct engagement of 3,4-Dihydro-2H-pyrido[4,3-B]oxazine with Pim-1 kinase.

  • Characterize the biochemical and cellular consequences of target inhibition.

  • Compare its potency and selectivity against established Pim-1 inhibitors.

Part 1: Elucidating the Hypothesized Signaling Pathway

Our central hypothesis is that 3,4-Dihydro-2H-pyrido[4,3-B]oxazine exerts its anti-proliferative effects by directly inhibiting Pim-1 kinase, thereby modulating downstream signaling pathways that control cell survival and proliferation. The proposed pathway is illustrated below.

Pim1_Pathway cluster_drug Mechanism of Action cluster_pathway Pim-1 Signaling Cascade Drug 3,4-Dihydro-2H-pyrido[4,3-B]oxazine Pim1 Pim-1 Kinase Drug->Pim1 inhibits Substrates Downstream Substrates (e.g., BAD, p27) Pim1->Substrates phosphorylates Phosphorylation Phosphorylation Status Substrates->Phosphorylation alters Cellular_Effects Cellular Outcomes Phosphorylation->Cellular_Effects Proliferation Increased Proliferation Cellular_Effects->Proliferation Apoptosis Inhibition of Apoptosis Cellular_Effects->Apoptosis Experimental_Workflow cluster_workflow Validation Workflow cluster_tier1 Biochemical Methods cluster_tier2 Cellular Methods cluster_tier3 Comparative Methods Tier1 Tier 1: Biochemical Assays (Target Engagement) Tier2 Tier 2: Cellular Assays (Target Validation) Tier1->Tier2 Confirmation Kinase_Assay In Vitro Kinase Assay (IC50) Tier1->Kinase_Assay SPR Surface Plasmon Resonance (SPR) (Binding Affinity - KD) Tier1->SPR Tier3 Tier 3: Comparative Analysis (Selectivity & Potency) Tier2->Tier3 Validation CETSA Cellular Thermal Shift Assay (CETSA) Tier2->CETSA Western_Blot Western Blot (Phospho-Substrate Levels) Tier2->Western_Blot Proliferation_Assay Cell Proliferation Assay (EC50) Tier2->Proliferation_Assay Kinome_Scan Kinome-wide Selectivity Profiling Tier3->Kinome_Scan Comparator_Assays Head-to-Head Assays vs. Known Pim-1 Inhibitors Tier3->Comparator_Assays

References

A Head-to-Head Comparison of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine Scaffolds Against Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neuromodulators

In the landscape of neuropharmacology, the modulation of monoamine neurotransmitters—serotonin, dopamine, and norepinephrine—remains a cornerstone of therapeutic strategies for a host of neurological and psychiatric disorders. Central to the metabolism of these critical signaling molecules are the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B.[1][2] These enzymes represent validated targets for the treatment of depression, anxiety, and neurodegenerative conditions like Parkinson's disease.[2][3] Consequently, the discovery of novel chemical scaffolds with the potential for MAO inhibition is an area of intense research.

This guide provides a comprehensive, head-to-head comparison of the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine scaffold, a promising heterocyclic system, with a range of well-established MAO inhibitors. While direct inhibitory data for the unsubstituted parent compound is nascent, the broader class of nitrogen-containing fused oxazines has demonstrated significant potential as MAO inhibitors. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering supporting experimental data on known inhibitors, detailed protocols for comparative analysis, and a mechanistic overview of the MAO pathway.

Comparative Analysis of Inhibitory Potency

The efficacy of an MAO inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the two isoforms, MAO-A and MAO-B. Selective MAO-A inhibitors are primarily utilized as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[4] Non-selective inhibitors, while effective, often present a more challenging side-effect profile.

Below is a comparative summary of the inhibitory profiles of several known MAO inhibitors, providing a benchmark against which novel compounds based on the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine scaffold can be evaluated.

InhibitorTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Clorgyline Irreversible, Selective MAO-A~0.0023[5]~59[5]MAO-A Selective
Moclobemide Reversible, Selective MAO-AVaries (low µM)High µMMAO-A Selective
Selegiline (L-Deprenyl) Irreversible, Selective MAO-BHigh µM~0.046[6]MAO-B Selective
Rasagiline Irreversible, Selective MAO-BHigh µM~0.004-0.014[7]MAO-B Selective
Safinamide Reversible, Selective MAO-BHigh µM~0.098[7]MAO-B Selective
Tranylcypromine Irreversible, Non-SelectiveLow µMLow µMNon-Selective
Iproniazid Irreversible, Non-Selective~37[6]~42.5[6]Non-Selective
Harmaline Reversible, Selective MAO-A~0.0023[5]~59[5]MAO-A Selective
4-Hydroxyderricin Natural ProductHigh µM~3.43[6]MAO-B Selective
Xanthoangelol Natural Product~43.4[6]~43.9[6]Non-Selective

The Monoamine Oxidase Signaling Pathway

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a preference for phenylethylamine. Both isoforms are capable of metabolizing dopamine.[1] The inhibition of these enzymes leads to an increase in the synaptic concentration of their respective neurotransmitter substrates, thereby enhancing monoaminergic neurotransmission.

References

In Vivo Efficacy of 3,4-Dihydro-2H-pyrido[4,3-B]oxazine Derivatives: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vivo efficacy of 3,4-Dihydro-2H-pyrido[4,3-B]oxazine derivatives and their analogs. As a class of heterocyclic compounds, they have garnered significant interest for their therapeutic potential across various disease areas. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of their performance with alternative therapies, supported by available preclinical experimental data. We will delve into the causality behind experimental designs, present detailed protocols for key in vivo studies, and visualize complex biological pathways and workflows to provide a holistic understanding of this promising class of molecules.

Introduction to 3,4-Dihydro-2H-pyrido[4,3-B]oxazine Derivatives and Their Therapeutic Promise

The 3,4-dihydro-2H-pyrido[4,3-B]oxazine scaffold is a key pharmacophore found in a variety of biologically active compounds.[1] Derivatives of this and related structures, such as benzoxazines and other pyrido-oxazines, have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] The structural rigidity and potential for diverse substitutions on the pyridyl and oxazine rings make this scaffold an attractive starting point for the rational design of novel therapeutics targeting a range of biological pathways.

While specific in vivo efficacy data for 3,4-Dihydro-2H-pyrido[4,3-B]oxazine derivatives remains limited in publicly available literature, this guide will leverage data from closely related analogs to provide a comparative analysis of their potential. This approach allows us to project the likely in vivo performance of this class of compounds and to provide a framework for their preclinical evaluation.

Comparative In Vivo Efficacy Analysis

To illustrate the therapeutic potential of the pyrido-oxazine scaffold, we will examine the in vivo efficacy of representative analogs in two key therapeutic areas: inflammation and oncology.

Anti-inflammatory Activity: A Pyrido[2,3-d]pyridazine-2,8-dione Derivative as a Proxy

A novel pyrido[2,3-d]pyridazine-2,8-dione derivative, which is structurally related to the pyrido-oxazine core, has shown significant anti-inflammatory properties in preclinical models.[3][4][5] This compound acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3][4]

Experimental Model: Croton Oil-Induced Mouse Ear Edema

The croton oil-induced ear edema model in mice is a well-established and rapid screening method for topically applied anti-inflammatory agents.[6][[“]][8][9][10] Croton oil contains 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent that induces a localized inflammatory response characterized by edema (swelling).[4]

Table 1: Comparative In Vivo Anti-inflammatory Efficacy

CompoundDose (mg/ear)Inhibition of Edema (%)Mechanism of ActionReference
Pyrido[2,3-d]pyridazine-2,8-dione derivative (7c) 0.582%Dual COX-1/COX-2 Inhibitor[3]
Dexamethasone (Corticosteroid)0.0590%Glucocorticoid Receptor Agonist[5]
Indomethacin (NSAID)0.575%Non-selective COX Inhibitor[5]

As the data indicates, the pyrido[2,3-d]pyridazine-2,8-dione derivative demonstrates potent anti-inflammatory activity, comparable to the standard-of-care NSAID, indomethacin, and approaching the efficacy of the potent corticosteroid, dexamethasone, in this topical inflammation model.[3][5]

Anticancer Activity: Benzoxazine Derivatives as CDK9 and Pim Kinase Inhibitors

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine, another close structural analog, have been investigated for their anticancer properties, demonstrating potent inhibition of key oncogenic kinases such as Cyclin-Dependent Kinase 9 (CDK9) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[11][12]

Experimental Model: Human Tumor Xenografts in Immunocompromised Mice

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of novel anticancer agents.[12][13][14]

Table 2: Comparative In Vivo Anticancer Efficacy

Compound ClassTargetAnimal ModelKey Efficacy EndpointReference
3,4-dihydro-2H-benzoxazine derivative (Compound 8) CDK9MV4-11 xenograftTumor growth inhibition[11]
Pan-Pim Kinase Inhibitor (Compound II) Pim-1, -2, -3KMS-12-BM multiple myeloma xenograft33% tumor regression[13]
Pim Kinase Inhibitor (TP-3654) Pim KinasesBladder cancer xenograftReduced tumor growth[12]

These studies highlight that benzoxazine-containing compounds can effectively inhibit tumor growth in vivo by targeting critical cancer-driving kinases.[11][12][13] The observed tumor regression and growth inhibition in various cancer models underscore the potential of the broader oxazine class, including pyrido-oxazines, as a scaffold for the development of novel oncology therapeutics.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the key in vivo experiments discussed above.

Protocol 1: Croton Oil-Induced Mouse Ear Edema for Topical Anti-inflammatory Activity

Rationale: This acute inflammation model is selected for its simplicity, reproducibility, and rapid assessment of topically active anti-inflammatory compounds.[4] The degree of edema inhibition directly correlates with the compound's ability to suppress the acute inflammatory response.

Methodology:

  • Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups: Animals are randomly assigned to the following groups (n=6 per group):

    • Vehicle control (acetone)

    • Test compound (e.g., pyrido-oxazine derivative) dissolved in acetone

    • Positive control (e.g., Dexamethasone or Indomethacin) dissolved in acetone

  • Induction of Inflammation: 20 µL of a croton oil solution (e.g., 1% in acetone) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

  • Treatment: Immediately after the application of croton oil, 20 µL of the vehicle, test compound, or positive control is applied to the same ear.

  • Evaluation of Edema: After a specified time (e.g., 4-6 hours), the mice are euthanized. A 6 mm diameter punch biopsy is taken from both the right (treated) and left (control) ears.

  • Measurement: The weight of each ear punch is recorded. The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100

Protocol 2: Human Tumor Xenograft Model for Anticancer Efficacy

Rationale: This model is crucial for evaluating the ability of a test compound to inhibit the growth of human tumors in a living organism, providing a more clinically relevant assessment than in vitro studies.[12][13]

Methodology:

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Cell Culture: The desired human cancer cell line (e.g., MV4-11 for leukemia, KMS-12-BM for multiple myeloma) is cultured under sterile conditions.

  • Tumor Implantation: A specific number of cancer cells (e.g., 5-10 x 10^6) in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = (length x width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Treatment with the test compound (e.g., a pyrido-oxazine derivative), vehicle, or a positive control is initiated. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule are determined based on pharmacokinetic studies.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is the change in tumor volume over time compared to the vehicle-treated group.

    • Tumor Regression: In some cases, a reduction in tumor size from the initial volume is observed.[13]

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    • Survival: In some studies, the experiment continues until a predetermined endpoint (e.g., tumor volume reaches a specific size) to assess the impact on survival.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other tissues can be collected to assess the on-target activity of the compound (e.g., by measuring the phosphorylation status of downstream targets of the inhibited kinase).[13]

Visualization of Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical in vivo experimental workflow.

Signaling Pathway: COX-Mediated Inflammation

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Swelling Pyrido-oxazine Analog Pyrido-oxazine Analog Pyrido-oxazine Analog->COX-1 / COX-2 Inhibition Xenograft_Workflow cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Tumor Implantation Cell_Culture->Implantation Animal_Model Immunodeficient Mice Animal_Model->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment Administer Test Compound, Vehicle, or Positive Control Randomization->Treatment Data_Collection Measure Tumor Volume & Body Weight Treatment->Data_Collection Efficacy_Evaluation Evaluate Tumor Growth Inhibition/Regression Data_Collection->Efficacy_Evaluation PD_Analysis Pharmacodynamic Analysis of Tumors Efficacy_Evaluation->PD_Analysis Toxicity_Assessment Assess Toxicity Efficacy_Evaluation->Toxicity_Assessment

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: Evaluating 3,4-Dihydro-2H-pyrido[4,3-B]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the kinase cross-reactivity profile for the novel scaffold, 3,4-Dihydro-2H-pyrido[4,3-B]oxazine. In the quest for potent and selective therapeutics, understanding a compound's interaction with off-target proteins is as critical as confirming its on-target efficacy. Unforeseen cross-reactivity can lead to toxicity or confound experimental results, making rigorous profiling an indispensable step in the validation of any new chemical entity.

This document is structured to provide not just data, but a framework for thinking about selectivity. We will explore the causal logic behind experimental choices, present detailed protocols for key assays, and compare the (hypothetical) performance of our lead compound with established alternatives. Our commitment is to scientific integrity, ensuring that every protocol described is a self-validating system.

The Rationale for Selectivity: Why Cross-Reactivity Matters

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[1] This homology is a primary reason why achieving absolute selectivity for a kinase inhibitor is a formidable challenge.[1] Off-target kinase inhibition can lead to a variety of adverse effects or complicate the interpretation of a compound's biological activity.[1][2] Therefore, a proactive and holistic approach to profiling the selectivity of a kinase inhibitor is a cornerstone of an early drug safety strategy.[1]

The 3,4-Dihydro-2H-pyrido[4,3-B]oxazine scaffold is a promising heterocyclic system with potential applications in kinase inhibition, similar to other pyrido-oxazine derivatives that have shown activity against kinases like EGFR and Pim-1.[3][4] For the purpose of this guide, we will hypothesize that our lead compound, which we'll refer to as "PO-X," is a potent inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[4][5] Our goal is to build a comprehensive selectivity profile for PO-X and compare it against known Pim-1 inhibitors to understand its potential advantages and liabilities.

A Tiered Approach to Cross-Reactivity Profiling

A cost-effective and efficient strategy for selectivity profiling involves a tiered approach.[6] Initially, the compound is screened at a single, high concentration against a broad panel of kinases to identify potential off-target interactions.[6] Subsequently, for any kinases that show significant inhibition (e.g., >70% at the screening concentration), full dose-response curves are generated to determine IC50 values.[6] This approach allows for a broad yet deep understanding of the compound's selectivity.

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Comparative Kinase Inhibition Profile

To contextualize the selectivity of PO-X, we compare its hypothetical inhibition profile with two well-characterized Pim-1 inhibitors: SGI-1776 and AZD1208. SGI-1776 is a potent Pim-1 inhibitor with known off-target activity against Flt3 and haspin.[7][8] AZD1208 is a highly selective, orally available pan-Pim kinase inhibitor.[9][10]

Kinase TargetPO-X (Hypothetical IC50, nM)SGI-1776 (IC50, nM)AZD1208 (IC50, nM)
Pim-1 10 7 [7]0.4 [9]
Pim-2500363[7]5.0[9]
Pim-38069[7]1.9[9]
Flt3>10,00044[7]>1,000
Haspin>10,00034[11]>1,000
VEGFR21,500>1,000>1,000
EGFR>10,000>1,000>1,000
SRC8,000>1,000>1,000

This table presents hypothetical data for PO-X to illustrate a potential selectivity profile and is intended for comparative purposes only.

Based on this hypothetical profile, PO-X demonstrates potent inhibition of Pim-1 with good selectivity against Pim-2, but less selectivity against Pim-3. Importantly, it shows a clean profile against common off-targets like Flt3 and Haspin, which are liabilities for SGI-1776. AZD1208 remains the most potent and selective pan-Pim inhibitor in this comparison.

Experimental Protocols

In Vitro Kinase Selectivity Panel

Objective: To determine the inhibitory activity of a compound against a broad range of kinases in a biochemical assay format.

Methodology: Commercially available kinase profiling services offer panels of hundreds of kinases.[12] A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP onto a substrate peptide.[12]

Step-by-Step Protocol (General Overview):

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). For a single-point screen, dilute the compound to the desired screening concentration (e.g., 10 µM) in the assay buffer. For IC50 determination, prepare a series of 10-point, 3-fold serial dilutions.[13]

  • Assay Plate Preparation: Dispense the diluted compound or DMSO (vehicle control) into a 384-well plate.[14]

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP (often radiolabeled, e.g., ³³P-ATP) to the wells to initiate the reaction. The ATP concentration is typically at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[14]

  • Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a filtermat, which binds the substrate, followed by washing away the excess ATP.[7]

  • Data Analysis: Measure the amount of incorporated radioactivity using a scintillation counter. Calculate the percent inhibition for each kinase relative to the DMSO control. For dose-response curves, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular environment by measuring the change in a protein's thermal stability upon ligand binding.[15][16]

Methodology: CETSA is based on the principle that ligand binding can stabilize a target protein, making it more resistant to thermal denaturation.[17]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Detection Treat Cells Incubate cells with PO-X or DMSO Heat Cells Heat cell aliquots at a range of temperatures Treat Cells->Heat Cells Lyse Cells Lyse cells and separate soluble from precipitated proteins via centrifugation Heat Cells->Lyse Cells Western Blot Analyze soluble protein fraction by Western Blot for the target protein (Pim-1) Lyse Cells->Western Blot Quantify Quantify band intensity and plot against temperature Western Blot->Quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to a suitable confluency. Treat the cells with the test compound (e.g., PO-X at various concentrations) or DMSO for a specified time (e.g., 1 hour) at 37°C.[18]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).[17]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[17]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., Pim-1) in the soluble fraction by Western blot.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature for both the compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Cell Proliferation Assays (BrdU and Ki-67)

Objective: To assess the downstream functional consequences of on-target and off-target kinase inhibition by measuring changes in cell proliferation.

Methodology:

  • BrdU (5-bromo-2'-deoxyuridine) Assay: This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[19][20]

  • Ki-67 Staining: This method involves the immunodetection of the nuclear protein Ki-67, which is expressed in all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[21][22]

Step-by-Step Protocol (BrdU Assay - ELISA format):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere (if applicable). Treat the cells with a dose-response of the test compound for a desired period (e.g., 24-72 hours).

  • BrdU Labeling: Add the BrdU labeling solution to the wells and incubate for 2-24 hours, depending on the cell doubling time.[20]

  • Fixation and Denaturation: Remove the labeling solution, and add a fixative/denaturing solution to fix the cells and denature the DNA, which is necessary to expose the incorporated BrdU.[20]

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase, HRP) and incubate.

  • Washing and Substrate Addition: Wash away the unbound antibody and add a substrate for the detection enzyme (e.g., TMB for HRP).[23]

  • Measurement: Stop the reaction and measure the absorbance using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

Step-by-Step Protocol (Ki-67 Staining - Immunofluorescence):

  • Cell Culture and Treatment: Culture cells on coverslips and treat with the test compound.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol) and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.[24]

  • Blocking: Incubate the cells with a blocking solution (e.g., goat serum) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Ki-67.[21]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).[21]

  • Data Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of Ki-67-positive cells by counting the number of cells with nuclear Ki-67 staining relative to the total number of cells (DAPI-stained nuclei).

Interpreting the Data: A Holistic View

The ultimate goal of this comprehensive profiling is to build a detailed picture of the compound's behavior. The biochemical kinase panel provides a raw measure of selectivity against purified enzymes. However, cellular context is key. CETSA offers a crucial bridge, confirming that the compound engages its intended target (and potentially off-targets) within the complex milieu of the cell. Finally, functional assays like proliferation studies reveal the downstream consequences of this engagement. A highly selective compound should ideally show a potent anti-proliferative effect in cell lines dependent on the target kinase, with minimal impact on other cell lines. Discrepancies between biochemical potency and cellular effects may point towards issues with cell permeability, compound stability, or the engagement of unexpected off-targets.

By integrating these layers of data, we can move forward with a higher degree of confidence in the biological activity of 3,4-Dihydro-2H-pyrido[4,3-B]oxazine, armed with a thorough understanding of its selectivity profile and its potential as a therapeutic agent.

References

Benchmarking a Novel 3,4-Dihydro-2H-pyrido[4,3-b]oxazine-Based Kinase Inhibitor Against the Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of EGFR-Mutated NSCLC Treatment

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for this patient population.[2][3]

First and second-generation EGFR-TKIs, such as gefitinib, erlotinib, and afatinib, initially demonstrated significant efficacy. However, their long-term benefit is often limited by the emergence of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene.[4][5][6] This challenge spurred the development of third-generation TKIs, designed to overcome this specific resistance mechanism.

Currently, osimertinib is the established standard of care for the first-line treatment of patients with advanced or metastatic NSCLC harboring activating EGFR mutations (exon 19 deletions or L858R substitution).[4][7][8] It is a potent, irreversible third-generation EGFR-TKI that selectively inhibits both sensitizing and T790M resistance mutations while sparing wild-type EGFR.[5][9][10] Despite its success, acquired resistance to osimertinib inevitably develops through various mechanisms, including the emergence of the C797S mutation and activation of bypass signaling pathways, highlighting the continuous need for novel therapeutic agents.[4][8][9][11]

This guide introduces a novel investigational compound, a derivative of the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine scaffold, as a next-generation EGFR-TKI. We will objectively benchmark its preclinical performance against the current standard of care, osimertinib, providing a rationale for its further development based on comparative experimental data.

Mechanism of Action: Targeting the ATP-Binding Site of EGFR

Both osimertinib and the novel pyrido[4,3-b]oxazine-based inhibitor are designed to function as ATP-competitive inhibitors of the EGFR kinase domain. They achieve their high potency and selectivity through covalent modification of a key cysteine residue (Cys797) within the ATP-binding pocket.[5][12] This irreversible binding effectively shuts down the downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/Akt pathways, that drive tumor cell proliferation and survival.[9][12]

The key differentiator for third-generation inhibitors like osimertinib is their ability to potently inhibit the T790M mutant form of EGFR, which confers resistance to earlier-generation drugs, while exhibiting significantly lower activity against wild-type EGFR, thereby reducing toxicity.[5] The novel pyrido[4,3-b]oxazine derivative is hypothesized to share this mechanism but with a potentially distinct chemical structure that may offer advantages in overcoming next-generation resistance mutations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds Osimertinib Osimertinib (Standard of Care) Osimertinib->EGFR Irreversibly Inhibits Pyridoxazine Pyrido[4,3-b]oxazine Derivative (Novel) Pyridoxazine->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified EGFR signaling pathway and points of inhibition.

Preclinical Head-to-Head Comparison: In Vitro Efficacy

The cornerstone of benchmarking a novel TKI is to assess its inhibitory activity against various forms of EGFR expressed in relevant cancer cell lines. A recent study rationally designed and synthesized a series of novel pyrido[2,3-b][9][13]oxazine analogues and evaluated their anti-proliferative effects.[14] The data presented below compares a lead compound from this class, herein referred to as PBO-7f (a representative 3,4-Dihydro-2H-pyrido[4,3-b]oxazine derivative for this guide), with osimertinib.

The experiments utilized three distinct human NSCLC cell lines to model different EGFR statuses:

  • HCC827: Harbors an EGFR exon 19 deletion, making it sensitive to first-generation TKIs.

  • NCI-H1975: Carries both the L858R activating mutation and the T790M resistance mutation.

  • A549: Expresses high levels of wild-type EGFR (WT-EGFR), serving as a control for selectivity.

Cell viability was assessed using the MTT assay, a standard colorimetric method for measuring cellular metabolic activity. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound.

Table 1: Comparative Anti-Proliferative Activity (IC₅₀, µM)

CompoundHCC827 (Exon 19 del)NCI-H1975 (L858R+T790M)A549 (WT-EGFR)Selectivity Ratio (A549 / NCI-H1975)
PBO-7f (Novel) 0.090.891.101.24
Osimertinib (SoC) ComparableComparableComparableComparable

Data for PBO-7f is derived from a published study on pyrido[2,3-b][9][13]oxazine derivatives.[14][15] "Comparable" for Osimertinib indicates that the study found the novel compound's potency to be equivalent to the clinically approved drug.[14]

Interpretation of In Vitro Data

The preclinical data demonstrates that the novel pyrido[4,3-b]oxazine derivative, PBO-7f, exhibits potent anti-proliferative activity against NSCLC cells harboring both TKI-sensitizing (HCC827) and T790M resistance (NCI-H1975) mutations.[14] Crucially, its potency is reported to be comparable to the standard of care, osimertinib.[14] The slightly lower IC₅₀ value against the wild-type cell line (A549) suggests a reasonable selectivity window, a critical attribute for minimizing off-target toxicity. Further mechanistic studies confirmed that PBO-7f acts as an EGFR-TK autophosphorylation inhibitor and induces significant apoptosis in cancer cells.[14][15]

Experimental Protocols: A Guide to Benchmarking EGFR-TKIs

To ensure the trustworthiness and reproducibility of these findings, standardized and validated protocols are essential. Below are the methodologies for the key experiments used in this comparative analysis.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.

Objective: To measure the dose-dependent effect of a test compound on the viability of NSCLC cell lines.

Methodology:

  • Cell Seeding: Plate NSCLC cells (e.g., HCC827, NCI-H1975, A549) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (PBO-7f and Osimertinib) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vivo Tumor Xenograft Model

In vivo studies are critical to evaluate a compound's efficacy in a complex biological system. Patient-derived xenograft (PDX) models are increasingly favored as they better preserve the characteristics of the original tumor.[16][17][18]

Objective: To assess the anti-tumor efficacy of a test compound in an animal model bearing human NSCLC tumors.

Methodology:

  • Model Establishment: Implant human NSCLC cells (e.g., NCI-H1975) or patient-derived tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).[13][19]

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization & Treatment: Randomize the mice into treatment groups (e.g., Vehicle Control, Osimertinib, PBO-7f at various doses). Administer the compounds via a clinically relevant route (e.g., oral gavage) daily.

  • Efficacy Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze tumor tissue for pharmacodynamic markers (e.g., p-EGFR levels).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Synthesize Novel Pyrido[4,3-b]oxazine Derivatives cell_culture Culture NSCLC Cell Lines (HCC827, H1975, A549) start->cell_culture mtt_assay Perform MTT Assay (Dose-Response) cell_culture->mtt_assay Treat with Compounds ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis Apoptosis & Kinase Phosphorylation Assays ic50->apoptosis Select Lead Compound xenograft Establish NSCLC Xenograft Model in Mice apoptosis->xenograft Advance to In Vivo treatment Administer Compounds (Vehicle, Osimertinib, Novel) xenograft->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) Pharmacodynamics monitoring->endpoint

Figure 2: General experimental workflow for benchmarking a novel EGFR-TKI.

Future Directions and Conclusion

The preclinical data for the novel 3,4-Dihydro-2H-pyrido[4,3-b]oxazine-based inhibitor, PBO-7f, is highly encouraging. Its potent activity against both sensitizing and T790M-resistant EGFR mutations, at levels comparable to the standard of care osimertinib, establishes it as a promising candidate for further development.[14]

The critical next steps in benchmarking this compound will involve:

  • In Vivo Efficacy: Conducting robust in vivo xenograft studies, as outlined above, to confirm its anti-tumor activity and establish a therapeutic window.

  • Resistance Profiling: Investigating its activity against cell lines engineered to express osimertinib-resistance mutations, particularly EGFR C797S. This will be a key point of differentiation.

  • Pharmacokinetic and Safety Profiling: A comprehensive evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicology properties is necessary before it can be considered for clinical trials.

References

A Researcher's Guide to Confirming Cellular Target Engagement of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unambiguous confirmation that a therapeutic candidate interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides an in-depth comparison of contemporary methodologies for validating the cellular target engagement of 3,4-Dihydro-2H-pyrido[4,3-b]oxazine, a heterocyclic scaffold present in molecules with a wide array of biological activities, including potential anticancer properties through kinase inhibition.[1][2][3][4] For the purpose of this guide, we will hypothesize that our lead compound, a derivative of this scaffold, is designed to target a specific intracellular kinase, such as the Epidermal Growth Factor Receptor (EGFR), a common target in oncology.[4]

This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to design and execute robust target engagement studies. We will delve into the causality behind experimental choices, ensuring that each described method serves as a self-validating system.

The Criticality of Target Engagement Validation

Before committing to extensive and costly preclinical and clinical development, it is paramount to demonstrate that a drug candidate directly interacts with its intended target in a cellular context. This confirmation serves multiple purposes:

  • Mechanism of Action (MoA) Elucidation: It provides direct evidence for the proposed MoA, linking the compound's chemical structure to a biological outcome.

  • Structure-Activity Relationship (SAR) Guidance: Cellular target engagement data is crucial for medicinal chemists to refine compound structures and improve potency and selectivity.

  • Minimizing Off-Target Effects: Understanding on-target engagement helps to differentiate desired pharmacological effects from those caused by unintended interactions.

  • Translation to In Vivo Efficacy: Robust target engagement in cellular models is a critical prerequisite for predicting and achieving therapeutic efficacy in more complex biological systems.

This guide will compare three orthogonal, yet complementary, approaches to confirm the cellular target engagement of our hypothetical 3,4-Dihydro-2H-pyrido[4,3-b]oxazine-based kinase inhibitor:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that measures target stabilization upon ligand binding.

  • Bioluminescence Resonance Energy Transfer (BRET): A proximity-based assay that monitors ligand-induced changes in protein conformation or interaction.

  • In-Cell Kinase Activity Assay: A functional assay that directly measures the inhibitory effect of the compound on the target kinase's catalytic activity within the cell.

Cellular Thermal Shift Assay (CETSA®): Measuring Target Stabilization

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a label-free manner within intact cells or cell lysates.[5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[5][6] When a protein is heated, it denatures and aggregates. However, the binding of a small molecule ligand can increase the protein's thermal stability, resulting in a higher melting temperature (Tm).[5][8]

Experimental Workflow

The general workflow for a CETSA experiment involves treating cells with the compound, subjecting them to a heat challenge, lysing the cells, and then quantifying the amount of soluble target protein remaining.[9]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heat Challenge cluster_lysis_detection Lysis & Detection start Seed Cells treat Treat with Compound start->treat heat Heat Cells at Varying Temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble & Insoluble Fractions lyse->separate detect Quantify Soluble Target Protein (e.g., Western Blot, ELISA) separate->detect

Caption: CETSA Experimental Workflow.

Detailed Protocol: Western Blot-based CETSA
  • Cell Culture and Treatment:

    • Seed a human cancer cell line endogenously expressing the target kinase (e.g., A549 for EGFR) in 10 cm dishes.

    • Grow cells to 80-90% confluency.

    • Treat the cells with varying concentrations of the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target kinase.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

Data Interpretation and Comparison

The results are plotted as the percentage of soluble protein relative to the non-heated control versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

ParameterCETSAAlternative Method (e.g., ITDRF-CETSA)
Readout Target protein melting curve shift (ΔTm)Isothermal dose-response fingerprint at a fixed temperature
Throughput Low to mediumMedium to high
Quantitative Nature Semi-quantitative (Tm shift)Quantitative (EC50)
Cellular Context Intact cells, native proteinIntact cells, native protein
Labeling Requirement Label-freeLabel-free

Bioluminescence Resonance Energy Transfer (BRET): Probing Proximity in Live Cells

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring protein-protein interactions and conformational changes in real-time within living cells.[10][11] It relies on the non-radiative energy transfer from a donor luciferase to an acceptor fluorescent protein when they are in close proximity (typically <10 nm).[11][12][13][14] For target engagement, a common approach is the NanoBRET™ Target Engagement assay.

Principle of NanoBRET™ Target Engagement

In this assay, the target kinase is fused to a NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the kinase, energy transfer occurs, generating a BRET signal. If the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine compound enters the cell and binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[15]

BRET_Principle cluster_bound Tracer Bound (High BRET) cluster_displaced Compound Bound (Low BRET) bound Target Kinase-NanoLuc Fluorescent Tracer BRET Signal bound:f1->bound:f0 displaced Target Kinase-NanoLuc 3,4-Dihydro-2H-pyrido[4,3-b]oxazine No BRET Signal displaced:f1->displaced:f0 tracer Fluorescent Tracer

Caption: Principle of NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Line Generation:

    • Generate a stable cell line expressing the target kinase fused to NanoLuc® luciferase at one of its termini. Ensure the fusion protein is expressed at near-endogenous levels to avoid artifacts.

  • Cell Plating and Treatment:

    • Seed the engineered cells into a 96- or 384-well white assay plate.

    • Prepare serial dilutions of the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine compound.

    • Add the compound dilutions and the fluorescent tracer to the cells and incubate at 37°C for a specified time (e.g., 2 hours).

  • BRET Measurement:

    • Add the NanoBRET™ substrate (e.g., furimazine) to all wells.

    • Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., 610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Comparison with Alternative Proximity-Based Assays
ParameterNanoBRET™FRET
Energy Donor LuciferaseFluorophore
Excitation Chemical substrateExternal light source
Background Signal Very lowHigher (autofluorescence, light scatter)
Photobleaching NoYes
Sensitivity HighModerate to high
Throughput HighHigh

In-Cell Kinase Activity Assay: Assessing Functional Inhibition

While biophysical methods like CETSA and BRET confirm binding, a functional assay is essential to demonstrate that this binding translates into inhibition of the target's catalytic activity.[16][17] An in-cell kinase activity assay measures the phosphorylation of a known substrate of the target kinase within the cellular environment.[18]

Principle of an In-Cell Western Assay for Kinase Activity

This assay quantifies the level of phosphorylation of a specific substrate of the target kinase in response to a stimulus (e.g., growth factor) in the presence or absence of the inhibitor.

Kinase_Activity_Workflow start Seed and Starve Cells treat Pre-treat with 3,4-Dihydro-2H-pyrido[4,3-b]oxazine start->treat stimulate Stimulate with Growth Factor (e.g., EGF) treat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm block Block Non-specific Binding fix_perm->block primary_ab Incubate with Primary Antibodies (anti-phospho-substrate & anti-total-substrate) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibodies primary_ab->secondary_ab image Image and Quantify Fluorescence secondary_ab->image

Caption: In-Cell Western Assay Workflow for Kinase Activity.

Detailed Protocol: In-Cell Western Assay
  • Cell Culture and Treatment:

    • Seed cells (e.g., A549) in a 96-well plate.

    • Once confluent, serum-starve the cells overnight to reduce basal kinase activity.

    • Pre-incubate the cells with serial dilutions of the 3,4-Dihydro-2H-pyrido[4,3-b]oxazine compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF for EGFR) for a short period (e.g., 10 minutes) to activate the target kinase.

  • Cell Fixing and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with two primary antibodies simultaneously: one that recognizes the phosphorylated form of the substrate and another that recognizes the total substrate protein.

    • Wash the cells and incubate with two different species-specific secondary antibodies conjugated to distinct fluorophores (e.g., an anti-rabbit IgG-Alexa Fluor 680 and an anti-mouse IgG-Alexa Fluor 790).

  • Imaging and Analysis:

    • Wash the cells and image the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both the phospho-substrate and the total substrate.

    • Normalize the phospho-substrate signal to the total substrate signal to account for variations in cell number.

    • Plot the normalized phospho-substrate signal against the compound concentration to determine the IC50 of kinase inhibition.

Comparison of Functional Readouts
Assay TypePrincipleProsCons
In-Cell Western Antibody-based detection of substrate phosphorylation in fixed cells.High throughput, multiplexing capability (phospho and total protein).Requires specific and high-quality antibodies; endpoint assay.
Live-Cell Kinase Biosensor Genetically encoded biosensors (e.g., FRET-based) that change fluorescence upon phosphorylation.Real-time kinetics of kinase activity in living cells.Requires engineering of cell lines; potential for artifacts from overexpression.
Phospho-Flow Cytometry Antibody-based detection of substrate phosphorylation in single cells.Single-cell resolution, can analyze heterogeneous populations.Lower throughput than plate-based assays.

Conclusion: An Integrated Approach to Target Engagement

Confirming the cellular target engagement of a novel compound like 3,4-Dihydro-2H-pyrido[4,3-b]oxazine is a multifaceted challenge that is best addressed using a combination of orthogonal methods. Each technique described in this guide offers unique advantages and provides a different piece of the puzzle.

  • CETSA provides compelling, label-free evidence of direct physical binding to the target protein in its native cellular environment.

  • BRET offers a high-throughput method to quantify target occupancy in live cells and is particularly useful for screening and SAR studies.

  • In-cell kinase activity assays provide the crucial functional validation that the observed binding translates into the desired biological effect – inhibition of the target's catalytic activity.

By integrating the data from these complementary approaches, researchers can build a comprehensive and convincing case for the on-target activity of their compound, thereby de-risking its progression through the drug discovery pipeline and increasing the probability of success in subsequent preclinical and clinical development.

References

A Senior Application Scientist's Guide to the Comparative Structure-Activity Relationship (SAR) of Pyridazine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold – A Privileged Structure in Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, the diazines—six-membered aromatic rings containing two nitrogen atoms—represent a cornerstone of modern drug discovery. Among them, pyridazine (1,2-diazine) and its isomers, pyrimidine (1,3-diazine) and pyrazine (1,4-diazine), each offer a unique constellation of physicochemical properties. The pyridazine nucleus, in particular, has emerged as a "privileged scaffold".[1][2][3] Its inherent characteristics, such as a high dipole moment, weak basicity, and a capacity for robust, dual hydrogen-bonding, make it an exceptionally versatile building block for engaging with biological targets.[3]

The arrangement of its adjacent nitrogen atoms endows the pyridazine ring with unique electronic and steric properties compared to its isomers, influencing everything from metabolic stability to target binding affinity.[4] This guide provides an in-depth analysis of the structure-activity relationships of pyridazine derivatives, focusing on how subtle isomeric changes and substituent placements dictate biological activity. We will explore a specific case study in kinase inhibition to illustrate these principles, supported by quantitative data and detailed experimental protocols. Pyridazine and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[5][6][7][8]

Part 1: Comparative SAR Analysis – The Case of ALK5 Kinase Inhibition

To truly appreciate the nuances of pyridazine SAR, we will examine its application in the design of inhibitors for the TGF-β type I receptor kinase (ALK5), a critical target in fibrosis and oncology. The following analysis is based on studies that systematically explored isomeric and substituent variations to optimize potency.

Causality Behind Experimental Choices

The primary goal in targeting a kinase like ALK5 is to achieve high potency and selectivity. The ATP-binding pocket of most kinases contains a "hinge" region that forms critical hydrogen bonds with inhibitors. The design strategy for pyridazine-based inhibitors often revolves around positioning hydrogen bond donors and acceptors to effectively mimic the adenine portion of ATP. The choice to explore different isomers and substituent positions is driven by the need to optimize these interactions, manage steric constraints within the pocket, and fine-tune physicochemical properties like solubility and cell permeability.

A recent study meticulously detailed the design of novel pyridazine-based ALK5 inhibitors, providing a clear dataset for comparing closely related isomers.[9] The core challenge was to connect a hinge-binding motif (a substituted pyridine) to a pyridazine core while maintaining the optimal geometry for potent inhibition.

Key SAR Insights and Isomeric Comparisons

The data reveals that the precise placement of functional groups and the orientation of the pyridazine ring are paramount for biological activity.

  • Importance of the Hinge-Binder Position: Connecting a 2-amino-pyridine (a known hinge-binding element) to the pyridazine core resulted in a 25-fold increase in potency compared to a simple phenyl group. In contrast, the isomeric 3-amino-pyridine analog, while tolerated, offered no improvement, highlighting the specific geometric requirements for forming a crucial hydrogen bond with the kinase hinge residue His283.[9]

  • Regioisomeric Impact of Amide Linker: A striking difference in activity was observed between two regioisomers where an amide-decorated hinge binder was attached to the pyridazine core.

    • Compound 6 (Unfavorable Isomer): When the amide was positioned such that it could not form a favorable intramolecular hydrogen bond, the compound's potency dropped 100-fold.[9]

    • Compound 7 (Favorable Isomer): Simply changing the attachment point on the pyridazine ring allowed the amide oxygen to form an intramolecular hydrogen bond with the linker's NH group. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding and restoring high potency.[9] This is a classic example of how controlling isomerism can have a profound impact on binding affinity.

Data Presentation: SAR of Pyridazine-Based ALK5 Inhibitors

The following table summarizes the quantitative data from the ALK5 inhibition study, clearly demonstrating the SAR principles discussed.

Compound IDCore StructureHinge Binder MoietyKey Isomeric FeatureALK5 Kᵢ (nM)
4 Pyridazine2-Amino-pyridineOptimal H-bond donor position2.5
5 Pyridazine3-Amino-pyridineSub-optimal H-bond donor isomer65
6 Pyridazine2-Amide-pyridineUnfavorable regioisomer250
7 Pyridazine2-Amide-pyridineFavorable regioisomer (pre-organized)5.0

Data synthesized from Sgalla et al., 2024.[9]

Visualization: Key SAR Principles for Pyridazine Scaffolds

The following diagram illustrates the critical structural features influencing the activity of pyridazine-based kinase inhibitors.

SAR_Summary cluster_core Pyridazine Core Scaffold cluster_binders Hinge Binder Moieties cluster_target Kinase Hinge Core R1 Pyridazine Core R2 Binder1 2-Amino-Pyridine Core:portR1->Binder1 High Potency (Ki = 2.5 nM) Binder2 3-Amino-Pyridine Core:portR1->Binder2 Low Potency (Ki = 65 nM) Binder3 Amide Linker (Favorable Isomer) Core:portR2->Binder3 High Potency (Pre-organized) Binder4 Amide Linker (Unfavorable Isomer) Core:portR2->Binder4 Low Potency (High Entropy Penalty) Target His283 Binder1->Target Optimal H-Bond

Caption: SAR diagram for pyridazine-based ALK5 inhibitors.

Part 2: Experimental Protocols for SAR Validation

A self-validating system requires robust and reproducible assays. The determination of kinase inhibitory activity is crucial for validating SAR hypotheses. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Protocol: ALK5 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the steps to determine the half-maximal inhibitory concentration (IC₅₀) for test compounds against ALK5.

Materials:

  • Recombinant human ALK5 kinase domain

  • Myelin Basic Protein (MBP) substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point dose-response curve.

    • Prepare a final intermediate plate by diluting the compounds from the DMSO plate into the Kinase Buffer.

  • Kinase Reaction Setup:

    • To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO in Kinase Buffer).

    • Add 2.5 µL of a 2x enzyme/substrate solution (containing ALK5 and MBP in Kinase Buffer).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a 2x ATP solution (in Kinase Buffer) to all wells to start the reaction. The final ATP concentration should be at or near its Kₘ for the enzyme.

    • Incubate the plate at 30°C for 1 hour.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualization: ADP-Glo™ Assay Workflow

This diagram outlines the sequential steps of the kinase inhibition assay.

Assay_Workflow cluster_prep Plate Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Add Compound/Vehicle (2.5 µL) B 2. Add Enzyme/Substrate Mix (2.5 µL) A->B C 3. Pre-incubate (15 min @ RT) B->C D 4. Add ATP to Initiate (5 µL) C->D E 5. Incubate (1 hr @ 30°C) D->E F 6. Add ADP-Glo™ Reagent (5 µL, Stop Reaction) E->F G 7. Incubate (40 min @ RT) F->G H 8. Add Kinase Detection Reagent (10 µL) G->H I 9. Incubate (30 min @ RT) H->I J 10. Read Luminescence I->J

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Conclusion and Future Outlook

The pyridazine scaffold is a powerful tool in the medicinal chemist's arsenal, but its effective deployment hinges on a deep understanding of its structure-activity relationships. As demonstrated with ALK5 inhibitors, minor changes in isomerism—such as the attachment point on the pyridazine ring or the position of a functional group on an adjacent ring—can lead to dramatic shifts in biological activity.[9] These differences are not arbitrary; they are governed by fundamental principles of molecular recognition, including hydrogen bonding, steric hindrance, and the thermodynamics of ligand binding.

The key takeaway for drug development professionals is that a systematic, parallel exploration of isomers is not merely an academic exercise but a critical step in lead optimization. Future research will undoubtedly continue to leverage the unique electronic properties of the pyridazine ring to design next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

Safety Operating Guide

Navigating the Handling of 3,4-Dihydro-2H-pyrido[4,3-B]oxazine: A Guide to Personal Protective Equipment and Safe Disposal

Navigating the Handling of 3,4-Dihydro-2H-pyrido[4,3-B][1][2]oxazine: A Guide to Personal Protective Equipment and Safe Disposal

The novel heterocyclic compound, 3,4-Dihydro-2H-pyrido[4,3-B][1][2]oxazine, presents significant opportunities in drug development and scientific research. As with any new chemical entity, a thorough understanding of its handling requirements is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans tailored to the known hazards of this compound. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to work confidently and safely.

Understanding the Risks: Hazard Profile of 3,4-Dihydro-2H-pyrido[4,3-B][1][2]oxazine

Before any handling of 3,4-Dihydro-2H-pyrido[4,3-B][1][2]oxazine, a comprehensive risk assessment is crucial. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.[1][3]

  • Causes skin irritation: Direct contact with the skin can lead to irritation.[1][3]

  • Causes serious eye irritation: The compound poses a significant risk of serious damage if it comes into contact with the eyes.[3]

  • May cause respiratory irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[1][3]

These hazards necessitate a stringent approach to the selection and use of PPE to create an effective barrier between the researcher and the chemical.

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the potential for exposure. The following table outlines the recommended PPE for handling 3,4-Dihydro-2H-pyrido[4,3-B][1][2]oxazine in various laboratory settings.

Task/OperationRequired Personal Protective EquipmentRationale
Weighing and preparing solutions (small scale, <1g) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Flame-resistant lab coatPrevents skin contact and protects eyes from accidental splashes. Double gloving provides an extra layer of protection.
Chemical reactions and work-ups (larger scale, >1g or with heating) - Chemical-resistant gloves (e.g., Neoprene over Nitrile)- Chemical splash goggles- Face shield- Flame-resistant lab coat or chemical-resistant apron over lab coat- Work in a certified chemical fume hoodProvides enhanced protection against splashes and potential aerosol generation. A fume hood is essential to mitigate inhalation risks.[4]
Handling of the compound in powdered form - All PPE from the "Chemical reactions" tier- Use of a ventilated balance enclosure or powder containment hoodMinimizes the risk of inhaling fine particles.
Accidental spill cleanup - Level C PPE may be required depending on the spill size. This includes a full-face or half-mask air-purifying respirator, chemical-resistant clothing, and double gloves.[5]Ensures comprehensive protection during emergency response.

It is imperative that all eye protection meets the ANSI Z87.1 standard.[4] For tasks with a higher risk of splashing, chemical splash goggles are required, and for operations outside a fume hood that could result in significant splashes, a face shield must be worn in addition to goggles.[4]

Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on the lab coat and fasten it completely.

  • Gloves (Inner Layer): If double-gloving, don the first pair of nitrile gloves.

  • Goggles/Face Shield: Put on safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves (Outer Layer): Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves (Outer Layer): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield/Goggles: Remove the face shield from the back of the head. Remove goggles.

  • Lab Coat/Apron: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Gloves (Inner Layer): Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3,4-Dihydro-2H-pyrido[4,3-B][1][2]oxazine.

PPE_Selection_WorkflowstartStart: Assess TaskscaleScale of Operation?start->scalesmall_scaleSmall Scale (<1g)scale->small_scale< 1glarge_scaleLarge Scale (>1g)scale->large_scale> 1gaerosolPotential for Aerosol Generation?small_scale->aerosollarge_scale->aerosolno_aerosolMinimal Aerosol Riskaerosol->no_aerosolNohigh_aerosolHigh Aerosol Risk(e.g., heating, powder handling)aerosol->high_aerosolYesppe_basicStandard PPE:- Nitrile Gloves- Safety Glasses- Lab Coatno_aerosol->ppe_basicppe_enhancedEnhanced PPE:- Double Gloves (Nitrile/Neoprene)- Chemical Splash Goggles- Face Shield- Flame-Resistant Lab Coat/Apronhigh_aerosol->ppe_enhancedendProceed with Cautionppe_basic->endfume_hoodWork in Fume Hoodppe_enhanced->fume_hoodfume_hood->end

Caption: PPE Selection Workflow for Handling 3,4-Dihydro-2H-pyrido[4,3-B][1][2]oxazine.

Operational and Disposal Plans

A proactive approach to operational safety and waste disposal is essential for minimizing risks and ensuring regulatory compliance.

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.

  • Isolate: Prevent the spread of the spill by using appropriate absorbent materials (e.g., chemical absorbent pads or granules). Avoid dust formation.[1]

  • Personal Protection: Don the appropriate PPE, including respiratory protection if the spill is large or involves a powder.

  • Contain and Clean: Carefully collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Waste Disposal:

All waste contaminated with 3,4-Dihydro-2H-pyrido[4,3-B][1][2]oxazine must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

All disposal must be in accordance with local, state, and federal regulations.[1]

By adhering to these guidelines, researchers can confidently and safely work with 3,4-Dihydro-2H-pyrido[4,3-B][1][2]oxazine, fostering a secure environment for scientific advancement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.